molecular formula C5H6O2 B1594883 2,3-Dihydro-4H-pyran-4-one CAS No. 84302-42-1

2,3-Dihydro-4H-pyran-4-one

Cat. No.: B1594883
CAS No.: 84302-42-1
M. Wt: 98.1 g/mol
InChI Key: ZCSOJXHICDKYJO-UHFFFAOYSA-N
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Description

2,3-Dihydro-4H-pyran-4-one is a valuable dihydropyranone derivative that serves as a fundamental building block in organic and medicinal chemistry research . Its core research value lies in its role as a key synthetic intermediate. It is a prominent product of the hetero Diels-Alder reaction between Danishefsky's diene and various aldehydes, providing efficient access to chiral 2-substituted dihydropyranone structures . These structures are crucial precursors in the synthesis of complex natural products and biologically active molecules . Researchers also utilize related 4H-pyran scaffolds to create compounds for antimicrobial and anti-mycobacterial evaluation, highlighting the importance of this chemical class in drug discovery . The compound's structure, a reduced derivative of 4H-pyran-4-one, makes it a versatile intermediate for further chemical transformations and ring-forming reactions . This product is intended for research applications in a controlled laboratory setting and is strictly labeled For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyran-4-one
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InChI

InChI=1S/C5H6O2/c6-5-1-3-7-4-2-5/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSOJXHICDKYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340718
Record name 2H-Pyran-4(3H)-one
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Molecular Weight

98.10 g/mol
Source PubChem
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CAS No.

84302-42-1
Record name 2,3-Dihydro-4-pyranone
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Record name 2H-Pyran-4(3H)-one
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Record name 3,4-dihydro-2H-pyran-4-one
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Record name 2,3-DIHYDRO-4-PYRANONE
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,3-Dihydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-4H-pyran-4-one scaffold is a prominent heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. This versatile building block is a core component of numerous natural products and medicinally important molecules, exhibiting a wide array of biological activities. Its unique structural features, comprising an α,β-unsaturated ketone system embedded within a tetrahydropyran ring, confer a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the chemical properties and reactivity of the this compound core, offering field-proven insights into its synthesis, manipulation, and application in modern organic chemistry and drug discovery.

Structural Features and Physicochemical Properties

The this compound ring system features a six-membered heterocycle containing an oxygen atom and a ketone functionality. The endocyclic double bond is in conjugation with the carbonyl group, which profoundly influences the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of a Representative Derivative (2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one)

PropertyValueSource
Molecular FormulaC₆H₈O₄[1]
Molecular Weight144.12 g/mol [2]
XLogP3-AA (Computed)-0.4[2]
Hydrogen Bond Donor Count2[2]
Hydrogen Bond Acceptor Count4[2]
Rotatable Bond Count1[2]

Note: These properties are for a substituted derivative and should be considered as an approximation for the parent compound.

Spectroscopic Characterization

The spectroscopic signature of 2,3-dihydro-4H-pyran-4-ones is characterized by the key functional groups present in the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum typically displays signals for the vinyl proton, as well as the protons on the saturated carbons of the pyran ring. The chemical shifts and coupling constants are influenced by the substitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is distinguished by the downfield signal of the carbonyl carbon (typically around 190-200 ppm) and the signals for the olefinic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum prominently features a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone, usually in the range of 1660-1680 cm⁻¹. Another characteristic band is the C=C stretching vibration around 1600-1620 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and fragmentation patterns often involve cleavage of the pyran ring. For instance, the mass spectrum of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one shows a molecular ion peak at m/z 144.[1][2]

Synthesis of the this compound Core

Several synthetic strategies have been developed to access the this compound scaffold, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful and convergent method for the construction of the dihydropyranone ring. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene with an aldehyde or ketone as the dienophile. Danishefsky's diene and Brassard's diene are commonly employed for this purpose, often in the presence of a Lewis acid catalyst to enhance reactivity and selectivity.[3][4] Enantioselective variants of this reaction have also been developed using chiral catalysts.[3]

Hetero_Diels_Alder reagents Diene + Aldehyde catalyst Lewis Acid (e.g., ZnCl₂, Eu(fod)₃) reagents->catalyst Coordination transition_state [4+2] Transition State reagents->transition_state Cycloaddition catalyst->transition_state product This compound transition_state->product

Caption: Generalized workflow for the hetero-Diels-Alder synthesis of 2,3-dihydro-4H-pyran-4-ones.

Intramolecular Cyclization

Another effective approach involves the intramolecular cyclization of suitably functionalized acyclic precursors. For instance, δ-hydroxyalkynones can undergo a metal-free, acid-catalyzed rearrangement to afford substituted 2,3-dihydro-4H-pyran-4-ones with high regioselectivity under mild conditions.[3] Similarly, α,β-unsaturated 1,3-diketones can be cyclized in an acidic aqueous medium to yield the dihydropyranone ring system.[5]

Core Reactivity

The reactivity of this compound is dominated by the presence of the α,β-unsaturated ketone moiety, which provides multiple sites for nucleophilic and electrophilic attack, as well as participation in pericyclic reactions.

Cycloaddition Reactions

The electron-deficient double bond in the dihydropyranone ring can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This allows for the construction of more complex polycyclic systems. The stereochemical outcome of these reactions is often governed by the principles of endo selectivity.

Michael Addition (Conjugate Addition)

The β-carbon of the α,β-unsaturated ketone system is electrophilic and susceptible to attack by a wide range of soft nucleophiles in a Michael or conjugate addition reaction. This is a fundamental transformation for this scaffold, enabling the introduction of various substituents at the C5 position. Common nucleophiles include enolates, amines, thiols, and organocuprates.

Michael_Addition substrate This compound intermediate Enolate Intermediate substrate->intermediate 1,4-Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product 5-Substituted Tetrahydropyran-4-one intermediate->product Protonation

Caption: General mechanism of a Michael addition to the this compound core.

Experimental Protocol: Synthesis of 4H-Pyran Derivatives via One-Pot Tandem Cascade Reaction

This protocol describes a general procedure for the synthesis of substituted 4H-pyran derivatives.

Materials:

  • Aryl aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • β-ketoester (1 mmol)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde, malononitrile, and β-ketoester in ethanol at room temperature.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated by filtration or by evaporation of the solvent followed by purification by recrystallization or column chromatography.

This one-pot reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[6]

Reactions at the Carbonyl Group

The carbonyl group undergoes typical reactions of ketones, such as reduction to the corresponding alcohol, and nucleophilic addition of organometallic reagents like Grignard or organolithium reagents.[7] The choice of reducing agent can influence the stereochemical outcome of the alcohol formation.

Conversion to Pyridinones

2,3-Dihydro-4H-pyran-4-ones can serve as valuable precursors for the synthesis of 2,3-dihydro-4-pyridinones. This transformation can be achieved by reacting the pyranone with a primary amine, which can involve an initial 1,4-addition of the amine to the α,β-unsaturated ketone system followed by cyclization.[5]

Applications in Drug Discovery and Natural Product Synthesis

The this compound scaffold is a key structural element in a variety of biologically active compounds. Derivatives of this heterocycle have demonstrated a broad spectrum of pharmacological activities, including:

  • Antioxidant and Anti-inflammatory Properties: Certain substituted dihydropyranones have shown promising antioxidant and anti-inflammatory activities.[]

  • Antibacterial and Antitumor Activity: The pyran motif is found in compounds with antibacterial and antitumoral properties, making it a valuable scaffold for the development of new therapeutic agents.[6]

Furthermore, the dihydropyranone ring is a common feature in many natural products, and the synthetic methodologies developed for its construction are frequently applied in the total synthesis of these complex molecules.

Safety and Handling

As with all chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives. These compounds are α,β-unsaturated ketones, which are known to be reactive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is recommended to consult the specific Material Safety Data Sheet (MSDS) for the particular derivative being used for detailed safety information.

Conclusion

The this compound core represents a privileged scaffold in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the embedded α,β-unsaturated ketone system, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex molecules. The continued development of novel synthetic methods to access and functionalize this heterocycle will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of its role in biological systems.

References

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4H-pyran-4-ones. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. Available from: [Link]

  • NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Available from: [Link]

  • PubChem. 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one. Available from: [Link]

  • Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Available from: [Link]

  • PubChem. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Available from: [Link]

  • Moloney, M. G., et al. (2007). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. The Journal of organic chemistry, 72(13), 4967–4970. Available from: [Link]

  • MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available from: [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

  • AMC Supplies. MATERIAL SAFETY DATASHEET - KETONES, LIQUID, N.O.S. Available from: [Link]

  • RSC Publishing. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

  • ResearchGate. Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Available from: [Link]

  • PubMed. A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Available from: [Link]

  • ResearchGate. Synthesis of dihydropyranones and dihydropyrano[2,3-d][1][3]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Available from: [Link]

  • University of Glasgow. Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. Available from: [Link]

  • ScienceDirect. Synthesis and biological activities of some fused pyran derivatives. Available from: [Link]

  • Chemistry LibreTexts. 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Available from: [Link]

  • ResearchGate. A computational study of the reaction mechanism and stereospecificity of dihydropyrimidinase. Available from: [Link]

  • ResearchGate. Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with.... Available from: [Link]

  • dt-shop. Safety Data Sheet. Available from: [Link]

  • National Institutes of Health. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]

  • PubMed. Rational Design, Synthesis, and Computational Investigation of Dihydropyridine [2,3-d] Pyrimidines as Polyphenol Oxidase Inhibitors with Improved Potency. Available from: [Link]

  • MDPI. A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Available from: [Link]

  • Semantic Scholar. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available from: [Link]

  • ResearchGate. Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. Available from: [Link]

  • RSC Publishing. Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Available from: [Link]

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Sources

The Unseen Architecture: A Technical Guide to the Structure and Conformation of 2,3-Dihydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of molecular architecture is not merely academic—it is the bedrock of innovation. The 2,3-dihydro-4H-pyran-4-one core is a privileged scaffold, present in a multitude of natural products and pharmacologically active molecules. Its precise three-dimensional structure and conformational dynamics dictate its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This guide provides an in-depth exploration of the methodologies and scientific reasoning employed to elucidate the structure and preferred conformation of this crucial heterocyclic ketone.

Foundational Elucidation: Integrating Spectroscopic Methodologies

The primary structure of this compound is unequivocally established through a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Causality in Experimental Choice: While 1D spectra provide initial information on the number and types of protons and carbons, 2D NMR is indispensable for establishing the connectivity within the pyranone ring. A ¹H-¹H Correlation Spectroscopy (COSY) experiment is the logical first step to identify proton-proton coupling networks, directly mapping out the -CH₂-CH₂- fragment. Subsequently, a Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations, which are critical for piecing together the entire molecular framework, including the quaternary carbons of the carbonyl and the enone.[1]

Predicted ¹H and ¹³C NMR Data for this compound:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityKey HMBC Correlations
C24.5 - 4.7~68TripletC3, C4, C6
C32.6 - 2.8~37TripletC2, C4, C5
C4-~195--
C55.4 - 5.6~108DoubletC3, C4, C6
C67.3 - 7.5~162DoubletC2, C4, C5

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts and the conformation of the molecule.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will provide initial information on the chemical shifts and coupling constants of the protons at positions 2, 3, 5, and 6.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of all six carbon atoms.

  • COSY Acquisition: Perform a 2D ¹H-¹H COSY experiment to establish the connectivity between the protons on C2 and C3.

  • HSQC Acquisition: Run a 2D ¹H-¹³C HSQC experiment to correlate each proton signal with its directly attached carbon signal.

  • HMBC Acquisition: Acquire a 2D ¹H-¹³C HMBC spectrum to confirm the overall structure by observing long-range correlations. For instance, correlations from the protons at C2 to the carbonyl carbon (C4) and the vinylic carbon (C6) are expected.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the 1D proton signals, determine coupling constants, and analyze the cross-peaks in the 2D spectra to build the molecular structure.

Diagram: NMR Correlation Workflow

G cluster_1d 1D Experiments cluster_2d 2D Experiments H1 1D ¹H NMR COSY 2D COSY H1->COSY H-H Connectivity HSQC 2D HSQC H1->HSQC Direct H-C Correlation HMBC 2D HMBC H1->HMBC Long-Range H-C Correlation C13 1D ¹³C NMR C13->HSQC C13->HMBC Long-Range H-C Correlation Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands are due to the α,β-unsaturated ketone system.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1680 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a typical saturated ketone (which appears around 1715 cm⁻¹).

  • C=C Stretch: An absorption of medium intensity is anticipated around 1600-1640 cm⁻¹ for the enone double bond.

  • C-O-C Stretch: A strong band corresponding to the ether linkage within the pyran ring is expected in the 1200-1250 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (Molecular Weight: 98.10 g/mol ), Electron Ionization (EI) would be a common technique.

Expected Fragmentation Pattern: The molecular ion peak (M⁺) would be observed at m/z = 98. Key fragmentation pathways would likely involve the loss of small, stable molecules. A retro-Diels-Alder (rDA) type fragmentation is a characteristic pathway for dihydropyran systems, which would lead to the loss of ethylene (C₂H₄, 28 Da) from the saturated portion of the ring, resulting in a fragment at m/z = 70. Another likely fragmentation is the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, giving a fragment at m/z = 70. Further fragmentation of these initial products would also be observed.[2][3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC-MS) for pure samples.

  • Ionization: Bombard the gaseous sample with a high-energy electron beam (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

  • Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions to support the proposed overall structure.

Conformational Analysis: From 2D Structure to 3D Reality

While the 2D structure of this compound can be confidently determined, its biological activity is governed by its 3D shape. The six-membered dihydropyran ring is not planar and exists in a dynamic equilibrium between different conformations. Understanding this equilibrium is crucial.

Theoretical Foundations of Dihydropyran Conformation

The presence of a double bond within the ring restricts the conformational flexibility compared to a saturated cyclohexane ring. The most likely conformations for the this compound ring are half-chair and sofa (or boat) conformations. The relative energies of these conformers, and thus their populations at equilibrium, are determined by a balance of several factors:

  • Torsional Strain: Strain arising from eclipsing interactions between substituents on adjacent atoms.

  • Steric Strain: Repulsive interactions between non-bonded atoms that are close in space.

  • Allylic Strain: Strain associated with substituents on an sp² carbon and an adjacent sp³ carbon.

Computational Chemistry: A Powerful Predictive Tool

In the absence of single-crystal X-ray diffraction data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the most stable conformations and the energy barriers between them.[4]

Causality in Method Selection: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), provide a good balance between computational cost and accuracy for molecules of this size. These calculations can predict the geometries and relative energies of different conformers in the gas phase or in solution (using a solvent continuum model).[4]

Experimental Protocol: Computational Conformational Analysis

  • Structure Building: Construct the 2D structure of this compound in a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., different half-chair and sofa forms).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Energy Comparison: Compare the relative Gibbs free energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

  • NMR Prediction (Self-Validation): Predict the NMR chemical shifts for the lowest energy conformer(s) and compare them to the experimental data. A good correlation provides strong evidence for the predicted conformation being the dominant one in solution.[5]

Diagram: Conformational Equilibrium

G cluster_conformers Conformational Isomers HalfChair Half-Chair Equilibrium HalfChair->Equilibrium Sofa Sofa (Boat) Equilibrium->Sofa EnergyBarrier Energy Barrier (Torsional & Steric Strain) Equilibrium->EnergyBarrier EnergyBarrier->Sofa

Sources

The Dihydropyranone Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Dihydropyranone Core

The dihydropyranone scaffold, a six-membered heterocyclic ring containing an oxygen atom and a ketone functional group, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2] This privileged structural motif is prevalent in numerous natural products, ranging from complex polyketides to bioactive marine metabolites, underscoring its evolutionary selection as a versatile framework for molecular recognition and function.[3][4] In the realm of medicinal chemistry, the dihydropyranone core serves as a versatile building block for the synthesis of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[2] Its inherent structural features, which allow for diverse functionalization and stereochemical complexity, enable the meticulous tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after scaffold in modern drug discovery programs.[2] This guide provides a comprehensive exploration of the biological activities associated with the dihydropyranone scaffold, delving into its synthesis, mechanisms of action, and structure-activity relationships to empower researchers in their quest for novel therapeutic interventions.

A Spectrum of Biological Activities: From Anticancer to Anti-inflammatory

The dihydropyranone scaffold is a chameleon in the world of pharmacology, with its derivatives exhibiting a wide range of biological effects. This versatility stems from the scaffold's ability to be readily functionalized, allowing for the creation of diverse chemical libraries that can be screened for various therapeutic applications.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively studied biological activity of dihydropyranone derivatives is their potent anticancer effect.[2] Numerous studies have documented their cytotoxic effects against a wide panel of cancer cell lines.[2] The antiproliferative action of these compounds is often multifaceted, involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby halting the uncontrolled proliferation of cancer cells.[2][5]

A notable example is the natural product Radicinin, a dihydropyranopyran-4,5-dione that has shown promising anticancer activity against various cancer cell lines, including WiDr, T47D, and HeLa cells.[6] Synthetic dihydropyranone derivatives have also demonstrated significant potential. For instance, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives have been synthesized and evaluated for their anti-proliferative activity against SW-480 and MCF-7 cancer cell lines.[6]

CompoundSubstitution on C4-phenyl ringSW-480 IC50 (µM)MCF-7 IC50 (µM)
4g 4-NO234.642.6
4i 4-Cl35.934.2
4j 3,4,5-(OCH3)338.626.6
4a H90.5-
4d 4-OCH387.2104.9
4h 4-CH367.2-
Table 1: Anticancer activity of selected dihydropyranopyran derivatives against human cancer cell lines.[6]
Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Dihydropyranone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[7] A series of novel dihydropyranoaurone derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7] This inhibitory activity on inducible nitric oxide synthase (iNOS) highlights the potential of the dihydropyranone scaffold in modulating inflammatory pathways.[7]

Antimicrobial Effects: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The dihydropyranone scaffold has shown promise in this area as well. While not as extensively studied as their anticancer counterparts, certain dihydropyranone derivatives have demonstrated activity against various bacterial and fungal strains. The exploration of this activity is an active area of research, with the goal of developing new therapeutics to combat infectious diseases.

Enzyme Inhibition: A Targeted Approach to Disease

The ability of small molecules to specifically inhibit the activity of enzymes is a cornerstone of modern medicine. Dihydropyranone derivatives have been identified as inhibitors of several key enzymes. For example, quinazolinone-dihydropyrano[3,2-b]pyran hybrids have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential as antidiabetic agents.[8] One of the most potent compounds from this series exhibited an IC50 value of 40.1 ± 0.6 µM, which is significantly more potent than the standard drug acarbose.[8] Furthermore, a practical asymmetric synthesis of a highly functionalized tetrahydropyran has been developed to create a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, another important target in diabetes therapy.[9]

Unraveling the Mechanism of Action: How Dihydropyranones Exert Their Effects

Understanding the molecular mechanisms by which dihydropyranone derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.

Induction of Apoptosis and Cell Cycle Arrest in Cancer

A primary mechanism underlying the anticancer activity of many dihydropyranone derivatives is the induction of apoptosis and cell cycle arrest.[2] For instance, biscoumarin derivatives containing a dihydropyran moiety have been shown to induce apoptosis and arrest the cell cycle at the S phase in HUTU80 cells.[5] This is often accompanied by an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[5]

Modulation of Key Signaling Pathways

The anticancer activity of certain dihydropyranone derivatives has been linked to their ability to inhibit critical intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, and survival, is a prominent target.[2] Inhibition of this pathway by dihydropyranone compounds can lead to a decrease in cancer cell proliferation and an increase in apoptosis.[2]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Apoptosis Apoptosis Akt->Apoptosis inhibits DHP Dihydropyranone Derivative DHP->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a dihydropyranone derivative.

Synthetic Strategies: Building the Dihydropyranone Core

The efficient and stereocontrolled synthesis of the dihydropyranone scaffold is a critical aspect of harnessing its therapeutic potential. A variety of synthetic methodologies have been developed to access this important heterocyclic system.

Multi-component Reactions: A Convergent Approach

One-pot, multi-component reactions are highly efficient for generating molecular diversity and have been successfully applied to the synthesis of dihydropyranone derivatives. For example, a series of ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives can be synthesized via a one-pot reaction involving 4-hydroxy-6-methyl-2-pyrone, a substituted benzaldehyde, ethyl cyanoacetate, and ammonium acetate.[2]

Catalytic Methods: Precision and Control

Modern catalytic methods offer elegant and efficient routes to dihydropyranones. N-Heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool for the synthesis of various substituted dihydropyranones.[10] These reactions often proceed with high enantioselectivity, providing access to chiral dihydropyranone derivatives.[10] Other catalytic approaches, such as those employing silyl-Prins cyclization mediated by trimethylsilyl trifluoromethanesulfonate (TMSOTf), have also been developed for the selective synthesis of disubstituted dihydropyrans.[11]

Modular Synthesis: Flexibility in Design

A modular synthesis approach allows for the systematic variation of substituents on the dihydropyranone core, facilitating the exploration of structure-activity relationships. A reproducible and scalable method for synthesizing 3-methoxy-4,5-dihydropyran-2-ones involves the base-promoted cyclization of hydroxy alkynes.[3] This method allows for the transformation of dihydropyran-2-ones into dihydropyran-4-ones through organometallic addition, providing access to a wider range of structural motifs.[3][12]

Synthetic_Workflow Start Starting Materials (e.g., Hydroxy Alkyne) Cyclization Base-Promoted Cyclization Start->Cyclization DHP2one Dihydropyran-2-one Cyclization->DHP2one Organometallic Organometallic Addition DHP2one->Organometallic Functionalization Further Functionalization DHP2one->Functionalization DHP4one Dihydropyran-4-one Organometallic->DHP4one DHP4one->Functionalization FinalProduct Bioactive Dihydropyranone Derivative Functionalization->FinalProduct

Caption: A generalized workflow for the modular synthesis of dihydropyranone derivatives.

Experimental Protocols: A Practical Guide

To facilitate the exploration of the dihydropyranone scaffold, detailed experimental protocols for both synthesis and biological evaluation are essential.

Synthesis of Ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate Derivatives[2]

Materials:

  • 4-Hydroxy-6-methyl-2-pyrone

  • Substituted benzaldehyde derivatives

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol

  • Water

Procedure:

  • A mixture of 4-hydroxy-6-methyl-2-pyrone (1 mmol), the corresponding benzaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.1 mmol) in a 1:1 mixture of water and ethanol (10 mL) is refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

  • The structure of the synthesized compounds is confirmed by spectroscopic methods (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

MTT Assay for Anticancer Activity[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydropyranone derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Conclusion and Future Perspectives

The dihydropyranone scaffold has unequivocally established itself as a privileged motif in medicinal chemistry and drug discovery. Its prevalence in nature and the diverse biological activities of its synthetic derivatives underscore its importance as a starting point for the development of novel therapeutic agents. The continued exploration of innovative synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms underlying its biological effects, will undoubtedly pave the way for the discovery of new dihydropyranone-based drugs with improved efficacy and safety profiles. As our understanding of disease biology continues to expand, the versatility of the dihydropyranone scaffold will ensure its enduring relevance in the ongoing quest for new medicines to address unmet medical needs.

References

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  • Smith, A. B., 3rd, & Chen, K. (2007). A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. Organic letters, 9(11), 2087–2090. [Link]

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  • Ghamghami, M., Ghasemi, J. B., & Daraei, B. (2021). Quinazolinone-dihydropyrano[3,2-b]pyran hybrids as new α-glucosidase inhibitors: Design, synthesis, enzymatic inhibition, docking study and prediction of pharmacokinetic. Bioorganic chemistry, 109, 104703. [Link]

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The Dihydropyranone Core: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-4H-pyran-4-one moiety is a recurring and vital structural motif found in a wide array of natural products.[1][2] This heterocyclic core is a cornerstone of numerous biologically active compounds, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects.[3][4][5][6] This guide provides a comprehensive technical overview of natural products containing the this compound scaffold. It delves into their structural diversity, biosynthetic origins, and prominent biological activities. Furthermore, it outlines key experimental methodologies for their isolation, characterization, and synthesis, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Significance of the this compound Moiety

The this compound, a six-membered oxygen-containing heterocycle, is a privileged scaffold in the realm of natural products.[7] Its prevalence across diverse biological sources, from fungi to marine organisms, underscores its evolutionary importance and versatile biosynthetic accessibility.[8][9] The inherent chemical features of this moiety, including the presence of a ketone, an ether linkage, and often chiral centers, provide a rich platform for structural diversification and a wide range of biological interactions. These compounds have garnered significant attention from the scientific community due to their potent and varied bioactivities, making them attractive starting points for drug discovery programs.[10][11]

Structural Diversity and Classification

Natural products featuring the this compound core exhibit remarkable structural diversity. They can be broadly classified based on the nature of their substituents and the overall molecular architecture.

A prominent example is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , a compound frequently identified in Maillard reaction products and various plant extracts.[12][13][14][15] Its antioxidant properties have been extensively studied.[16]

Other notable classes include:

  • Pyranonaphthoquinones: These compounds, characterized by a fusion of the dihydropyranone ring with a naphthoquinone system, have shown promising anticancer activities.[3]

  • Polyketides: Many complex polyketides incorporate the dihydropyranone moiety as a key structural element.[2]

The structural variations often involve different substitution patterns on the pyranone ring, leading to a wide range of stereochemical complexities and biological specificities.

Biosynthesis of the Dihydropyranone Core

The biosynthesis of the this compound moiety in natural products is typically accomplished through polyketide pathways. These pathways involve the sequential condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, by polyketide synthases (PKSs). The resulting polyketide chain undergoes a series of cyclization and modification reactions, including reduction, dehydration, and oxidation, to generate the final dihydropyranone-containing molecule. The specific PKS domains and tailoring enzymes involved dictate the final structure and stereochemistry of the natural product.

Key Biological Activities

The diverse structures of dihydropyranone-containing natural products translate into a broad spectrum of biological activities.

Biological ActivityExamples of Compounds/DerivativesKey Findings
Anticancer 4H-Pyrano-[2,3-b]naphthoquinonesDisplay low micromolar antiproliferative activity and induce apoptosis in human cancer cells.[3]
Antioxidant 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Identified as a strong antioxidant in glucose–histidine Maillard reaction products.[12] The enol structure is key to its activity.[16]
Antimicrobial 4H-Pyran derivativesShowed activity against Mycobacterium bovis and various fungal and bacterial strains.[5][6]
Anti-inflammatory 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Exhibits promising anti-inflammatory properties.[]
Neuroprotective Pyran derivativesHave attracted attention for their potential in treating Alzheimer's disease.[18]

Experimental Methodologies

Isolation and Purification

The isolation of dihydropyranone-containing natural products from their natural sources typically involves a series of chromatographic techniques.[19][20]

Step-by-Step Protocol for Bioguided Isolation:

  • Extraction: The source material (e.g., plant material, microbial culture) is extracted with a suitable solvent (e.g., methanol, ethyl acetate) to obtain a crude extract.

  • Fractionation: The crude extract is subjected to preliminary fractionation using techniques like liquid-liquid partitioning or open column chromatography over silica gel or reversed-phase media.[19]

  • Bioassay-Guided Fractionation: Each fraction is tested for the desired biological activity. The active fractions are then selected for further purification.

  • Chromatographic Purification: The active fractions are purified using a combination of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), often in both normal and reversed-phase modes, to isolate the pure compounds.[19]

  • Purity Assessment: The purity of the isolated compounds is confirmed by HPLC and spectroscopic methods.

Structural Characterization

The elucidation of the structure of novel dihydropyranone-containing natural products relies on a combination of spectroscopic techniques.

Key Spectroscopic Data for the this compound Moiety:

Spectroscopic TechniqueCharacteristic Features
¹H NMR Protons on the dihydropyranone ring typically appear in the range of δ 2.0-4.5 ppm. The chemical shifts and coupling constants provide information about the substitution pattern and stereochemistry.[21]
¹³C NMR The carbonyl carbon (C-4) resonates at approximately δ 190-200 ppm. The other carbons of the ring appear in the range of δ 40-100 ppm.[21]
FT-IR A strong absorption band for the C=O stretching vibration is observed around 1650-1680 cm⁻¹.[1]
Mass Spectrometry Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[22][13]
Synthetic Strategies

The chemical synthesis of 2,3-dihydro-4H-pyran-4-ones is an active area of research, with several methodologies developed to access this important scaffold.[23]

Common Synthetic Approaches:

  • Hetero-Diels-Alder Reaction: This powerful cycloaddition reaction between a diene and a carbonyl compound is a widely used method for the construction of the dihydropyranone ring.[23][24]

  • Intramolecular Cyclization: Various intramolecular cyclization strategies, such as the rearrangement of δ-hydroxyalkynones, have been employed.[23]

  • Palladium-Mediated Oxidative Cyclization: This method provides an efficient route from β-hydroxyenones.[25]

  • Prins Cyclization: A Lewis acid-mediated Prins reaction can be utilized to produce highly functionalized tetrahydropyran-4-ones.[9][26]

Visualizations

General Structure and Classification

G This compound Core This compound Core Natural Products Natural Products This compound Core->Natural Products Biological Activities Biological Activities Natural Products->Biological Activities Pyranonaphthoquinones Pyranonaphthoquinones Natural Products->Pyranonaphthoquinones Polyketides Polyketides Natural Products->Polyketides DDMP DDMP Natural Products->DDMP Antimicrobial Antimicrobial Natural Products->Antimicrobial Anticancer Anticancer Biological Activities->Anticancer Antioxidant Antioxidant Biological Activities->Antioxidant Biological Activities->Antimicrobial Pyranonaphthoquinones->Anticancer DDMP->Antioxidant

Caption: Classification of natural products containing the dihydropyranone core and their associated biological activities.

Experimental Workflow for Isolation and Characterization

cluster_isolation Isolation cluster_characterization Characterization Crude Extract Crude Extract Fractionation Fractionation Crude Extract->Fractionation Column Chromatography Bioassay Bioassay Fractionation->Bioassay Active Fractions Active Fractions Bioassay->Active Fractions HPLC Purification HPLC Purification Active Fractions->HPLC Purification Pure Compound Pure Compound HPLC Purification->Pure Compound NMR NMR Pure Compound->NMR ¹H, ¹³C MS MS Pure Compound->MS HRMS FT-IR FT-IR Pure Compound->FT-IR Structure Elucidation Structure Elucidation NMR->Structure Elucidation MS->Structure Elucidation FT-IR->Structure Elucidation Natural Source Natural Source Natural Source->Crude Extract

Caption: A generalized workflow for the isolation and structural characterization of dihydropyranone natural products.

Conclusion and Future Perspectives

Natural products containing the this compound moiety represent a rich and diverse source of biologically active compounds with significant therapeutic potential. The continued exploration of natural sources, coupled with advancements in isolation, characterization, and synthetic methodologies, will undoubtedly lead to the discovery of new and potent drug candidates. Future research in this area should focus on understanding the precise mechanisms of action of these compounds, exploring their structure-activity relationships through the synthesis of novel analogs, and developing more efficient and stereoselective synthetic routes to facilitate their production and further investigation. The dihydropyranone core remains a highly promising scaffold for the development of next-generation therapeutics.

References

  • Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. (n.d.).
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  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. (n.d.).
  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.).
  • Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with... (n.d.).
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  • EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO -6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. (2025).
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A Comprehensive Technical Guide to the Synthetic Routes of 4-Pyranones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-pyranone scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. This guide provides an in-depth exploration of the core synthetic strategies employed to construct this important chemical entity, offering insights into the underlying mechanisms and practical applications of each route.

Cyclocondensation Reactions: The Classical Approach

One of the most fundamental and widely employed methods for the synthesis of 4-pyranones is through the cyclocondensation of 1,3,5-tricarbonyl compounds or their synthetic equivalents. This approach is biomimetic, mirroring the biosynthesis of certain 4-hydroxy-2-pyrones from polyketide precursors.

Mechanism of Cyclocondensation

The general mechanism involves the intramolecular condensation of a 1,3,5-tricarbonyl compound. The reaction is typically initiated by the deprotonation of the central active methylene group, followed by a nucleophilic attack of the resulting enolate on one of the terminal carbonyl groups to form a six-membered ring. Subsequent dehydration leads to the formation of the aromatic 4-pyranone ring. The choice of base and reaction conditions can influence the regioselectivity of the cyclization when unsymmetrical tricarbonyl compounds are used.

A plausible biosynthetic pathway for the formation of 4-hydroxy-α-pyrones involves the sequential condensation of two equivalents of malonyl coenzyme A with an activated N-acetyl amino acid to form a 1,3,5-tricarbonyl intermediate.[1] Intramolecular cyclization then releases the substrate from the enzyme, forming the 4-hydroxy-α-pyrone.[1]

Synthesis of 2-Alkyl-3-hydroxy-4-pyrones

A specific example of this approach is the synthesis of 2-alkyl-3-hydroxy-4-pyrones from β-hydroxyketones or α,β-unsaturated ketones and a formate ester. This method provides a route to valuable compounds like maltol.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-4-pyrone

  • To a solution of 25.2 g (0.3 mole) of pent-3-en-2-one in 50 ml of diethyl ether at 5°C, a solution of 32.4 g (0.6 mole) of sodium methoxide and 18.0 g (0.3 mole) of methyl formate in 120 ml of diethyl ether is added dropwise with stirring, maintaining the temperature at about 5°C.

  • After the addition is complete, the reaction mixture is stirred for one hour at 0°C and for 30 minutes at room temperature.

  • The mixture is then acidified dropwise with concentrated sulfuric acid to a pH of 3, keeping the temperature below 25°C.

  • The mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is redissolved in ether, neutralized, washed with water, dried, and concentrated.

  • Fractional distillation of the residue yields 2-methyl-2,3-dihydro-4-pyrone.[2]

This dihydro-4-pyrone can then be oxidized to the corresponding 3-hydroxy-4-pyrone.

Cyclization of Diynones

A more recent and atom-economical approach involves the hydration and cyclization of skipped diynones. This can be achieved using gold nanoparticles supported on TiO2 as a catalyst in aqueous dioxane, proceeding via triple bond activation.[3] Alternatively, a morpholine-catalyzed approach for the hydration/cyclization of skipped diynones under basic conditions has also been developed.

Logical Flow of Diynone Cyclization

Diynone Diynone Hydration Hydration Diynone->Hydration H2O/Catalyst 6-endo Cyclization 6-endo Cyclization Hydration->6-endo Cyclization 4-Pyranone 4-Pyranone 6-endo Cyclization->4-Pyranone

Caption: Gold-catalyzed hydration and cyclization of diynones.

Multicomponent Reactions (MCRs): Efficiency and Diversity

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The synthesis of 4H-pyran derivatives, which can be readily converted to 4-pyranones, is a prime example of the utility of MCRs. These reactions are highly atom-economical and often proceed under mild and environmentally friendly conditions.

General Mechanism of 4H-Pyran Synthesis via MCRs

The synthesis of the 4H-pyran core via an MCR typically follows a domino sequence of reactions:

  • Knoevenagel Condensation: An aldehyde reacts with an active methylene compound, such as malononitrile, to form an electron-deficient alkene (a Knoevenagel adduct).

  • Michael Addition: A 1,3-dicarbonyl compound then undergoes a Michael addition to this electron-deficient alkene.

  • Intramolecular Cyclization and Tautomerization: The intermediate formed then undergoes an intramolecular cyclization, followed by tautomerization to yield the final 4H-pyran derivative.[4]

Mechanism of Multicomponent 4H-Pyran Synthesis

Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Condensation Electron-deficient Alkene Electron-deficient Alkene Knoevenagel Condensation->Electron-deficient Alkene Michael Addition Michael Addition Electron-deficient Alkene->Michael Addition 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization 4H-Pyran 4H-Pyran Intramolecular Cyclization->4H-Pyran Electron-rich Diene Electron-rich Diene Hetero-Diels-Alder Reaction Hetero-Diels-Alder Reaction Electron-rich Diene->Hetero-Diels-Alder Reaction Carbonyl Dienophile Carbonyl Dienophile Carbonyl Dienophile->Hetero-Diels-Alder Reaction Dihydropyranone Dihydropyranone Hetero-Diels-Alder Reaction->Dihydropyranone

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Physical properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly referred to as DDMP, is a heterocyclic compound of significant interest in the fields of food chemistry, pharmacology, and materials science. Formed during the Maillard reaction, DDMP is a natural component of many thermally processed foods and contributes to their antioxidant profiles. Its demonstrated biological activities, including antioxidant, anti-inflammatory, and antifungal properties, have positioned it as a molecule of interest for therapeutic development.

This technical guide provides a comprehensive overview of the core physical and chemical properties of DDMP. It is designed to serve as a foundational resource for researchers, offering not only collated property data but also the underlying scientific context and standardized methodologies for its characterization. We delve into the compound's structural identity, physicochemical parameters, spectroscopic profile, and provide actionable, field-proven protocols for its analysis. The objective is to equip scientists with the critical data and procedural knowledge required to effectively isolate, identify, and utilize DDMP in their research and development endeavors.

Introduction

The Maillard reaction, a cornerstone of food science, describes the complex cascade of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. While responsible for the desirable flavors and colors of cooked food, this reaction also generates a plethora of new molecules, many with significant bioactivity. One such key product is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP).[1]

Initially identified in processed foods such as prunes and heated pears, DDMP is recognized as a major contributor to their antioxidant capacity.[2] Subsequent research has elucidated its role in scavenging free radicals, highlighting the importance of its enol structure for this activity. This inherent bioactivity makes DDMP a compelling subject for drug development professionals exploring natural compounds for therapeutic applications. Understanding its fundamental physical properties is a non-negotiable prerequisite for any such application, as these parameters govern its stability, solubility, bioavailability, and the very methods by which it can be purified and analyzed. This whitepaper provides the authoritative grounding for that understanding.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. DDMP is a pyranone derivative with a distinct structure that dictates its chemical behavior and physical properties.

Diagram: 2D Structure of DDMP

DDMP_Structure O1 O C2 CH O_ring O C2->O_ring C3 CH C3->C2 OH_C3 OH C3->OH_C3 C4 C C4->C3 O_C4 O C4->O_C4 C5 C C5->C4 OH_C5 OH C5->OH_C5 C6 C C6->C5 CH3_C6 CH₃ C6->CH3_C6 O_ring->C6 inv1 inv2 Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_spec Spectroscopy Sample Purified DDMP Sample Purity Assess Purity (e.g., HPLC) Sample->Purity MP Melting Point Determination Purity->MP Purity Confirmed Sol Solubility Assessment Purity->Sol Spec Spectroscopic Confirmation Purity->Spec Data Consolidated Property Data MP->Data Sol->Data NMR NMR (¹H, ¹³C) Spec->NMR MS GC-MS Spec->MS NMR->Data MS->Data

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A Theoretical DFT-Based Protocol for the Comprehensive Analysis of 2,3-Dihydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-4H-pyran-4-one is a core heterocyclic scaffold found in numerous biologically active compounds and natural products. A thorough understanding of its structural, electronic, and spectroscopic properties is paramount for the rational design of novel derivatives with enhanced therapeutic potential. This technical guide presents a comprehensive, step-by-step protocol for the theoretical investigation of this compound using Density Functional Theory (DFT). By elucidating the causality behind methodological choices, this document serves as a roadmap for researchers aiming to perform robust computational characterizations of this important molecule and its analogues. We will detail the workflows for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), NMR spectroscopy, electronic property elucidation (FMO, MESP), and the prediction of non-linear optical (NLO) activity, grounding each step in established computational practices.

Introduction: The Significance of the Dihydropyranone Scaffold

Pyrans and their derivatives are six-membered heterocyclic compounds containing an oxygen atom that are ubiquitous in nature and synthetic chemistry.[1][2] The dihydropyranone framework, specifically, is a structural motif present in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-invasive lens to scrutinize the molecular intricacies of such scaffolds.[3] DFT calculations allow for the precise determination of geometric parameters, vibrational modes, and electronic characteristics, providing insights that are often challenging to obtain through experimental means alone.[4]

This guide outlines a theoretical study on the parent molecule, this compound. The described protocols are synthesized from proven computational studies on related pyran derivatives and are designed to provide a self-validating system for generating reliable theoretical data.

Core Computational Methodology: A Justified Approach

The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For organic molecules like this compound, the combination of Becke's three-parameter hybrid functional (B3LYP) with a split-valence Pople-style basis set, such as 6-311++G(d,p), has consistently provided an excellent balance between computational cost and accuracy for predicting a wide range of molecular properties.[4][5]

Why B3LYP/6-311++G(d,p)?

  • B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange with DFT exchange-correlation. This approach effectively mitigates some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of molecular geometries, vibrational frequencies, and electronic properties for a broad class of molecules.[6][7]

  • 6-311++G(d,p) Basis Set: This basis set is robust for several reasons. The "6-311" indicates that core electrons are described by a single contracted Gaussian function, while valence electrons are described with three functions, allowing for greater flexibility. The "++" denotes the addition of diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and regions of low electron density. The "(d,p)" signifies the inclusion of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which are essential for modeling the non-spherical nature of electron density in chemical bonds.[5][8]

Experimental Protocol: Computational Workflow
  • Structure Drawing: Construct the 3D structure of this compound using a molecular modeling program like GaussView.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This step is also necessary for obtaining predicted FT-IR and FT-Raman spectra.

  • Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties, including NMR shielding tensors (using the GIAO method), Natural Bond Orbital (NBO) analysis, and non-linear optical (NLO) properties.[5][7]

G A 1. Initial Structure Input (GaussView) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (Confirm Minimum Energy) B->C D 4. Spectroscopic & Electronic Property Calculation (NMR, NBO, FMO, NLO) C->D E 5. Data Analysis & Visualization (Spectra, Orbitals, Potentials) D->E

Caption: A generalized workflow for DFT-based molecular characterization.

Molecular Geometry and Structural Analysis

The first step in understanding the molecule's behavior is to determine its most stable three-dimensional structure. The geometry optimization will yield key structural parameters. Based on studies of similar pyran structures, the pyran ring is expected to be nearly planar.[9]

Table 1: Predicted Key Geometrical Parameters for this compound (Hypothetical Data)

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Lengths C=O ~1.22 Å
C-O (in ring) ~1.37 Å
C=C ~1.34 Å
Bond Angles O=C-C ~123°
C-O-C ~118°

| Dihedral Angle | C-C-C=C | ~0° (indicating planarity) |

Note: These values are illustrative and would be precisely determined by the DFT calculation.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational analysis provides a direct comparison between theoretical and experimental data through FT-IR and FT-Raman spectroscopy. Each vibrational mode corresponds to a specific molecular motion. The calculated frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model.[10]

Key Vibrational Modes and Their Expected Regions:
  • C=O Stretch: This is typically a strong, sharp band in the IR spectrum, expected around 1700-1750 cm⁻¹.

  • C=C Stretch: A strong band is expected in the 1600-1650 cm⁻¹ region.

  • C-H Stretches: Aromatic/vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C-O Stretch: These modes are typically found in the 1000-1300 cm⁻¹ region.

A detailed assignment of each vibrational mode can be achieved using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a given normal mode.[5]

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[11] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, stability, and electronic transport properties.[12] A smaller gap suggests higher reactivity and lower kinetic stability.[12] For pyranone derivatives, the HOMO and LUMO are often localized on the pyran ring system.[9]

FMO cluster_0 Molecular Orbitals cluster_1 Energy LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor DeltaE ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) Indicator of Reactivity LUMO->DeltaE HOMO->DeltaE E_up Increasing Energy E_down E_up->E_down

Caption: Relationship between HOMO, LUMO, and the energy gap.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Chemical Hardness (η) = (I - A) / 2

  • Electronegativity (χ) = (I + A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative basis for comparing the reactivity of different pyranone derivatives.[12]

Molecular Electrostatic Potential (MESP)

The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the carbonyl oxygen.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Non-Linear Optical (NLO) Properties

Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics.[13] The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). DFT calculations can reliably predict these properties.[14] A large hyperpolarizability value, often compared to a standard like urea, indicates significant NLO potential.[15] The presence of the conjugated C=C-C=O system in this compound suggests it may possess modest NLO activity.

Table 2: Predicted NLO Properties (Hypothetical Data)

Property Predicted Value (B3LYP/6-311++G(d,p))
Dipole Moment (μ) ~3-4 Debye
Mean Polarizability (α) (Value in a.u.)

| First Hyperpolarizability (βtot) | (Value in a.u.) |

Conclusion

This guide has outlined a robust and scientifically grounded theoretical protocol for the comprehensive characterization of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. By following this workflow, researchers can obtain detailed and reliable insights into the molecule's geometry, vibrational spectra, electronic structure, reactivity, and NLO properties. This fundamental understanding is indispensable for the targeted design and synthesis of novel pyranone derivatives for applications in drug discovery and materials science. The causality-driven approach presented here ensures that the generated data is not only accurate but also interpretable, providing a solid foundation for future experimental and theoretical investigations.

References

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  • Soundharam, S., & Velraj, G. (2014). Molecular structure, vibrational, electronic, NBO and NLO analyses of 2, 6-diphenyl-4 H-pyran-4-one by DFT calculations. Elixir Vib. Spec., 69, 22867-22876. Available from: [Link]

  • Arjunan, V., et al. (2015). Spectroscopic and DFT studies of 2, 3-dihydro-4-methylthiophene-1, 1-dioxide and 2, 3-dihydrothiophene-1, 1-dioxide. ResearchGate. Available from: [Link]

  • Ullah, H., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. PLoS ONE, 17(1), e0262257. Available from: [Link]

  • Chaudhary, N., & Singh, R. N. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. ResearchGate. Available from: [Link]

  • Request PDF. Spectroscopic (FT-IR, FT-Raman, NMR and UV-Vis), Quantum calculation, Molecular Structure, Solvent interaction, ADME and Molecular Docking investigation on 4-oxo-4h-1-benzopyran-2-carboxylic acid. Available from: [Link]

  • Pérez-González, D., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available from: [Link]

  • Palmer, M. H., et al. (2014). The low-lying electronic states of 4H-pyran-4-thione; a photoionization and vacuum ultraviolet absorption study, with interpretation by configuration interaction and density functional calculations for the ionic and singlet states. ResearchGate. Available from: [Link]

  • Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. Available from: [Link]

  • Pérez-González, D., et al. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available from: [Link]

  • Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ). (2022). ResearchGate. Available from: [Link]

  • Chaudhary, N., & Singh, R. N. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Materials Science Research India. Available from: [Link]

  • Macdonald, J. N., et al. (1981). Microwave spectra, structures and dipole moments of 4H-pyran-4-one and its sulphur analogues. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(1), 79-99. Available from: [Link]

  • Pliego, J. R. (2001). An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran. The Journal of Physical Chemistry A, 105(45), 10343-10349. Available from: [Link]

  • Mary, Y. S., et al. (2021). Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-[4][9][16]triazolo[3,4-b][4][9][15]thiadiazin-6-yl]-phenol. Journal of Molecular Structure, 1244, 130948. Available from: [Link]

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The Emerging Therapeutic Potential of 2,3-Dihydro-4H-pyran-4-one: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,3-dihydro-4H-pyran-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This guide provides a comprehensive technical overview of the core mechanisms of action of these compounds in biological systems, with a particular focus on their anti-inflammatory and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides detailed protocols for investigating the multifaceted activities of this versatile chemical scaffold.

The this compound Core: A Gateway to Diverse Bioactivity

The this compound ring system serves as a versatile backbone for the synthesis of a wide array of derivatives.[1] This structural versatility allows for the fine-tuning of physicochemical and pharmacokinetic properties, leading to compounds with potent and selective biological effects. The primary areas where these derivatives have shown significant promise include oncology, inflammation, and infectious diseases.[2] This guide will delve into the molecular pathways that are modulated by these compounds, providing a foundational understanding for their rational design and development as therapeutic agents.

Anti-Cancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Derivatives of this compound have emerged as potent anti-cancer agents, exhibiting cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways that drive cancer cell proliferation and survival.

Induction of Apoptosis: Orchestrating Cancer Cell Demise

A primary mechanism by which this compound derivatives exert their anti-cancer effects is through the induction of apoptosis.[2][3] A notable example is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which has been shown to induce apoptosis in human colon cancer cells.[2][3][4] The apoptotic cascade initiated by these compounds often involves the intrinsic, or mitochondrial, pathway.

Key Molecular Events:

  • Modulation of Bcl-2 Family Proteins: DDMP has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2, while simultaneously upregulating the expression of the pro-apoptotic protein Bax.[3][5][6] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[7][8]

  • Cytochrome c Release: The increased mitochondrial outer membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol.[7]

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates the initiator caspase, caspase-9.[4] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3.[3][9]

  • Execution of Apoptosis: Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][10][11][12]

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by this compound derivatives.

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release Bcl2 Bcl-2 Bcl2->CytoC_mito Inhibits release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto DHP This compound Derivative (e.g., DDMP) DHP->Bax Induces expression DHP->Bcl2 Inhibits expression Apaf1 Apaf-1 Casp9 Pro-Caspase-9 -> Caspase-9 Casp3 Pro-Caspase-3 -> Caspase-3 Casp9->Casp3 Cleaves and activates PARP PARP -> Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_cyto->Casp9 Activates via Apaf-1

Caption: Intrinsic apoptotic pathway induced by this compound derivatives.

Inhibition of Pro-Survival Signaling Pathways

In addition to inducing apoptosis, this compound derivatives can also inhibit key signaling pathways that are frequently hyperactivated in cancer, thereby impeding cell proliferation and survival.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain dihydropyranone derivatives have been shown to exert their anticancer effects by targeting components of this pathway.[2]

Mechanism of Inhibition:

While the precise molecular interactions are still under investigation for many derivatives, the current understanding suggests that these compounds may act as direct inhibitors of PI3K or interfere with the downstream signaling cascade. Inhibition of the PI3K/Akt pathway by dihydropyranone derivatives leads to decreased cancer cell proliferation and an increased susceptibility to apoptosis.[2]

The following diagram depicts the potential mechanism of action of a this compound derivative targeting the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation DHP This compound Derivative DHP->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

Anti-Inflammatory Mechanism of Action: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Derivatives of this compound have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The inhibitory effect of dihydropyranone derivatives on this pathway is a key aspect of their anti-inflammatory action.

Key Molecular Events:

  • Inhibition of IκBα Phosphorylation and Degradation: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins, most notably IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. Some dihydropyranone derivatives are thought to inhibit the phosphorylation and subsequent degradation of IκBα.

  • Prevention of p65 Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, allowing it to translocate into the nucleus. By preventing IκBα degradation, dihydropyranone derivatives effectively block the nuclear translocation of p65.

  • Suppression of NF-κB Transcriptional Activity: Once in the nucleus, p65 binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. By preventing the nuclear translocation of p65, dihydropyranone derivatives inhibit the transcriptional activity of NF-κB, leading to a reduction in the expression of pro-inflammatory mediators.[3]

The following diagram illustrates the inhibition of the NF-κB signaling pathway by this compound derivatives.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation DHP This compound Derivative DHP->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to ProInflam Pro-inflammatory Gene Expression DNA->ProInflam Initiates transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of this compound derivatives, a combination of cell-based and biochemical assays is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptotic proteins by Western blotting to confirm the induction of apoptosis and to identify the specific pathway involved.

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., SW620, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

The following diagram outlines the Western blot workflow for detecting apoptosis markers.

G start Cell Treatment lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect analysis Densitometry Analysis detect->analysis

Caption: Workflow for Western blot analysis of apoptosis markers.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to treatment with a this compound derivative.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of the dihydropyranone derivative for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as a percentage of the activity in the stimulated, vehicle-treated control.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of the NF-κB p65 subunit to assess its nuclear translocation.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells (e.g., RAW 264.7 macrophages) on glass coverslips in a 24-well plate.

    • Pre-treat the cells with the dihydropyranone derivative for 1-2 hours.

    • Stimulate with an NF-κB activator for 30-60 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against NF-κB p65 overnight at 4°C.[2]

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Analyze the images to determine the extent of p65 nuclear translocation.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse mechanisms of action. Their ability to induce apoptosis and inhibit key pro-survival and pro-inflammatory signaling pathways underscores their potential in the treatment of cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds.

Future research should focus on elucidating the precise molecular targets of different dihydropyranone derivatives to enable the rational design of more potent and selective inhibitors. Furthermore, in vivo studies are crucial to validate the therapeutic efficacy and safety of these promising compounds, paving the way for their potential clinical translation.

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Methodological & Application

Enantioselective Synthesis of 2,3-Dihydro-4H-pyran-4-ones: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydro-4H-pyran-4-one framework is a privileged heterocyclic motif present in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[][2] The stereochemistry of these molecules is critical to their biological function, making the development of robust enantioselective synthetic methods a key objective in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of modern catalytic strategies for the asymmetric synthesis of 2,3-dihydro-4H-pyran-4-ones. We will explore the mechanistic underpinnings of leading methodologies, including transition-metal catalysis, organocatalysis, and cascade reactions. Detailed, field-proven protocols are provided to enable researchers to implement these powerful techniques for the construction of stereochemically defined pyranone scaffolds.

Introduction: The Significance of Chiral Dihydropyranones

The tetrahydro-4H-pyran-4-one scaffold and its derivatives are cornerstones in modern medicinal chemistry, valued for their synthetic versatility and presence in a diverse array of biologically active molecules.[3] The this compound core, in particular, serves as a versatile building block for constructing complex molecular architectures.[4][5] The introduction of stereocenters into this framework dramatically expands its chemical space and biological potential. The precise three-dimensional arrangement of substituents can govern molecular recognition events at biological targets, meaning that one enantiomer of a chiral drug may be therapeutically active while the other could be inactive or even detrimental.

Historically, the synthesis of these chiral heterocycles has been approached through various methods, including mercury(II)-catalyzed cyclizations and hetero-Diels-Alder reactions.[6][7] Modern synthetic chemistry, however, has ushered in an era of highly efficient and selective catalytic methods that provide access to these valuable compounds with high enantiopurity, often under mild reaction conditions. This note will focus on three preeminent strategies: transition-metal catalyzed cascade reactions, organocatalytic annulations, and N-Heterocyclic Carbene (NHC) organocatalysis.

Key Methodologies for Enantioselective Synthesis

The asymmetric synthesis of dihydropyranones has been significantly advanced through the development of sophisticated catalytic systems. Below, we dissect the core principles and mechanistic details of the most effective approaches.

Dual Transition-Metal Catalysis: Sequential Aldol/Oxy-Michael Cascade

A highly effective strategy for constructing chiral dihydropyranones involves a sequential reaction cascade using two different soft metal catalysts.[8] This approach, pioneered by Shibasaki and co-workers, utilizes a copper(I) catalyst for an initial asymmetric aldol reaction, followed by a silver(I)-catalyzed intramolecular oxy-Michael addition.[9]

Causality and Mechanistic Insight: The success of this one-pot, two-step process hinges on the distinct roles of the two metal catalysts.

  • Copper(I)-Catalyzed Aldol Reaction: A chiral copper(I) complex, typically formed with a bidentate phosphine ligand like (R)-DTBM-Segphos, facilitates the deprotonation of an ynone. This generates a chiral copper enolate, which then reacts with an aldehyde in a highly stereoselective manner to form an aldol adduct. The choice of a soft metal like Cu(I) is crucial for selectively deprotonating the ynone without promoting undesired side reactions.[8]

  • Silver(I)-Catalyzed Oxy-Michael Addition: After the aldol reaction, the addition of a silver(I) salt, such as AgOTf, activates the alkyne bond of the intermediate. This activation facilitates the intramolecular cyclization via a 6-endo-dig oxy-Michael addition, forming the this compound ring.[8][9] This second step is often accelerated by microwave irradiation.

This dual catalytic system provides a powerful method for synthesizing a range of chiral dihydropyranones from readily available aldehydes and ynones with high yields and enantioselectivities.[9]

G cluster_0 Step 1: Cu(I)-Catalyzed Asymmetric Aldol Reaction cluster_1 Step 2: Ag(I)-Catalyzed Oxy-Michael Addition Ynone Ynone + Aldehyde Cu_Catalyst Chiral Cu(I) Catalyst ((R)-DTBM-Segphos) Ynone->Cu_Catalyst Selective Deprotonation Aldol_Adduct Chiral Aldol Adduct Cu_Catalyst->Aldol_Adduct Stereoselective Aldol Addition Ag_Catalyst Ag(I) Catalyst (AgOTf) Aldol_Adduct->Ag_Catalyst Alkyne Activation Final_Product Enantioenriched This compound Ag_Catalyst->Final_Product Intramolecular Cyclization G cluster_caption Mechanism of NHC-Catalyzed [4+2] Annulation NHC NHC Catalyst Enolate Acylazolium Intermediate NHC->Enolate Activation Enolizable Enolizable Aldehyde (C2 Synthon) Product 4,5-Disubstituted Dihydropyranone Enolizable->Product Enolate->Product [4+2] Annulation Enol_Ald Modified Enal (C4 Synthon) Enol_Ald->Enolate Forms caption The NHC catalyst activates a modified enal to form an acylazolium intermediate (the diene component). This reacts with an enolizable aldehyde (the dienophile) in a [4+2] cycloaddition.

Figure 2: Simplified NHC-Catalyzed Annulation Mechanism.

Comparative Analysis of Synthetic Methods

To aid researchers in selecting the most appropriate method, the following table summarizes the key features of the discussed strategies based on representative examples from the literature.

Methodology Catalyst System Typical Substrates Yield Range ee Range Key Advantages Reference
Dual Metal Cascade Cu(I)/(R)-DTBM-Segphos + AgOTfYnones + Aldehydes81-99%88-95%Excellent yields, high ee, good functional group tolerance.[8][9]
Bifunctional Organocatalysis Thiourea-QuinuclidineAllyl Amides + α-Keto Esters71-98%86-98%Metal-free, scalable, highly enantioselective.[10]
NHC Organocatalysis Chiral Triazolium Salt / Baseα,β-Unsaturated Aldehydes + 1,3-Dicarbonyls50-98%>90%Broad substrate scope, access to complex structures, mild conditions.[11][12]
Hetero-Diels-Alder BINOLate-Zinc ComplexDanishefsky's Diene + AldehydesUp to 100%Up to 98%High yields and ee, well-established methodology.[7]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the dual transition-metal catalyzed enantioselective synthesis of a this compound, adapted from the work of Shibasaki et al. [9]

Protocol: Synthesis of a Chiral Dihydropyranone via Sequential Aldol/Oxy-Michael Reaction

Materials and Reagents:

  • Copper(I) Chloride (CuCl)

  • (R)-DTBM-Segphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Ynone (e.g., 1-phenyl-2-propyn-1-one)

  • Aldehyde (e.g., isobutyraldehyde)

  • Hexafluoroisopropanol (HFIP)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

Step 1: In Situ Preparation of the Chiral Copper(I) Catalyst and Aldol Reaction

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuCl (3.0 mol%), (R)-DTBM-Segphos (3.3 mol%), and NaOtBu (3.0 mol%).

  • Add anhydrous THF (to achieve a 0.2 M concentration with respect to the ynone).

  • Stir the resulting suspension at room temperature for 20 minutes.

  • Cool the mixture to -50 °C using a dry ice/acetone bath.

  • Add the ynone (1.0 mmol, 1.0 equiv) to the flask.

  • After 5 minutes, add HFIP (10 mol%) followed by the aldehyde (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at -50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldol adduct is used directly in the next step without further purification.

Step 2: Silver(I)-Catalyzed Intramolecular Oxy-Michael Addition

  • Dissolve the crude aldol adduct from Step 1 in a suitable solvent (e.g., toluene) in a microwave reaction vial.

  • Add AgOTf (10 mol%).

  • Seal the vial and heat the mixture in a microwave reactor at 100 °C for 20-30 minutes.

  • After cooling to room temperature, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Perspectives

The enantioselective synthesis of 2,3-dihydro-4H-pyran-4-ones has matured into a sophisticated field, with catalytic cascade reactions, organocatalysis, and advanced cycloadditions providing powerful tools for chemists. The methodologies discussed herein offer high levels of stereocontrol, operational simplicity, and broad substrate applicability, enabling the construction of diverse libraries of chiral pyranones for drug discovery and natural product synthesis.

Future efforts will likely focus on expanding the substrate scope to include more challenging starting materials, developing even more efficient and sustainable catalytic systems (e.g., using earth-abundant metals or biocatalysis), and applying these methods to the total synthesis of complex, biologically active molecules. The continued innovation in this area promises to further solidify the role of chiral dihydropyranones as indispensable building blocks in modern organic synthesis.

References

  • Shi, S.-L., Kanai, M., & Shibasaki, M. (2012). Asymmetric Synthesis of Dihydropyranones from Ynones by Sequential Copper(I)-Catalysed Direct Aldol and Silver(I)-Catalysed Oxy-Michael Reactions. Angewandte Chemie International Edition, 51(16), 3932–3935. Available from: [Link]

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  • Durham University. (n.d.). Enantioselective syntheses of 2,3-dihydro-4h-pyran-4-ones and 3(2h)-furanones. Durham e-Theses. Available from: [Link]

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  • Smith, A. D., et al. (2012). Dihydropyridones: catalytic asymmetric synthesis, N- to C-sulfonyl transfer, and derivatizations. Angewandte Chemie International Edition, 51(15), 3653-3657. Available from: [Link]

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Application Notes and Protocols for Hetero-Diels-Alder Synthesis of Dihydropyranones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Hetero-Diels-Alder (HDA) reaction stands as a cornerstone of modern synthetic chemistry, offering a powerful and atom-economical strategy for the construction of six-membered heterocycles. This guide provides an in-depth exploration of the HDA reaction for the synthesis of dihydropyranones, crucial structural motifs in a vast array of natural products and pharmaceutically active compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for both catalyzed and uncatalyzed variants, and discuss the critical parameters that govern reaction success and stereochemical outcome. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the HDA reaction for the efficient and stereocontrolled synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Dihydropyranones

The dihydropyranone core is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in biologically active molecules underscores the importance of robust and efficient synthetic methods for its construction.[1] The Hetero-Diels-Alder reaction, a [4+2] cycloaddition involving a conjugated diene and a heterodienophile (in this case, a carbonyl compound), offers a direct and often highly stereocontrolled route to these valuable heterocyclic systems.[1]

This application note will focus on the practical execution of the HDA reaction for dihydropyranone synthesis, with a particular emphasis on asymmetric catalysis to generate enantiomerically enriched products.

Mechanistic Principles: A Tale of Two Demands

The HDA reaction for dihydropyranone synthesis can be broadly categorized based on the electronic nature of the reactants:

  • Normal Electron-Demand HDA: This is the more common variant and involves the reaction of an electron-rich diene with an electron-poor dienophile (a carbonyl compound).[1][2] The reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

  • Inverse Electron-Demand HDA (IED-HDA): In this case, an electron-poor diene reacts with an electron-rich dienophile.[1][3] This variant is particularly useful for the synthesis of highly functionalized dihydropyranones that may be difficult to access through the normal electron-demand pathway.[3][4]

The reaction generally proceeds through a concerted, pericyclic transition state, which accounts for the high degree of stereospecificity often observed.[1][5] However, stepwise mechanisms involving zwitterionic intermediates can also be operative, particularly with highly polarized reactants.[6]

Key Reagents: The Diene and the Dienophile

The success of a Hetero-Diels-Alder reaction hinges on the appropriate selection of the diene and dienophile.

Electron-Rich Dienes: The Workhorses of Dihydropyranone Synthesis

Highly reactive, electron-rich dienes are crucial for efficient HDA reactions with carbonyl compounds.

  • Danishefsky's Diene ((E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene): This is arguably the most famous and widely used diene for HDA reactions.[7][8] Its high reactivity stems from the electron-donating methoxy and trimethylsilyloxy substituents.[8][9] The resulting cycloadduct is a silyl enol ether, which can be readily hydrolyzed to the corresponding β-unsaturated ketone.[8]

  • Rawal's Diene (1-(dimethylamino)-3-(dimethyl-tert-butylsilyloxy)-1,3-butadiene): This diene exhibits even greater reactivity than Danishefsky's diene, often allowing for cycloadditions to occur under milder conditions and without the need for Lewis acid catalysis.[7][10] The presence of the enamine moiety significantly enhances the diene's nucleophilicity.[7]

Dienophiles: The Carbonyl Component

A wide range of carbonyl compounds can serve as dienophiles in HDA reactions, including:

  • Aldehydes: Generally more reactive than ketones due to less steric hindrance and greater electrophilicity.[11]

  • Ketones: Can be effective dienophiles, particularly when activated by electron-withdrawing groups or when intramolecular reactions are designed.[11]

  • Isatins and Enones: These have been successfully employed in asymmetric HDA reactions to generate complex spirocyclic and fused ring systems.[12][13]

Catalysis: Achieving Enantioselectivity

For applications in drug development, the synthesis of single enantiomers is paramount. Asymmetric catalysis of the HDA reaction provides an elegant solution to this challenge. Chiral Lewis acids are the most common catalysts, activating the carbonyl dienophile and creating a chiral environment that directs the approach of the diene.[14][15][16]

The Role of Lewis Acid Catalysts

Lewis acids coordinate to the carbonyl oxygen of the dienophile, which:

  • Lowers the LUMO energy of the dienophile, accelerating the reaction.[2][16]

  • Increases the polarization of the carbonyl group, enhancing its electrophilicity.

  • In the case of chiral Lewis acids, creates a stereochemically defined pocket that favors one enantiomeric transition state over the other.[15]

Recent studies suggest that Lewis acids also accelerate the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile.[16]

A variety of metal-based Lewis acids have been successfully employed, including complexes of:

  • Titanium[14]

  • Indium[14]

  • Magnesium[17][18]

  • Iron[3]

  • Boron[15]

The choice of metal and chiral ligand is critical for achieving high yields and enantioselectivities.

Experimental Protocols

The following protocols are illustrative examples and may require optimization for specific substrates.

Protocol 1: Lewis Acid Catalyzed Asymmetric Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the enantioselective HDA reaction of an aldehyde with Danishefsky's diene using a chiral N,N'-dioxide/Magnesium(II) complex as the catalyst.[17]

Materials:

  • Chiral N,N'-dioxide ligand (e.g., a derivative of BINOL or a peptide-based ligand)

  • Magnesium triflate (Mg(OTf)₂)

  • Aldehyde

  • Danishefsky's diene

  • Anhydrous toluene

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)

  • TLC plates for reaction monitoring

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral N,N'-dioxide ligand (0.05 eq) and Mg(OTf)₂ (0.05 eq) in anhydrous toluene.

    • Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reaction Setup:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C) using a suitable cooling bath.

    • Add the aldehyde (1.0 eq) to the cooled catalyst solution and stir for 15 minutes.

    • Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture via syringe over 5-10 minutes.

  • Reaction Monitoring and Workup:

    • Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically within 2-4 hours), quench the reaction by adding a few drops of trifluoroacetic acid.

    • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired dihydropyranone.

Causality Behind Experimental Choices:

  • Flame-dried glassware and inert atmosphere: Essential to prevent the decomposition of the moisture-sensitive Lewis acid catalyst and Danishefsky's diene.

  • Anhydrous solvent: Water will compete with the carbonyl for coordination to the Lewis acid, inhibiting catalysis.

  • Pre-formation of the catalyst: Ensures the active catalytic species is present before the addition of the reactants.

  • Low temperature: Often improves enantioselectivity by favoring the more ordered, lower-energy transition state.

  • Slow addition of the diene: Can help to control the reaction rate and minimize potential side reactions.

  • TFA quench: Hydrolyzes the silyl enol ether intermediate to the dihydropyranone and deactivates the catalyst.

Protocol 2: Thermal Hetero-Diels-Alder Reaction with Rawal's Diene

The enhanced reactivity of Rawal's diene often allows for thermal HDA reactions without the need for a catalyst.

Materials:

  • Aldehyde

  • Rawal's diene

  • Anhydrous solvent (e.g., benzene, toluene, or chloroform)

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Reaction Setup:

    • In a flame-dried, sealed tube or round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the aldehyde (1.0 eq) in the chosen anhydrous solvent.

    • Add Rawal's diene (1.1 eq) to the solution.

  • Reaction and Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • The reaction time will vary depending on the substrate but is typically in the range of 12-24 hours.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • The resulting cycloadduct is often stable and can be purified by flash column chromatography. Subsequent hydrolysis of the silyl enol ether and enamine moieties can be achieved under acidic conditions if desired.

Data Presentation

Table 1: Representative Lewis Acid Catalysts for Asymmetric HDA Reactions

Catalyst SystemDienophileDieneYield (%)ee (%)Reference
Ti(IV)-BINOL complexAromatic AldehydesDanishefsky's DieneHigh>90[14]
In(III)-N,N'-dioxideVarious AldehydesDanishefsky's DieneHighHigh[14]
Mg(II)-N,N'-dioxide3,4-dihydro-2H-pyran-2-carboxaldehydeDanishefsky's DieneGoodHigh[17]
Fe(III)-N,N'-dioxideDioxopyrrolidinesSimple Olefinsup to 99up to 99[3]

Visualization of Key Processes

Reaction Mechanism

G cluster_reactants Reactants cluster_catalysis Catalysis (Optional) cluster_products Products Diene Electron-Rich Diene (e.g., Danishefsky's Diene) Cycloadduct Cycloadduct (Silyl Enol Ether) Diene->Cycloadduct [4+2] Cycloaddition Dienophile Aldehyde/Ketone (Dienophile) Catalyst Chiral Lewis Acid (e.g., Mg(OTf)2-Ligand) Dienophile->Catalyst Coordination & Activation Catalyst->Cycloadduct [4+2] Cycloaddition Product Dihydropyranone Cycloadduct->Product Hydrolysis (e.g., TFA)

Caption: Generalized workflow for the Lewis acid-catalyzed Hetero-Diels-Alder reaction.

Experimental Workflow

G Start Start: Flame-dried flask under inert atmosphere CatalystPrep Catalyst Preparation: Chiral Ligand + Lewis Acid in Anhydrous Solvent Start->CatalystPrep Cooling Cool to Reaction Temperature (e.g., -20 °C) CatalystPrep->Cooling AddAldehyde Add Aldehyde Cooling->AddAldehyde AddDiene Slowly Add Diene AddAldehyde->AddDiene Reaction Stir and Monitor by TLC AddDiene->Reaction Quench Quench Reaction (e.g., with TFA) Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Column Chromatography Workup->Purification End End: Purified Dihydropyranone Purification->End

Sources

Application Notes & Protocols: N-Heterocyclic Carbene (NHC) Catalyzed Synthesis of Dihydropyranones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dihydropyranones and the Rise of NHC Catalysis

The 3,4-dihydropyran-2-one scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1] Its prevalence highlights its importance as a target for synthetic organic chemists. Traditional methods for constructing this six-membered heterocyclic core often require harsh conditions or multi-step sequences. In recent years, organocatalysis using N-Heterocyclic Carbenes (NHCs) has emerged as a powerful, green, and efficient strategy for the synthesis of these valuable compounds.[1][2]

NHCs are stable singlet carbenes that, upon reaction with aldehydes, can generate a range of reactive intermediates, most notably the Breslow intermediate.[3] This key intermediate effectively reverses the intrinsic electrophilic nature of the aldehyde's carbonyl carbon, a reactivity concept known as "umpolung."[3] This catalytic approach enables a variety of annulation strategies, typically under mild conditions, with high atom economy and often with excellent control over stereochemistry, making it an invaluable tool for researchers in drug discovery and natural product synthesis.[4][5] This guide provides an in-depth look at the mechanism, scope, and practical application of NHC catalysis for dihydropyranone synthesis.

Mechanistic Framework: The Catalytic Cycle of Dihydropyranone Formation

The power of NHC catalysis lies in its ability to generate unique nucleophilic intermediates from simple aldehydes. The most common pathway for dihydropyranone synthesis is a formal [4+2] annulation between an α,β-unsaturated aldehyde (enal) and a 1,3-dicarbonyl compound.[4][6]

The Causality Behind the Catalytic Cycle:

  • Catalyst Activation: The process begins with the in situ generation of the free NHC catalyst (I ) from its more stable azolium salt precursor (e.g., imidazolium, triazolium salt) via deprotonation by a mild base. The choice of base is critical; it must be strong enough to deprotonate the azolium salt but not so strong as to cause unwanted side reactions with the substrates.

  • Breslow Intermediate Formation: The nucleophilic NHC catalyst attacks the carbonyl carbon of the α,β-unsaturated aldehyde (II ). This is followed by a proton transfer to form the key Breslow intermediate (III ).[7][8][9] This intermediate is a pivotal species, essentially an activated enol equivalent, that inverts the aldehyde's normal reactivity.[3]

  • Acyl Azolium Formation: Under oxidative conditions or with specific substrates, the Breslow intermediate is converted into an α,β-unsaturated acyl azolium intermediate (IV ).[2][4] This species is a highly reactive Michael acceptor.

  • Michael Addition: A suitable nucleophile, such as the enolate of a 1,3-dicarbonyl compound (V ), adds to the β-position of the acyl azolium intermediate in a conjugate fashion. This Michael addition step forms the first new carbon-carbon bond, creating intermediate VI .

  • Intramolecular Cyclization & Catalyst Regeneration: The newly formed enolate within intermediate VI then undergoes a rapid intramolecular acylation (lactonization), attacking the activated acyl carbon. This step closes the six-membered ring to form the dihydropyranone product (VII ) and, crucially, regenerates the NHC catalyst (I ), allowing it to re-enter the catalytic cycle.

NHC Catalytic Cycle for Dihydropyranone Synthesis Catalytic Cycle for [4+2] Annulation NHC NHC Catalyst (I) Adduct Initial Adduct NHC->Adduct + Aldehyde (II) Enal α,β-Unsaturated Aldehyde (II) Enal->Adduct Breslow Breslow Intermediate (III) Adduct->Breslow Proton Transfer AcylAzolium α,β-Unsaturated Acyl Azolium (IV) Breslow->AcylAzolium [Ox] or Rearrangement MichaelAdduct Michael Adduct (VI) AcylAzolium->MichaelAdduct + Enolate (V) Dicarbonyl 1,3-Dicarbonyl Enolate (V) Dicarbonyl->MichaelAdduct Product Dihydropyranone (VII) MichaelAdduct->Product Intramolecular Lactonization Product->NHC - Product (Catalyst Regeneration)

Caption: Generalized NHC catalytic cycle for dihydropyranone synthesis.

Application Protocol: Enantioselective Synthesis of Trisubstituted Dihydropyranones

This protocol is a representative example based on established methodologies for the asymmetric synthesis of dihydropyranones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds.[4]

Materials & Reagents
  • NHC Precatalyst: Chiral triazolium salt (e.g., camphor-derived or aminoindanol-derived) (5-10 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃) (1.0 - 1.5 equiv.)

  • Substrate 1: α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (1.0 equiv.)

  • Substrate 2: 1,3-Dicarbonyl compound (e.g., dibenzoylmethane, acetylacetone) (1.1 - 1.2 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 - 0.2 M)

  • Additive (Optional): Lithium Chloride (LiCl) or 4 Å molecular sieves may be used to improve yield and selectivity in some cases.[4]

  • Work-up: Saturated aq. NH₄Cl, brine, anhydrous MgSO₄

  • Purification: Silica gel for column chromatography, hexanes, ethyl acetate

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Experimental Procedure

Experimental Workflow Experimental Workflow A 1. Setup & Inerting B 2. Reagent Addition A->B Add NHC precatalyst, base, solvent, substrates C 3. Reaction Monitoring B->C Stir at RT, monitor by TLC D 4. Aqueous Work-up C->D Upon completion, quench with aq. NH4Cl E 5. Purification D->E Extract, dry, concentrate, perform column chromatography F 6. Characterization E->F Obtain pure product, analyze by NMR, MS, etc.

Caption: Step-by-step experimental workflow for synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral NHC precatalyst (e.g., 0.05 mmol, 10 mol%) and the 1,3-dicarbonyl compound (e.g., 0.55 mmol, 1.1 equiv.).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., 5 mL of DCM). Stir the mixture for 5 minutes. Add the base (e.g., DBU, 0.75 mmol, 1.5 equiv.) dropwise and stir for another 10 minutes at room temperature. Expertise Note: Pre-stirring the catalyst, nucleophile, and base allows for the generation of both the active NHC and the enolate before the introduction of the electrophile, which can minimize side reactions.

  • Substrate Addition: Add the α,β-unsaturated aldehyde (e.g., 0.50 mmol, 1.0 equiv.) to the reaction mixture, either neat or as a solution in a small amount of the reaction solvent.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (the aldehyde) by TLC. Reactions are typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydropyranone product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.

Substrate Scope and Data

The NHC-catalyzed synthesis of dihydropyranones is compatible with a wide range of substrates.[4] Aromatic, heteroaromatic, and aliphatic α,β-unsaturated aldehydes are generally well-tolerated. The 1,3-dicarbonyl component can also be varied, including β-ketoesters, β-diketones, and other active methylene compounds.

Entryα,β-Unsaturated Aldehyde1,3-Dicarbonyl CompoundYield (%)ee (%)Reference
1CinnamaldehydeDibenzoylmethane9295[4]
2(E)-3-(4-chlorophenyl)acrylaldehydeAcetylacetone8592[5]
3(E)-3-(2-furyl)acrylaldehydeEthyl acetoacetate8890[4]
4Crotonaldehyde1,3-Indandione7694[10]
5Isatin-derived enalDimedone95>99[4]

This table is a representative summary. Yields and enantioselectivities are highly dependent on the specific catalyst, base, solvent, and reaction conditions used.

Conclusion and Future Outlook

N-Heterocyclic carbene organocatalysis provides a robust and versatile platform for the efficient synthesis of dihydropyranones. The methodology is characterized by its mild reaction conditions, operational simplicity, broad substrate scope, and the ability to achieve high levels of stereocontrol. These features make it an attractive strategy for academic research and for professionals in the pharmaceutical industry. Future developments will likely focus on expanding the substrate scope to even more challenging starting materials, developing more efficient and recyclable catalytic systems, and applying these methods to the total synthesis of complex, biologically active molecules.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • NHC-Catalyzed Ring Expansion of Oxacycloalkane-2-carboxaldehydes: A Versatile Synthesis of Lactones. (2009). Organic Chemistry Portal. Retrieved from [Link]

  • NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate?. (2015). National Institutes of Health. Retrieved from [Link]

  • Radical Breslow Intermediates: Finding New Purpose from Carbenes. (2023). GRAPHITE. Retrieved from [Link]

  • NHC‐catalyzed synthesis of dihydropyranones. (2021). ResearchGate. Retrieved from [Link]

  • Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. (2022). National Institutes of Health. Retrieved from [Link]

  • Formation of Breslow intermediates (BIs) from N‐heterocyclic carbenes... (2022). ResearchGate. Retrieved from [Link]

  • NHC‐catalyzed construction of trans‐lactams and cis‐lactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective synthesis of bicyclic δ-lactones via NHC-catalyzed cascade reaction. (2024). ResearchGate. Retrieved from [Link]

  • Organocatalysis by N-Heterocyclic Carbenes. (2007). ACS Publications. Retrieved from [Link]

  • NHC-Promoted Asymmetric β-Lactone Formation from Arylalkylketenes and Electron-Deficient Benzaldehydes or Pyridinecarboxaldehydes. (2017). ACS Publications. Retrieved from [Link]

  • N-Heterocyclic Carbene-Catalyzed Generation of α,β-Unsaturated Acyl Imidazoliums: Synthesis of Dihydropyranones by their Reaction with Enolates. (2006). Journal of the American Chemical Society. Retrieved from [Link]

  • Initial results for the NHC‐catalyzed synthesis of dihydropyranones by resolution. (2021). ResearchGate. Retrieved from [Link]

  • N-Heterocyclic Carbene Catalyzed [4+2] Annulation of Enals via a Double Vinylogous Michael Addition: Asymmetric Synthesis of 3,5-Diaryl Cyclohexenones. (2018). ResearchGate. Retrieved from [Link]

  • Proposed mechanism of the NHC‐catalyzed annulation of enals. (n.d.). ResearchGate. Retrieved from [Link]

  • An N-Heterocyclic Carbene-Mediated, Enantioselective and Multicatalytic Strategy to Access Dihydropyranones in a Sequential Three-Component One-Pot Reaction. (2018). ACS Publications. Retrieved from [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (2014). National Institutes of Health. Retrieved from [Link]

  • N?Heterocyclic Carbene-Catalyzed Synthesis Of Dihydropyranone And Dihydropyridone Derivatives. (2024). Globe Thesis. Retrieved from [Link]

Sources

The Versatility of 2,3-Dihydro-4H-pyran-4-one: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dihydropyranone Scaffold

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from readily accessible starting materials is a paramount objective. The 2,3-dihydro-4H-pyran-4-one core, a six-membered heterocyclic ketone, has emerged as a highly versatile and strategically valuable building block. Its unique structural features, namely the presence of an α,β-unsaturated ketone system within a cyclic framework, offer a rich platform for a diverse array of chemical transformations. This reactivity profile allows for the stereocontrolled introduction of multiple functional groups and the construction of intricate molecular architectures, making it a favored intermediate in the synthesis of natural products and pharmaceutically active compounds.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond its synthesis to focus on its application as a reactive scaffold. We will delve into the mechanistic underpinnings of its key transformations and provide detailed, field-proven protocols for its use in Michael additions, tandem/cascade reactions for spirocycle synthesis, and [3+2] cycloadditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful heterocyclic building block.

I. Foundational Reactivity: Understanding the Dihydropyranone Core

The synthetic utility of this compound is rooted in its electronic and steric properties. The conjugated system, encompassing the carbonyl group and the carbon-carbon double bond, creates distinct electrophilic centers at the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2- and 1,4-nucleophilic additions, providing a gateway to a wide range of functionalized pyran derivatives.

The general reactivity of the this compound core is depicted in the following workflow:

G start This compound michael Michael Addition (1,4-Conjugate Addition) start->michael Nucleophiles cycloaddition Cycloaddition Reactions start->cycloaddition Dipoles tandem Tandem/Cascade Reactions michael->tandem functionalization Further Functionalization cycloaddition->functionalization tandem->functionalization

Caption: Key synthetic transformations of this compound.

II. The Dihydropyranone as a Michael Acceptor: Stereoselective Conjugate Additions

The electron-deficient β-carbon of the α,β-unsaturated ketone system makes this compound an excellent Michael acceptor. This reactivity has been exploited in numerous synthetic strategies to introduce a wide range of substituents at the C3 position with high stereocontrol.

Mechanistic Rationale: The Michael Addition Pathway

The Michael addition to this compound proceeds via the conjugate addition of a nucleophile to the β-carbon of the enone system. The reaction is typically catalyzed by a base, which deprotonates the nucleophile, or a Lewis acid, which activates the enone. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome of the reaction, particularly when a new stereocenter is generated.

G cluster_0 Michael Addition Mechanism A This compound C Enolate Intermediate A->C Nucleophilic Attack B Nucleophile (Nu-) B->C E 3-Substituted Tetrahydropyran-4-one C->E Protonation D Proton Source (H+) D->E

Caption: Generalized mechanism of a Michael addition to this compound.

Application Note: Organocatalytic Asymmetric Michael Addition

The development of organocatalysis has provided powerful tools for the enantioselective functionalization of Michael acceptors. Chiral secondary amines, such as those derived from proline, can catalyze the asymmetric Michael addition of various nucleophiles to 2,3-dihydro-4H-pyran-4-ones, affording products with high enantiomeric excess.

Protocol: Asymmetric Michael Addition of a β-Ketoester to a 2,6-Disubstituted-2,3-dihydro-4H-pyran-4-one

This protocol describes a representative organocatalytic asymmetric Michael addition, a powerful method for C-C bond formation with stereocontrol.

Parameter Value
Reactants 2,6-dimethyl-2,3-dihydro-4H-pyran-4-one, Diethyl malonate
Catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Solvent Toluene
Temperature Room Temperature
Reaction Time 24-48 hours
Yield 85-95%
Enantiomeric Excess >90% ee

Step-by-Step Methodology:

  • To a stirred solution of 2,6-dimethyl-2,3-dihydro-4H-pyran-4-one (1.0 mmol) in toluene (5.0 mL) is added the chiral organocatalyst (0.1 mmol, 10 mol%).

  • Diethyl malonate (1.2 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

III. Tandem Reactions: Rapid Construction of Spirocyclic Architectures

One of the most elegant applications of this compound is its use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These reactions are highly efficient and allow for the rapid assembly of complex molecular scaffolds, such as spirocycles, from simple starting materials.

Mechanistic Rationale: The Michael-Aldol Cascade

A common tandem strategy involves an initial Michael addition to the dihydropyranone, followed by an intramolecular aldol reaction. This sequence generates a bicyclic system with a spirocyclic core. The stereochemical outcome of the reaction is often controlled by the facial selectivity of the initial Michael addition and the subsequent diastereoselective aldol cyclization.

G start This compound + Nucleophile michael Michael Adduct (Enolate Intermediate) start->michael Michael Addition aldol Intramolecular Aldol Reaction michael->aldol spiro Spirocyclic Product aldol->spiro Cyclization

Caption: Workflow for the synthesis of spirocycles via a Michael-Aldol cascade.

Application Note: Synthesis of Spirooxindoles

Spirooxindoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A powerful strategy for their synthesis involves the reaction of an isatin-derived ketene with a dihydropyranone, followed by an intramolecular cyclization. A more direct approach involves a three-component reaction between an isatin, an active methylene compound, and a dihydropyranone derivative.

Protocol: Three-Component Synthesis of a Spiro[pyran-oxindole] Derivative

This protocol outlines a highly efficient one-pot synthesis of a complex spirocyclic system.[1][2]

Parameter Value
Reactants Isatin, Malononitrile, 2,6-dimethyl-2,3-dihydro-4H-pyran-4-one
Catalyst L-proline
Solvent Ethanol
Temperature Reflux
Reaction Time 6-8 hours
Yield 80-90%

Step-by-Step Methodology:

  • A mixture of isatin (1.0 mmol), malononitrile (1.0 mmol), 2,6-dimethyl-2,3-dihydro-4H-pyran-4-one (1.0 mmol), and L-proline (0.2 mmol, 20 mol%) in ethanol (10 mL) is stirred at reflux.

  • The reaction progress is monitored by TLC.

  • After completion (typically 6-8 hours), the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure spiro[pyran-oxindole] product.

IV. [3+2] Cycloaddition Reactions: Access to Novel Heterocyclic Systems

The carbon-carbon double bond of the this compound ring can participate in cycloaddition reactions, providing a powerful tool for the construction of fused and bridged heterocyclic systems. Of particular interest are [3+2] cycloadditions with 1,3-dipoles, such as azomethine ylides.

Mechanistic Rationale: The [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of an azomethine ylide to the double bond of this compound proceeds in a concerted or stepwise fashion to form a five-membered nitrogen-containing ring fused to the pyranone core. The regioselectivity and stereoselectivity of the reaction are governed by the frontier molecular orbitals of the dipole and the dipolarophile.

G cluster_0 [3+2] Cycloaddition Mechanism A This compound C Transition State A->C B Azomethine Ylide B->C D Spiro-pyrrolidinyl-oxazolidine C->D Cycloaddition

Caption: Generalized mechanism of a [3+2] cycloaddition with an azomethine ylide.

Application Note: Synthesis of Spiro-pyrrolidinyl-oxazolidines

The reaction of this compound with an azomethine ylide generated in situ from the condensation of an α-amino acid and an aldehyde provides a direct route to complex spiro-pyrrolidinyl-oxazolidine derivatives. These scaffolds are of interest in drug discovery due to their rigid, three-dimensional structures.

Protocol: [3+2] Cycloaddition of an Azomethine Ylide to this compound

This protocol details the synthesis of a complex heterocyclic system via a [3+2] cycloaddition reaction.[3]

Parameter Value
Reactants This compound, Sarcosine, Paraformaldehyde
Solvent Toluene
Temperature Reflux
Reaction Time 12-16 hours
Yield 70-80%

Step-by-Step Methodology:

  • A mixture of this compound (1.0 mmol), sarcosine (1.2 mmol), and paraformaldehyde (1.5 mmol) in toluene (15 mL) is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 12-16 hours).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the spiro-pyrrolidinyl-oxazolidine.

Conclusion: A Cornerstone for Future Synthesis

This compound has proven to be a remarkably versatile and powerful building block in organic synthesis. Its inherent reactivity as a Michael acceptor and a dipolarophile, coupled with its propensity to undergo tandem reactions, provides access to a vast array of complex and biologically relevant molecules. The protocols and mechanistic insights provided in this guide serve as a testament to its synthetic utility and are intended to empower researchers to harness its full potential in their own synthetic endeavors. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the strategic application of foundational building blocks like this compound will undoubtedly remain a cornerstone of innovative synthetic design.

References

  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, [Link]

  • 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, [Link]

  • Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols. RSC Advances, [Link]

  • Synthesis of spiro[2-amino-4H-pyran-oxindole]s. ResearchGate, [Link]

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Application Notes & Protocols: Strategic Functionalization of the 2,3-Dihydro-4H-pyran-4-one Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2,3-Dihydro-4H-pyran-4-one Scaffold

The this compound ring system is a privileged heterocyclic motif that forms the structural core of numerous natural products and pharmacologically active molecules. Its prevalence in medicinal chemistry is a testament to its versatile biological profile, with derivatives exhibiting activities ranging from anticancer and antimicrobial to antioxidant and anti-inflammatory.[1][2][][4] The synthetic accessibility and the presence of multiple reactive centers make this scaffold an exceptionally valuable starting point for the development of compound libraries in drug discovery.[5][6]

This guide provides an in-depth exploration of the key reactive sites within the this compound core and presents detailed protocols for its strategic functionalization. As a Senior Application Scientist, the rationale behind experimental choices is emphasized to provide a framework for logical and efficient molecular derivatization.

The core structure contains three primary regions for chemical modification:

  • The Carbonyl Group (C4): An electrophilic center susceptible to nucleophilic attack.

  • The α,β-Unsaturated System (C4-C5-C6): A conjugated system that allows for both direct (1,2) and conjugate (1,4) additions, as well as cycloaddition reactions.

  • The α-Carbonyl Protons (C3 & C5): Acidic protons that can be removed to form enolates, which serve as potent nucleophiles.

G C4 Position C4 Carbonyl Chemistry (Nucleophilic Addition) Enone Enone System (C5=C6) Conjugate Addition & Cycloaddition Alpha α-Protons (C3, C5) Enolate Formation & Alkylation Core Core Core->C4  1 Core->Enone  2 Core->Alpha  3

Caption: Key sites for functionalization on the this compound scaffold.

Section 1: Synthesis of the Dihydropyranone Core

Before functionalization, a reliable synthesis of the core structure is paramount. The hetero-Diels-Alder reaction is one of the most powerful and convergent methods for constructing the this compound ring.

Causality Behind the Method: The Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile (a heterodienophile, in this case, an aldehyde or ketone).[7] The use of activated dienes, such as Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene), with aldehydes provides a direct and often high-yielding route to 2-substituted 2,3-dihydro-4H-pyran-4-ones after acidic workup of the initial cycloadduct.[8][9] This method is highly valued for its ability to create stereocenters in a controlled manner, often with the aid of chiral Lewis acid catalysts.[8]

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

Objective: To synthesize a 2-aryl-2,3-dihydro-4H-pyran-4-one from an aromatic aldehyde and Danishefsky's diene.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Danishefsky's diene (1.2 mmol)

  • Lewis Acid Catalyst (e.g., ZnCl₂, 10 mol%)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol) to the stirred solution.

  • Slowly add Danishefsky's diene (1.2 mmol) dropwise over 5 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (5 mL) and stir vigorously for 30 minutes to hydrolyze the silyl enol ether intermediate.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-2,3-dihydro-4H-pyran-4-one.

Section 2: Functionalization at the Carbonyl Group (C4)

The electrophilic carbonyl carbon at the C4 position is a prime target for nucleophilic attack, providing a direct route to converting the ketone into alcohols or introducing new carbon-carbon bonds.[10]

G

Caption: Workflow for C4-carbonyl functionalization via nucleophilic addition.

Strategy 2.1: Reduction to Dihydropyran-4-ols

Causality: The reduction of the C4-ketone to a secondary alcohol transforms the electronic properties of the scaffold, introduces a new stereocenter, and provides a handle for further functionalization (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity. It is a mild reducing agent that will reduce aldehydes and ketones but typically will not affect the C=C double bond of the enone system, unlike more powerful hydrides like LiAlH₄.[11]

Protocol 2.1: Selective Reduction with Sodium Borohydride

Objective: To reduce the C4-ketone to the corresponding secondary alcohol.

Materials:

  • This compound substrate (1.0 mmol)

  • Sodium borohydride (NaBH₄) (1.5 mmol)

  • Methanol (MeOH), anhydrous (10 mL)

  • Deionized water

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the dihydropyranone substrate (1.0 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (1.5 mmol) portion-wise over 10 minutes to control the exothermic reaction and hydrogen evolution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water (5 mL) to destroy excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add ethyl acetate (20 mL) and saturated NH₄Cl solution (10 mL) to the residue.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography if necessary.

ReactionReagentKey ConditionsProduct Type
Reduction NaBH₄MeOH, 0 °CDihydropyran-4-ol
Grignard Add. R-MgBrAnhydrous THF, 0 °C4-Alkyl-dihydropyran-4-ol

Section 3: Reactions Involving the Enone System

The conjugated enone system is a versatile platform for introducing functionality at the C5 and C6 positions through conjugate addition or for constructing fused ring systems via cycloaddition.

G cluster_12 1,2-Addition (Direct) cluster_14 1,4-Addition (Conjugate) Enone C4 C5 C6 Nuc12 Nu⁻ attacks C4 Nuc12->Enone:c4 Nuc14 Nu⁻ attacks C5 Nuc14->Enone:c5

Caption: Competing pathways: 1,2- (direct) vs. 1,4- (conjugate) nucleophilic attack.

Strategy 3.1: Michael Addition for C5-Functionalization

Causality: Soft nucleophiles, such as amines or thiols, preferentially attack the β-carbon (C5) of the α,β-unsaturated ketone in a process known as Michael or conjugate addition. This reaction is a cornerstone of C-C, C-N, and C-S bond formation. For instance, the addition of a primary amine can lead to an initial 1,4-adduct that can subsequently cyclize to form a 2,3-dihydro-4-pyridinone, effectively swapping the in-ring oxygen for a nitrogen atom.[12] This is a powerful strategy for scaffold hopping in medicinal chemistry.

Protocol 3.1: Synthesis of Dihydropyridinones via Michael Addition

Objective: To convert a this compound into a 1-substituted-2,3-dihydro-4-pyridinone.

Materials:

  • This compound substrate (1.0 mmol)

  • Primary amine (e.g., benzylamine, 1.1 mmol)

  • Ethanol (10 mL)

  • Acetic acid (catalytic amount, ~2-3 drops)

Procedure:

  • In a sealable reaction vessel, combine the dihydropyranone substrate (1.0 mmol), the primary amine (1.1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid to facilitate the reaction.

  • Seal the vessel and heat the reaction mixture to 60-80 °C. Stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the new, more polar product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure dihydropyridinone.

ReactionNucleophileKey ConditionsProduct Type
Michael Add. Primary Amine (R-NH₂)EtOH, 60-80 °C1,5-disubstituted-Dihydropyridinone
Diels-Alder Electron-rich DieneToluene, HeatFused Bicyclic System

References

  • Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. [Link]

  • 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. PubMed. [Link]

  • 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [Link]

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  • 2,3-dihydro-3,5-dihydroxy-(4H)-pyran-4-one. PubChem. [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Royal Society of Chemistry. [Link]

  • nucleophilic addition reactions onto carbonyls - practice #1. YouTube. [Link]

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  • Electrophilic Substitution of Pyrrole and Pyridine. YouTube. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

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Application Notes and Protocols for Screening 4H-Pyran Derivatives for Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 4H-Pyran Derivatives

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 4H-pyran derivatives have emerged as a privileged structural motif, demonstrating a broad spectrum of biological activities, including potent antimicrobial and antifungal properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize the antimicrobial and antifungal efficacy of novel 4H-pyran derivatives.

The inherent versatility of the 4H-pyran ring system allows for extensive synthetic modification, enabling the fine-tuning of its physicochemical and pharmacological properties. This structural flexibility is a key asset in the quest to develop compounds that can overcome existing resistance mechanisms. This document will detail robust, self-validating protocols for determining key antimicrobial parameters and will delve into the underlying scientific principles that guide the experimental design, ensuring both technical accuracy and field-proven insights.

Section 1: Understanding the Antimicrobial Landscape of 4H-Pyrans

Known Mechanisms of Action and Molecular Targets

While the precise mechanisms of action for many 4H-pyran derivatives are still under investigation, several key molecular targets have been identified, providing a rationale for their antimicrobial effects. Understanding these potential targets is crucial for designing relevant screening assays and for the future optimization of lead compounds.

  • Inhibition of DNA Gyrase: Certain 4H-pyran derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, recombination, and repair.[2][3] By targeting this enzyme, these compounds can effectively halt bacterial proliferation. This mechanism is particularly attractive as it is distinct from that of many commonly used antibiotics, offering a potential avenue to combat resistant strains.

  • Disruption of Cell Membrane Integrity: The amphipathic nature of some 4H-pyran derivatives allows them to interact with and disrupt the bacterial cell membrane.[4][5] This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. This non-specific mechanism of action can be effective against a broad spectrum of bacteria and may be less prone to the development of resistance.

  • Inhibition of Fungal Ergosterol Biosynthesis: In the context of antifungal activity, some pyran-azole hybrids have been designed to target the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane that is absent in mammalian cells.[6][7][8][9][10] This targeted approach provides a basis for selective antifungal activity with potentially lower host toxicity.

  • Modulation of Other Cellular Pathways: Research has also suggested that some 4H-pyran derivatives may exert their antimicrobial effects by interfering with other vital cellular processes, such as cyclin-dependent kinases (CDKs) in fungi, which are involved in cell cycle regulation.[11][12][13]

Structure-Activity Relationships (SAR): A Guiding Principle

The antimicrobial potency of 4H-pyran derivatives is intricately linked to their structural features. A thorough understanding of SAR is paramount for the rational design of new, more effective antimicrobial agents. Key SAR observations include:

  • Substitution Patterns: The nature and position of substituents on the pyran ring and any fused ring systems significantly influence activity. For instance, the presence of electron-withdrawing groups on a phenyl substituent at the C4 position of the pyran ring has been shown to enhance antimicrobial activity.

  • Fused Ring Systems: The fusion of the 4H-pyran ring with other heterocyclic systems, such as quinoline, indole, or other pyran rings, can dramatically modulate the antimicrobial spectrum and potency.[14][15] For example, spiro-4H-pyran derivatives bearing dimedone and isatin motifs have exhibited strong antibacterial activities.[15]

  • Stereochemistry: The three-dimensional arrangement of atoms in spiro-4H-pyran derivatives can influence their interaction with biological targets, thereby affecting their antimicrobial efficacy.

Section 2: Core Protocols for Antimicrobial and Antifungal Screening

The following protocols are designed to provide a robust and reproducible framework for the initial screening and subsequent characterization of 4H-pyran derivatives. These methods are aligned with the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and comparability.

Preliminary Considerations: Solubility and Stock Solution Preparation

A critical and often overlooked aspect of screening is the solubility of the test compounds. Many heterocyclic compounds, including 4H-pyran derivatives, can be poorly soluble in aqueous media.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of 4H-pyran derivatives.[1] However, it is essential to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth or interact with the assay components (typically ≤1% v/v).

  • Stock Solution Preparation:

    • Accurately weigh the 4H-pyran derivative.

    • Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.

Protocol 2.2.1: Broth Microdilution Assay

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum, standardized to the appropriate density

  • 4H-pyran derivative stock solution

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate, except for the first column. To the first column, add 200 µL of the 4H-pyran derivative at twice the highest desired final concentration.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11). Column 11 will serve as the growth control (inoculum without compound). Column 12 will be the sterility control (broth only).

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the 4H-pyran derivative at which there is no visible growth (turbidity) in the well.

Data Interpretation:

Parameter Description
MIC Lowest concentration with no visible growth.
Growth Control Well with inoculum and no compound; should show turbidity.
Sterility Control Well with broth only; should remain clear.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Stock Solution of 4H-Pyran Derivative serial_dilution Perform Serial Dilution of Compound stock->serial_dilution media Prepare Standardized Microbial Inoculum inoculation Inoculate Plate with Microbial Suspension media->inoculation plate_prep Prepare 96-Well Plate with Broth plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Visually Read MIC incubation->read_mic record Record Results read_mic->record

Caption: Workflow for MIC determination using broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC)

While the MIC indicates growth inhibition, the MBC and MFC determine the lowest concentration of an antimicrobial agent required to kill a microorganism.

Protocol 2.3.1: MBC/MFC Determination

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate these aliquots onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • The MBC or MFC is the lowest concentration of the 4H-pyran derivative that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).

Data Interpretation:

Parameter Description
MBC/MFC Lowest concentration that kills ≥99.9% of the initial inoculum.
Bacteriostatic If the MBC/MIC ratio is >4, the compound is generally considered bacteriostatic.
Bactericidal If the MBC/MIC ratio is ≤4, the compound is considered bactericidal.

Logical Relationship between MIC, MBC, and MFC

MIC_MBC_MFC MIC Determine MIC (Inhibition of Growth) Subculture Subculture from MIC plate wells with no growth MIC->Subculture MBC Determine MBC (Bacterial Killing) MFC Determine MFC (Fungal Killing) Subculture->MBC For Bacteria Subculture->MFC For Fungi

Caption: Relationship between MIC, MBC, and MFC determination.

Section 3: Assessing Safety and Selectivity

A critical aspect of antimicrobial drug discovery is to ensure that the candidate compounds are selectively toxic to the target pathogens with minimal effects on host cells.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are essential for evaluating the potential toxicity of 4H-pyran derivatives against mammalian cell lines.

Protocol 3.1.1: MTT Assay for Cytotoxicity

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4H-pyran derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 4H-pyran derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Selectivity Index (SI):

The selectivity of a compound can be expressed as the Selectivity Index (SI), which is calculated as:

SI = IC50 (mammalian cells) / MIC (microorganism)

A higher SI value indicates greater selectivity of the compound for the microbial target over the host cells.

Section 4: Concluding Remarks and Future Directions

The screening protocols and scientific rationale presented in this guide provide a solid foundation for the evaluation of 4H-pyran derivatives as potential antimicrobial and antifungal agents. By systematically determining MIC, MBC/MFC, and cytotoxicity, researchers can identify promising lead compounds for further development.

Future investigations should focus on elucidating the precise molecular mechanisms of action of the most active compounds through techniques such as enzyme inhibition assays, molecular docking studies, and transcriptomic or proteomic analyses. A deeper understanding of how these molecules interact with their microbial targets will be instrumental in optimizing their efficacy and overcoming the challenge of antimicrobial resistance.

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Application Notes & Protocols: A Guide to the Total Synthesis of Pyranone-Containing Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Allure of the Pyranone Motif

The pyranone ring system, particularly the 2-pyrone (α-pyrone) and its dihydro variants, represents a privileged scaffold in the realm of natural products.[1][2] These six-membered oxygen-containing heterocycles are integral components of a vast array of biologically active compounds isolated from fungi, bacteria, plants, and marine organisms.[2][3][4][5][6] The inherent reactivity of the α,β-unsaturated lactone within the 5,6-dihydropyran-2-one framework makes these molecules not only potent biological agents but also versatile synthetic intermediates.[1][7]

Pyranone-containing natural products exhibit a remarkable spectrum of pharmacological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, and anti-inflammatory properties.[1][2] This has rendered them compelling targets for total synthesis, driving the innovation of novel synthetic methodologies and strategies.[8][9] The total synthesis of these molecules is not merely an academic exercise; it provides a pathway to confirm absolute stereostructures, enables the generation of analogues for structure-activity relationship (SAR) studies, and offers a scalable route to supply materials for further biological and clinical investigation.

This guide provides an in-depth exploration of the key strategies employed in the total synthesis of pyranone-containing natural products. We will delve into the mechanistic underpinnings of pivotal reactions, present detailed experimental protocols, and showcase the application of these strategies through the lens of seminal total syntheses.

Core Synthetic Strategies for Pyranone Ring Construction

The construction of the pyranone core, often embedded with multiple stereocenters, is the central challenge in the synthesis of these natural products. Chemists have developed a powerful arsenal of reactions to address this challenge, each with its own merits and applications.

Hetero-Diels-Alder [4+2] Cycloaddition

The hetero-Diels-Alder (HDA) reaction stands as one of the most powerful and convergent methods for constructing the dihydropyranone ring. This reaction involves the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile (an aldehyde or ketone), directly furnishing the heterocyclic core with predictable stereochemical control.

  • Causality Behind the Choice: The HDA reaction is often chosen for its efficiency in rapidly building molecular complexity. It forms two new carbon-carbon bonds and up to four new stereocenters in a single step. The stereochemical outcome can be reliably predicted based on the geometry of the reactants and the nature of the catalyst.

  • Key Reagents:

    • Danishefsky's and Brassard's Dienes: Silyloxydienes, such as (E)-1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) and 1,1-dimethoxy-3-trimethylsilyloxy-1,3-butadiene (Brassard's diene), are highly reactive and versatile dienes for HDA reactions with aldehydes.[10]

    • Chan's Diene: The readily available bis(trimethylsiloxy)diene is another effective diene used in asymmetric Mukaiyama aldol reactions which can lead to pyranone precursors.[10][11]

    • Lewis Acid Catalysis: The reaction is typically promoted by Lewis acids (e.g., Eu(fod)₃, Et₂AlCl, TiCl₄) to activate the aldehyde dienophile and control diastereoselectivity.[10][12] Chiral Lewis acids can be employed to achieve high enantioselectivity.

The workflow below illustrates the general approach for a Lewis-acid catalyzed Hetero-Diels-Alder reaction.

hda_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Outcome aldehyde Aldehyde (Dienophile) cycloaddition [4+2] Cycloaddition aldehyde->cycloaddition diene Activated Diene (e.g., Brassard's) diene->cycloaddition catalyst Lewis Acid Catalyst (e.g., Eu(fod)₃) catalyst->cycloaddition Activation solvent Anhydrous Solvent (e.g., CH₂Cl₂) temp Low Temperature (e.g., -78 °C) pyranone Dihydropyranone Product cycloaddition->pyranone Ring Formation

Caption: Hetero-Diels-Alder reaction workflow.

Ring-Closing Metathesis (RCM)

Olefin metathesis has emerged as a robust tool for the formation of cyclic structures, including the α,β-unsaturated lactone of pyranones. The RCM strategy involves the intramolecular cyclization of a diene-containing hydroxy acid or ester precursor.

  • Causality Behind the Choice: RCM is particularly advantageous for synthesizing pyranones with complex side chains, as the precursor can be assembled linearly. The development of highly active and tolerant ruthenium-based catalysts (e.g., Grubbs' and Hoveyda-Grubbs catalysts) has made this a widely applicable method. Several total syntheses of pyranones with long side chains have utilized RCM for the key ring-forming step.[7]

Domino and Cascade Reactions

Domino reactions, where a sequence of transformations occurs in a single pot without the isolation of intermediates, offer exceptional synthetic efficiency.[13] These processes minimize waste and purification steps, aligning with the principles of green chemistry.

  • Causality Behind the Choice: This approach is selected for its elegance and atom economy. A well-designed domino sequence can rapidly construct complex molecular architectures from simple starting materials.[14] For instance, a sequence involving Michael addition, intramolecular cyclization, and elimination can efficiently generate highly substituted pyranones.[13][15]

The following diagram outlines a generalized domino reaction pathway for pyranone synthesis.

domino_workflow start Simple Precursors (e.g., Aldehyde, Active Methylene Cmpd) event1 Event 1 (e.g., Knoevenagel Condensation) start->event1 Catalyst/Base intermediate1 Intermediate A event1->intermediate1 event2 Event 2 (e.g., Michael Addition) intermediate1->event2 intermediate2 Intermediate B event2->intermediate2 event3 Event 3 (e.g., Intramolecular Cyclization/ Lactonization) intermediate2->event3 product Substituted Pyranone event3->product

Caption: Generalized domino reaction sequence.

The Achmatowicz Reaction

The Achmatowicz reaction is a classic and reliable method for converting furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. This oxidative ring expansion provides a versatile intermediate that can be readily elaborated into a variety of pyranone natural products.

  • Causality Behind the Choice: This method is valuable because it starts from readily available furan precursors and establishes the core pyranone structure with useful functionality (a hemiacetal) at the C6 position. Asymmetric variations, often involving kinetic resolution of the starting furfuryl alcohol, can provide access to enantioenriched pyranones.[16] The reaction typically employs an oxidizing agent like N-bromosuccinimide (NBS) in a protic solvent.[16][17]

Case Study: Divergent Asymmetric Total Synthesis of (-)-Pestalotin

Pestalotin, a gibberellin synergist isolated from Pestalotia cryptomeriaecola, features a 6-substituted 5,6-dihydropyran-2-one core with two contiguous stereocenters.[18] Its synthesis serves as an excellent case study for the application of modern asymmetric strategies. A notable synthesis employs a divergent approach, allowing for the preparation of all four possible diastereomers from a common chiral starting material.[10][11]

Retrosynthetic Analysis:

The synthesis plan hinges on two key strategies to form the pyranone ring: a diastereoselective Hetero-Diels-Alder reaction and a catalytic asymmetric Mukaiyama aldol reaction.[11]

pestalotin_retro pestalotin (-)-Pestalotin precursor5 Pyranone Precursor pestalotin->precursor5 Debenzylation aldehyde (S)-2-Benzyloxyhexanal precursor5->aldehyde Hetero-Diels-Alder or Mukaiyama Aldol diene Activated Diene precursor5->diene glycidol (R)-Glycidol aldehyde->glycidol

Caption: Retrosynthetic analysis of (-)-Pestalotin.

Key Synthetic Steps:

  • Chiral Aldehyde Synthesis: The synthesis commences with commercially available (R)-glycidol, which is converted in a few steps to the key chiral aldehyde, (S)-2-benzyloxyhexanal.[11] This establishes the stereocenter that will ultimately become C1' of the side chain.

  • Pyranone Ring Formation (HDA Approach):

    • A diastereoselective Hetero-Diels-Alder reaction between (S)-2-benzyloxyhexanal and Brassard's diene, promoted by the Lewis acid Eu(fod)₃, selectively forms the desired (1'S, 6S)-pyrone precursor.[10]

    • Alternatively, using Et₂AlCl as the Lewis acid favors the formation of the (1'S, 6R)-pyrone precursor, showcasing the power of catalyst control in directing diastereoselectivity.[10]

  • Final Step (Debenzylation): Catalytic hydrogenation using Pd/C removes the benzyl protecting group from the (1'S, 6S)-precursor to furnish natural (-)-pestalotin.[11]

Protocols: Experimental Methodologies

The following protocols are generalized representations based on established procedures. Researchers must consult the primary literature and optimize conditions for their specific substrates.

Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

Objective: To construct a 5,6-dihydropyran-2-one ring via [4+2] cycloaddition.

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Activated Diene (e.g., Brassard's diene) (1.2 mmol, 1.2 equiv)

  • Lewis Acid Catalyst (e.g., Eu(fod)₃) (0.1 mmol, 0.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried, cooled under nitrogen/argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and dissolve in anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the Lewis acid catalyst to the solution and stir for 15 minutes.

  • Add the activated diene dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired dihydropyranone.

Protocol 2: Achmatowicz Reaction for Pyranone Synthesis

Objective: To synthesize a 6-hydroxy-2H-pyran-3(6H)-one from a furfuryl alcohol.[16]

Materials:

  • Furfuryl alcohol (1.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv)

  • Solvent mixture (e.g., Tetrahydrofuran (THF) and water)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the furfuryl alcohol in a mixture of THF and water (e.g., 4:1 ratio, 10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add solid NBS portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL) to consume any excess bromine.

  • Add saturated aqueous NaHCO₃ solution (10 mL) to neutralize the solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting hemiacetal by flash column chromatography.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesTypical Catalysts/Reagents
Hetero-Diels-Alder High convergence and stereocontrol; rapid complexity generation.Substrate scope can be limited; requires activated dienes.Lewis Acids (TiCl₄, Eu(fod)₃, Et₂AlCl), Chiral Catalysts.
Ring-Closing Metathesis Excellent functional group tolerance; good for large rings and complex side chains.Requires synthesis of a diene precursor; cost of Ru catalysts.Grubbs' Catalysts, Hoveyda-Grubbs Catalysts.
Domino Reactions High step and atom economy; reduced waste and purification.Requires careful optimization; reaction failure can be complex to diagnose.Bases (K₂CO₃, DBU), Organocatalysts, Transition Metals.[19]
Achmatowicz Reaction Utilizes readily available furan starting materials; installs useful functionality.Often produces diastereomeric mixtures; requires subsequent steps.NBS, m-CPBA, Pyridinium chlorochromate (PCC).

Conclusion and Future Outlook

The total synthesis of pyranone-containing natural products remains a vibrant and challenging area of organic chemistry. The strategies outlined herein—Hetero-Diels-Alder reactions, RCM, domino sequences, and the Achmatowicz reaction—form the cornerstone of the modern synthetic chemist's toolkit for accessing these valuable molecules.[8][9][20]

Future progress in this field will undoubtedly be driven by the development of new catalytic methods that offer even greater efficiency, selectivity, and sustainability. The pursuit of catalytic, enantioselective methods that can construct the pyranone core in a single step from simple, achiral precursors remains a paramount goal.[16][17] As our synthetic capabilities expand, so too will our ability to explore the immense therapeutic potential of this fascinating class of natural products.

References

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Application Notes and Protocols for Assessing the Antioxidant Activity of 2,3-Dihydro-4H-pyran-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antioxidant Potential of 2,3-Dihydro-4H-pyran-4-one Scaffolds

The this compound scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds of medicinal interest. Derivatives of this core structure have garnered significant attention for their diverse biological activities, including potent antioxidant properties. One notable example, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is recognized as a strong antioxidant formed during the Maillard reaction, contributing to the health benefits of various cooked foods.[1][2][3][4] The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing harmful free radicals.[2][]

Understanding the antioxidant potential of novel this compound derivatives is a critical step in drug discovery and development, particularly for conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and cardiovascular disorders.[][6] This guide provides a comprehensive overview and detailed protocols for the most common and robust in vitro assays to evaluate the antioxidant activity of this promising class of compounds.

The selection of an appropriate antioxidant assay is paramount, as no single method can capture the multifaceted nature of antioxidant action.[6][7] Therefore, we will discuss a battery of tests, including assays based on single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, as well as a more biologically relevant cell-based assay. This multi-assay approach ensures a thorough and reliable assessment of the antioxidant profile of your this compound derivatives.

Part 1: Chemical-Based Antioxidant Assays

Chemical-based assays are rapid, cost-effective, and highly reproducible methods for screening the radical scavenging and reducing capabilities of compounds.[8] They form the first line of investigation in determining antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most frequently used methods for evaluating antioxidant activity due to its simplicity and sensitivity.[6][8][9]

Principle: DPPH is a stable, deep purple-colored free radical.[10] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[11] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[10][11]

Causality Behind Experimental Choices:

  • Solvent Selection: Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and a wide range of organic compounds. It is crucial to ensure your pyranone derivatives are soluble in the chosen solvent.

  • Wavelength Selection: The maximum absorbance of the DPPH radical is around 517 nm. Monitoring the absorbance at this wavelength provides the most sensitive measurement of radical scavenging.[10]

  • Incubation Time: A 30-minute incubation period in the dark is standard. This allows for the reaction to reach a steady state. However, the reaction kinetics can vary between "fast" and "slow" antioxidants, so a kinetic study might be beneficial for novel compounds.[12]

  • Positive Control: A well-characterized antioxidant such as Ascorbic Acid, Trolox, or Gallic Acid should be used as a positive control to validate the assay and for comparison.[13]

Experimental Workflow: DPPH Assay

cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol (Working Solution) add_dpph Add 100 µL of DPPH Working Solution to each well prep_dpph->add_dpph prep_sample Prepare Stock Solutions of Pyranone Derivatives & Control (e.g., Ascorbic Acid) prep_serial Create Serial Dilutions of Samples and Control prep_sample->prep_serial add_sample Add 100 µL of each Sample/Control Dilution prep_serial->add_sample add_sample->add_dpph mix Mix Thoroughly add_dpph->mix incubate Incubate for 30 min at Room Temperature in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition calculate_ic50 Determine IC50 Value calculate_inhibition->calculate_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Detailed Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store at 4°C in the dark.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily and protect it from light.[10]

    • Test Compounds: Prepare a stock solution of your this compound derivative (e.g., 1 mg/mL) in a suitable solvent (methanol, ethanol, or DMSO).

    • Positive Control: Prepare a stock solution of Ascorbic Acid or Trolox (e.g., 1 mg/mL) in the same solvent.

  • Assay Procedure (96-well plate format):

    • In a 96-well microplate, add 100 µL of various concentrations of your test compounds and the positive control in triplicate.

    • Add 100 µL of the solvent as a blank.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix gently and incubate for 30 minutes at room temperature in the dark.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control = Absorbance of the DPPH solution without sample.

      • Abs_sample = Absorbance of the DPPH solution with the test sample.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ParameterRecommendationRationale
Solvent Spectrophotometric grade Methanol or EthanolEnsures solubility of DPPH and many organic compounds; avoids interference.
Wavelength 517 nmλmax of DPPH radical, providing maximum sensitivity.
Incubation 30 minutes in the darkAllows for reaction completion while preventing light-induced degradation of DPPH.
Control Ascorbic Acid or TroloxProvides a benchmark for antioxidant activity and validates the assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate.[14][15] The ABTS•+ radical has a characteristic blue-green color with maximum absorbance at 734 nm.[14][15] In the presence of an antioxidant, the radical cation is reduced back to the colorless ABTS, and the decolorization is measured as a decrease in absorbance.[14]

Causality Behind Experimental Choices:

  • Radical Generation: Potassium persulfate is a clean and efficient oxidizing agent for generating the ABTS radical cation. The overnight incubation ensures complete radical formation.[14]

  • pH Control: The assay is often performed in a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[12]

  • Wavelength Selection: Monitoring at 734 nm avoids interference from colored compounds that might absorb at lower wavelengths.[15]

  • Standardization of Radical Solution: The ABTS•+ solution is diluted to a specific absorbance (0.70 ± 0.02) to ensure consistency and reproducibility between experiments.[14]

Experimental Workflow: ABTS Assay

cluster_prep Radical Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS and 2.45 mM Potassium Persulfate mix_abts Mix solutions (1:1 v/v) prep_abts->mix_abts incubate_abts Incubate in the dark for 12-16h to generate ABTS•+ radical mix_abts->incubate_abts dilute_abts Dilute ABTS•+ solution with PBS to an absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts add_abts Add 180 µL of diluted ABTS•+ solution dilute_abts->add_abts add_sample Add 20 µL of Sample/Control to 96-well plate add_sample->add_abts mix Mix and incubate for 5 min add_abts->mix measure Read Absorbance at 734 nm mix->measure calculate_teac Calculate % Inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate_teac

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Detailed Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of water.

    • ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

    • Working ABTS•+ Solution: Dilute the radical solution with Phosphate-Buffered Saline (PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

    • Test Compounds and Positive Control (Trolox): Prepare stock solutions and serial dilutions as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of your test compounds and Trolox standard to different wells of a 96-well plate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Mix and incubate for 5-7 minutes at room temperature.[14]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of different concentrations of Trolox. The TEAC value of the test compound is then calculated from this curve.

ParameterRecommendationRationale
Radical Generation ABTS + Potassium Persulfate (12-16h incubation)Ensures complete and stable formation of the ABTS•+ radical cation.
Wavelength 734 nmSpecific for the ABTS•+ radical, minimizing interference from sample color.
Standardization Adjust working solution absorbance to 0.70 ± 0.02Critical for assay reproducibility and accurate comparison between experiments.
Control TroloxThe standard for expressing results as Trolox Equivalents (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The assay utilizes a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ). In the presence of an antioxidant, Fe³⁺ is reduced to Fe²⁺, which forms an intense blue-colored complex with TPTZ.[16][17][18] The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.[16]

Causality Behind Experimental Choices:

  • Acidic Conditions (pH 3.6): The reaction is performed at a low pH to maintain iron solubility and drive the reduction reaction.[19]

  • Reagent Composition: The FRAP reagent is a mixture of acetate buffer, TPTZ, and FeCl₃. This pre-mixed reagent simplifies the procedure and ensures consistent reaction conditions.[11]

  • Incubation Temperature: Incubating at 37°C can accelerate the reaction, though it often proceeds efficiently at room temperature as well.[16]

Experimental Workflow: FRAP Assay

cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Acetate Buffer (300 mM, pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl3 prep_frap Prepare fresh FRAP reagent by mixing Acetate Buffer, TPTZ, and FeCl3 (10:1:1, v/v/v) prep_reagents->prep_frap warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap add_frap Add 190 µL of FRAP reagent warm_frap->add_frap add_sample Add 10 µL of Sample/Standard (FeSO4) to plate add_sample->add_frap mix Mix and incubate for 4-6 min at 37°C add_frap->mix measure Read Absorbance at 593 nm mix->measure plot_curve Plot Ferrous Sulfate (FeSO4) Standard Curve measure->plot_curve calculate_frap Calculate FRAP value (in Fe2+ equivalents) for samples plot_curve->calculate_frap

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Detailed Protocol: FRAP Assay

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[11]

    • Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound, standard, or blank (solvent) to the wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Mix and incubate at 37°C for 4-6 minutes.[16]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µM of Fe²⁺ equivalents.

ParameterRecommendationRationale
pH 3.6 (Acetate Buffer)Maintains iron solubility and is optimal for the Fe-TPTZ reaction.
Wavelength 593 nmλmax of the Fe²⁺-TPTZ complex, ensuring maximum signal.
Reagent Freshly prepared, pre-warmedEnsures reagent stability and optimal reaction kinetics.
Standard Ferrous Sulfate (FeSO₄)Used to quantify the reducing power in terms of Fe²⁺ equivalents.

Part 2: Cell-Based Antioxidant Assay

While chemical assays are excellent for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[8][20] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential.[20][21]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), within live cells.[22] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.[22] A peroxyl radical generator, such as AAPH, induces the production of reactive oxygen species (ROS) inside the cells, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22] An antioxidant compound that can permeate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescence signal.[22]

Causality Behind Experimental Choices:

  • Cell Line: Human hepatocarcinoma HepG2 cells are commonly used as they are a well-characterized human cell line with metabolic activity.[21]

  • Fluorescent Probe: DCFH-DA is the probe of choice due to its ability to cross cell membranes and become fluorescent upon oxidation.

  • Radical Initiator: AAPH (or ABAP) is used to generate peroxyl radicals at a constant rate, providing a consistent oxidative challenge to the cells.[21][22]

  • Standard: Quercetin, a flavonoid with known high cellular antioxidant activity, is used as the standard for comparison.[8][21]

Experimental Workflow: Cellular Antioxidant Activity (CAA) Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment & Staining cluster_induction Oxidative Stress & Measurement cluster_analysis Data Analysis seed_cells Seed HepG2 cells in a 96-well black, clear-bottom plate grow_cells Incubate until confluent (e.g., 24-48h) seed_cells->grow_cells wash_cells Wash cells with PBS grow_cells->wash_cells add_compounds Treat cells with Pyranone Derivatives and Quercetin (Standard) + 25 µM DCFH-DA wash_cells->add_compounds incubate_stain Incubate for 1 hour at 37°C add_compounds->incubate_stain wash_again Wash cells again with PBS incubate_stain->wash_again add_aaph Add 600 µM AAPH to induce oxidative stress wash_again->add_aaph measure_fluorescence Immediately measure fluorescence every 5 min for 1 hour (Ex: 485 nm, Em: 538 nm) add_aaph->measure_fluorescence calculate_auc Calculate Area Under the Curve (AUC) measure_fluorescence->calculate_auc calculate_caa Determine CAA units calculate_auc->calculate_caa

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol: CAA Assay

  • Cell Culture and Plating:

    • Culture HepG2 cells in appropriate media until they are ready for subculturing.

    • Seed the cells into a 96-well, black, clear-bottom microplate at a density that will yield a confluent monolayer after 24-48 hours (e.g., 6 x 10⁴ cells/well).[23]

  • Assay Procedure:

    • After cells reach confluence, remove the culture medium and wash the cells once with 100 µL of PBS.

    • Treat the cells with 100 µL of treatment medium containing the test compounds (or Quercetin standard) and 25 µM DCFH-DA.

    • Incubate the plate at 37°C in a CO₂ incubator for 1 hour to allow for compound uptake and probe de-esterification.[23]

    • Remove the treatment medium and wash the cells once with 100 µL of PBS.

    • Add 100 µL of 600 µM AAPH solution (prepared in PBS) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Fluorescence Measurement:

    • Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm.

    • Take readings every 5 minutes for a total of 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence measurements over time.

    • Calculate the CAA unit for each sample using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

    • The results are often expressed as micromoles of Quercetin Equivalents (QE) per mole of the compound.[21]

ParameterRecommendationRationale
Cell Line HepG2 (Human Hepatocarcinoma)Provides a biologically relevant system with metabolic capabilities.
Probe 25 µM DCFH-DAEffective concentration for intracellular loading and ROS detection.
Oxidant 600 µM AAPHGenerates peroxyl radicals at a steady rate, creating a measurable oxidative stress.
Standard QuercetinA well-studied flavonoid with high cellular antioxidant activity, serving as a benchmark.

Conclusion

The evaluation of antioxidant activity is a crucial step in characterizing the therapeutic potential of this compound derivatives. A multi-assay approach is strongly recommended for a comprehensive assessment. The DPPH, ABTS, and FRAP assays provide valuable initial screening data on radical scavenging and reducing power, while the CAA assay offers more biologically relevant insights into a compound's efficacy within a cellular environment. By employing these detailed protocols, researchers can obtain robust and reliable data to guide the development of novel antioxidant agents based on the this compound scaffold.

References

  • Molecules. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • MDPI. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. [Link]

  • ResearchGate. (2018). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]

  • IJNRD. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. [Link]

  • Protocol Online. (2011). Doubts - ABTS Radical Cation Decolorization Assay. [Link]

  • MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]

  • protocols.io. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Ultimate Treat. (2024). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. [Link]

  • ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. [Link]

  • PubMed. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. [Link]

  • Zen-Bio. (2020). CAA Antioxidant Assay Kit. [Link]

  • ResearchGate. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H -pyran-4-one to scavenge free radicals. [Link]

  • NIH. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. [Link]

  • RSC Publishing. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. [Link]

  • MDPI. (2019). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]

  • NIH. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. [Link]

  • MDPI. (2022). A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism. [Link]

  • ResearchGate. (2015). Ferric reducing antioxidant power (FRAP). [Link]

  • ResearchGate. (2012). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. [Link]

  • ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

  • Scirp.org. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. [Link]

  • PubMed. (2009). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. [Link]

  • MDPI. (2023). DPPH Radical Scavenging Assay. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. [Link]

  • ResearchGate. (2013). How to correlate DPPH radical scavenging activity and DNA protection study of heterocyclic compounds?. [Link]

  • ResearchGate. (2023). (PDF) DPPH Radical Scavenging Assay. [Link]

  • ResearchGate. (2020). Evaluation of the antioxidant activity for 2,3-dihydroquinazolin-4(1H)-one and derivatives. An experimental and theoretical study. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,3-dihydro-4H-pyran-4-one and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic scaffold. 2,3-Dihydro-4H-pyran-4-ones are crucial intermediates in the synthesis of numerous natural products and biologically active molecules.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide & FAQs

This guide is structured around common issues encountered during the synthesis of this compound, primarily focusing on the widely used hetero-Diels-Alder reaction between activated dienes (like Danishefsky's or Brassard's diene) and carbonyl compounds.[2][3]

Issue 1: Consistently Low or No Product Yield

Question: My hetero-Diels-Alder reaction to synthesize a 2-substituted this compound is resulting in very low yields or failing completely. What are the primary causes and how can I address them?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[4] Let's break down the potential culprits from most to least likely.

  • Reagent Quality and Handling:

    • Dienes: Activated dienes like Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) and Brassard's diene (1-ethoxy-3-ethoxycarbonyl-1,3-butadiene) are sensitive to moisture and can degrade upon storage. Hydrolysis can render them inactive. Always use freshly distilled or recently purchased dienes from a reputable supplier.

    • Aldehydes: Aldehydes, especially unactivated ones, can be prone to oxidation to carboxylic acids or self-condensation (aldol reaction). Use freshly distilled aldehydes and ensure they are free from acidic impurities.

    • Solvents: Anhydrous conditions are often critical, particularly when using moisture-sensitive Lewis acid catalysts. Ensure solvents are rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone or passing through an activated alumina column).

  • Catalyst Selection and Activity:

    • The choice of catalyst is paramount. For the hetero-Diels-Alder reaction, Lewis acids like ZnCl₂, TiCl₄, or Eu(fod)₃ are commonly used to activate the aldehyde dienophile.[1] Organocatalysts have also emerged as effective alternatives.[3]

    • Lewis Acid Inactivity: Many Lewis acids are hygroscopic. Inactive catalysts due to moisture contamination will fail to promote the reaction. Consider using a fresh bottle or subliming the catalyst before use.

    • Catalyst Loading: The optimal catalyst loading can vary. While catalytic amounts (5-20 mol%) are often sufficient, some less reactive substrates may require stoichiometric amounts of a milder Lewis acid.[1] It is crucial to optimize this parameter.

  • Reaction Conditions:

    • Temperature: These cycloadditions can be highly temperature-dependent. Many reactions proceed well at room temperature or below (0 °C to -78 °C) to minimize side reactions.[3] Running the reaction at elevated temperatures can lead to diene decomposition or product degradation.

    • Reaction Time: Insufficient reaction time will result in low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.

Visual Workflow: Hetero-Diels-Alder Synthesis

Below is a generalized workflow for the synthesis, which can help identify potential points of failure in your procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Source High-Purity Reagents (Diene, Aldehyde) dry_solvent Dry Solvents Rigorously reagents->dry_solvent glassware Flame-Dry Glassware Under Inert Atmosphere dry_solvent->glassware setup Assemble Reaction Under N2 or Ar glassware->setup add_aldehyde Add Aldehyde & Solvent setup->add_aldehyde cool Cool to Optimal Temperature (e.g., 0°C) add_aldehyde->cool add_catalyst Add Lewis Acid Catalyst cool->add_catalyst add_diene Add Diene (Often Dropwise) add_catalyst->add_diene monitor Monitor Reaction (TLC, LC-MS) add_diene->monitor quench Quench Reaction (e.g., sat. NaHCO3) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Generalized workflow for this compound synthesis.

Issue 2: Significant Side Product Formation

Question: My reaction produces the desired pyranone, but it's contaminated with significant impurities. What are these side products and how can I prevent their formation?

Answer: Side product formation is often a result of suboptimal reaction control. The primary culprits are typically polymerization, self-condensation, or decomposition.

  • Polymerization of Diene: Activated dienes can polymerize, especially in the presence of strong acids or at higher temperatures. This is often observed as an insoluble baseline material on your TLC plate.

    • Solution: Add the diene slowly to the reaction mixture containing the aldehyde and catalyst. This keeps the instantaneous concentration of the diene low, favoring the bimolecular reaction over polymerization. Maintaining a low reaction temperature is also critical.

  • Aldehyde Self-Condensation: In the presence of Lewis or Brønsted acids, aldehydes can undergo self-aldol condensation.

    • Solution: This can be mitigated by ensuring a highly efficient primary reaction. Using a more active catalyst or a more reactive diene can sometimes outcompete the self-condensation pathway.

  • Product Instability: The dihydropyranone product itself can be unstable under certain conditions, particularly if strong, non-volatile acids are used for catalysis and are not properly neutralized during work-up.

    • Solution: After the reaction is complete, quench promptly with a mild base such as saturated sodium bicarbonate solution. Avoid prolonged exposure to acidic conditions during the work-up.

Data Summary: Optimizing Reaction Conditions

The choice of catalyst and solvent can dramatically impact yield and selectivity. The table below provides starting points for optimization based on common literature protocols.

Catalyst (mol%)SolventTemperature (°C)Typical Yield Range (%)Notes
ZnCl₂ (10-20)THF0 to 2560-85A good, cost-effective starting point for many aldehydes.
Yb(OTf)₃ (5)CH₂Cl₂-78 to 075-95Highly efficient, especially for less reactive carbonyls.[1]
TiCl₄ (10-100)CH₂Cl₂-7850-90Very active but requires strictly anhydrous conditions. Stoichiometric amounts may be needed.
pTsOH (catalytic)Toluene25 to 8040-75Used for specific intramolecular rearrangements to form pyranones from δ-hydroxyalkynones.[3]
(R)-BINOL/Ti(i-PrO)₄ CH₂Cl₂-2046-79Example of a chiral catalyst system for asymmetric synthesis, providing high enantioselectivity.[5]
Issue 3: Challenges in Product Purification

Question: I'm struggling to isolate my pure this compound. Standard column chromatography gives co-eluting impurities. What purification strategies do you recommend?

Answer: Purification can indeed be challenging, especially if side products have similar polarities to your desired compound.

  • Effective Work-up: Before chromatography, ensure a thorough aqueous wash. If you used a Lewis acid, washing with a mild chelating agent solution (like saturated Rochelle's salt or a dilute ammonium chloride solution) can help remove metal residues that might otherwise streak on the silica column.

  • Chromatography Optimization:

    • Solvent System (Eluent): A common mistake is using a solvent system that is too polar, causing your product to elute too quickly with impurities. Start with a low-polarity system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity.

    • Silica Gel Treatment: If your compound is acid-sensitive, you can neutralize your silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%).

    • Alternative Media: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or Florisil.

  • Alternative Purification Methods:

    • Distillation: If your product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an excellent method for removing non-volatile impurities.

    • Crystallization: Many dihydropyranones are crystalline solids. Attempting crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be a highly effective final purification step.

Visual Guide: Troubleshooting Low Yield

This decision tree outlines a logical process for diagnosing the cause of low reaction yields.

G start Low Yield Observed reagents Are reagents (diene, aldehyde) pure and fresh? start->reagents no_reagents Action: Use freshly purified/ purchased reagents. reagents->no_reagents No conditions Are reaction conditions (temp, solvent) optimal? reagents->conditions Yes no_reagents->reagents no_conditions Action: Re-optimize temperature and ensure solvent is anhydrous. conditions->no_conditions No catalyst Is the catalyst active and loading correct? conditions->catalyst Yes no_conditions->conditions no_catalyst Action: Use fresh catalyst. Screen different loadings. catalyst->no_catalyst No monitoring Was reaction monitored to completion (TLC)? catalyst->monitoring Yes no_catalyst->catalyst no_monitoring Action: Optimize reaction time based on monitoring. monitoring->no_monitoring No success Yield Improved monitoring->success Yes no_monitoring->monitoring

Caption: A decision tree for troubleshooting low reaction yields.

Experimental Protocol: Example Synthesis

Synthesis of 2-Phenyl-2,3-dihydro-4H-pyran-4-one via Hetero-Diels-Alder Reaction

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • Benzaldehyde (freshly distilled, 1.0 mmol, 106 mg)

  • Danishefsky's Diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene, 1.2 mmol, 209 mg)

  • Zinc Chloride (ZnCl₂, fused to remove moisture, 0.2 mmol, 27 mg)

  • Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow to cool to room temperature and maintain a positive nitrogen atmosphere.

  • Reagent Addition: Add the anhydrous dichloromethane (10 mL), followed by benzaldehyde (1.0 mmol). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add the fused zinc chloride (0.2 mmol) to the stirred solution.

  • Diene Addition: Add Danishefsky's diene (1.2 mmol) dropwise over 5 minutes. The reaction mixture may change color.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Allow the mixture to warm to room temperature and stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (starting from 95:5) to afford the pure 2-phenyl-2,3-dihydro-4H-pyran-4-one.

References

  • Maruoka, K., & Yamamoto, H. (1988). A highly efficient and general approach to the synthesis of 2,3-dihydro-4H-pyran-4-ones. Journal of the American Chemical Society, 110(12), 4068-4069. [Link]

  • Kozmin, S. A., & Rawal, V. H. (2000). A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. Organic Letters, 2(20), 3321-3323. [Link]

  • Voight, E. A., Roethle, P. A., & Burke, S. D. (2005). A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy r,β-Unsaturated Lactones. The Journal of Organic Chemistry, 70(10), 4534-4537. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]

  • PubMed. (2000). A one-step synthesis of 2,3-dihydro-4H-pyran-4-ones from 3-ethoxy alpha,beta-unsaturated lactones. Organic Letters. [Link]

  • Figshare. (2016). A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. [Link]

  • ARKIVOC. (2012). Synthesis of dihydro-2H-pyran-3(4H)-one. [Link]

  • Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Cyclization of β-Hydroxyenones with Palladium(II): A Novel Entry to 2,3-Dihydro-4H-pyran-4-ones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. RSC Advances. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2021). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. [Link]

  • ResearchGate. (n.d.). A One-Step Synthesis of 2,3-Dihydro-4 H -pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. Retrieved from [Link]

  • Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters. [Link]

Sources

How to avoid side reactions in dihydropyranone cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for dihydropyranone synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the crucial cyclization step. We provide in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles, minimize side reactions, and maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is divided into sections based on the synthetic strategy employed. We address the most common issues reported by our users and provide explanations grounded in reaction mechanisms.

Part 1: Issues in Hetero-Diels-Alder Cyclizations

The [4+2] hetero-Diels-Alder reaction is a powerful method for constructing the dihydropyranone core, often employing electron-rich dienes like Danishefsky's diene with aldehydes.[1][2][3] However, its success is highly dependent on controlling the reaction conditions to prevent competing pathways.

Q1: My reaction gives a low yield, and the crude TLC/NMR shows a complex mixture of unidentified products and baseline material. What is the likely cause?

A1: This is a classic symptom of diene polymerization . Electron-rich dienes, such as Danishefsky's diene, are highly susceptible to polymerization, especially in the presence of Lewis or Brønsted acids.[1] This parallel reaction consumes the diene, drastically lowering the yield of the desired cycloaddition.

Root Cause Analysis & Solutions:

  • Catalyst Choice & Concentration: Strong, non-chelating Lewis acids can aggressively promote polymerization. The concentration of the Lewis acid can also have a remarkable influence on the reaction's course.[4]

    • Troubleshooting:

      • Reduce Catalyst Loading: Titrate the catalyst loading down to the minimum effective amount (e.g., start with 10 mol% and decrease).

      • Switch Lewis Acid: If using a highly reactive acid like TiCl₄, consider a milder or more sterically hindered one. The choice of Lewis acid is known to significantly influence selectivity and side reactions.[4]

      • Consider Organocatalysis: For certain substrates, N-Heterocyclic Carbene (NHC) catalysis can be an effective alternative, often proceeding under milder basic conditions that prevent polymerization.[5]

  • Temperature Control: The rate of polymerization increases significantly with temperature.

    • Troubleshooting: Perform the reaction at low temperatures (e.g., -78 °C) and ensure the reaction flask is well-insulated.[3][6] Add the Lewis acid slowly to the cooled solution to control any initial exotherm.

  • Purity of Reagents: Trace acid or water impurities in your reagents or solvent can initiate polymerization.

    • Troubleshooting: Use freshly distilled, anhydrous solvents. Purify the diene and aldehyde immediately before use.

Q2: My reaction produces a mixture of stereoisomers (poor facial or endo/exo selectivity). How can I improve the stereochemical outcome?

A2: Stereoselectivity in hetero-Diels-Alder reactions is governed by the geometry of the transition state, which is highly influenced by the catalyst and substrate structure.[2][7]

Root Cause Analysis & Solutions:

  • Lewis Acid Coordination: The choice of Lewis acid is paramount. Strong chelating Lewis acids like SnCl₄ or TiCl₄ can form a rigid, bidentate complex with the dienophile (e.g., an aldehyde with a nearby alkoxy group), forcing the diene to approach from a specific face.[4] In contrast, non-chelating acids like BF₃·OEt₂ may lead to lower selectivity.

    • Troubleshooting:

      • Chelation Control: If your substrate has a coordinating group (e.g., α- or β-alkoxy), switch to a chelating Lewis acid (TiCl₄, SnCl₄, MgBr₂·OEt₂) to enforce a specific transition state geometry.

      • Steric Hindrance: Use a bulkier Lewis acid or add bulky ligands to direct the approach of the diene.

      • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

  • Substrate-Directing Groups: The inherent chirality of the substrate can direct the cycloaddition.

    • Troubleshooting: Consider modifying the substrate to include a chiral auxiliary or a sterically demanding protecting group that can block one face of the dienophile.

Lewis AcidTypical LoadingCoordination BehaviorCommon Application NotesPotential Side Reactions
BF₃·OEt₂ 10 mol% - 1.0 eqNon-chelating, MonodentateGeneral purpose, good for simple aldehydes.Can promote polymerization if used in excess.
ZnCl₂ 1.0 - 2.0 eqWeakly ChelatingMild conditions, tolerant of some functional groups.May require higher loading; lower reactivity.
TiCl₄ 10 mol% - 1.1 eqStrongly Chelating, BidentateExcellent for high facial selectivity with α/β-alkoxy aldehydes.[4]Highly sensitive to water; can be overly reactive, leading to degradation.
SnCl₄ 10 mol% - 1.1 eqStrongly Chelating, BidentateSimilar to TiCl₄; concentration can reverse facial selectivity.[4]Can promote side reactions if not carefully controlled.
TMSOTf 0.5 - 1.2 eqNon-chelatingEffective in promoting silyl-Prins cyclizations.[6]Can generate strong acid (TfOH) in situ if moisture is present.
Cu(OTf)₂ 10 mol%Chelating (with chiral ligands)Widely used in asymmetric catalysis with ligands like bis(oxazolines).[3]Ligand screening is often necessary to achieve high enantioselectivity.

Q3: My reaction seems to stop at the initial aldol adduct and does not cyclize to the dihydropyranone. What should I do?

A3: The hetero-Diels-Alder reaction of a silyloxy diene (like Danishefsky's) with an aldehyde can proceed through a concerted [4+2] pathway or a stepwise Mukaiyama aldol pathway.[3][8] At lower temperatures, the stepwise aldol addition may be favored, yielding a linear silyl enol ether adduct. This intermediate requires an acid-catalyzed cyclization and elimination of the silyl group and methoxy group to form the final dihydropyranone.

Troubleshooting:

  • Acidic Workup: The most common solution is to treat the reaction mixture with a mild acid during workup. Adding a solution of trifluoroacetic acid (TFA) in dichloromethane is a standard method to promote the final cyclization and elimination step to furnish the dihydropyranone.[3]

  • Reaction Temperature: Running the reaction at slightly higher temperatures (e.g., -40 °C or -20 °C instead of -78 °C) can sometimes favor the direct concerted cycloaddition, though this must be balanced against the risk of polymerization and reduced stereoselectivity.[8]

G start Low Yield / Complex Mixture check_tlc Analyze Crude Reaction (TLC, 1H NMR) start->check_tlc polymer Predominantly Baseline Material on TLC? check_tlc->polymer unreacted_sm Unreacted Starting Material? polymer->unreacted_sm No sol_polymer Action: Polymerization 1. Lower Temperature (-78°C) 2. Reduce Catalyst Loading 3. Use Fresh/Pure Reagents polymer->sol_polymer Yes aldol_product New Spot / Signals Consistent with Aldol Adduct? unreacted_sm->aldol_product No sol_unreacted Action: Low Reactivity 1. Increase Temperature Slightly 2. Use a Stronger Lewis Acid 3. Check Substrate for Inhibiting Groups unreacted_sm->sol_unreacted Yes sol_aldol Action: Incomplete Cyclization 1. Implement Acidic Workup (TFA) 2. Confirm Structure of Intermediate aldol_product->sol_aldol Yes end_node Reaction Optimized aldol_product->end_node No (Re-evaluate strategy) sol_polymer->end_node sol_unreacted->end_node sol_aldol->end_node

Caption: Troubleshooting workflow for low-yield hetero-Diels-Alder reactions.

Part 2: Issues in Silyl-Prins & Related Cyclizations

Intramolecular Prins cyclizations are an excellent way to form dihydropyran rings from an alkenol and an aldehyde.[6] However, the carbocationic intermediates involved can be diverted into undesired pathways.

Q4: My silyl-Prins cyclization is messy, yielding multiple products instead of the desired dihydropyran. What are the common side reactions?

A4: The key oxocarbenium ion intermediate in a Prins-type cyclization is at a mechanistic branch point. While the desired 6-endo-dig cyclization leads to the dihydropyran, two major competitive pathways are often observed, particularly with allylsilyl alcohols:

  • Peterson Elimination: Instead of cyclizing, the intermediate can undergo elimination to form a volatile diene byproduct. This is often observed when less reactive aldehydes are used.[6]

  • Oxonia-Cope Rearrangement: A[1][1]-sigmatropic rearrangement can occur, leading to a completely different structural isomer.[6]

These competing reactions are highly sensitive to the substrate structure and the specific reaction conditions employed.[6]

G cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 A Alkenyl Alcohol + Aldehyde + Lewis Acid B Oxocarbenium Ion Intermediate (III) A->B C 6-Endo-Dig Cyclization B->C E Peterson Elimination B->E G Oxonia-Cope Rearrangement B->G D Dihydropyran Product (4) C->D F Diene Byproduct (Volatile) E->F H Rearranged Isomer G->H

Caption: Competing pathways in Prins-type cyclizations.

Q5: How can I suppress these side reactions and favor the desired dihydropyranone formation?

A5: Shifting the reaction equilibrium toward the desired cyclization requires careful optimization of your catalyst and conditions.

Troubleshooting:

  • Lewis Acid Selection: This is the most critical parameter. For silyl-Prins cyclizations, TMSOTf has been shown to be superior to other Lewis acids like BF₃·OEt₂ or TMSCl, which often lead to complex mixtures.[6] Use of 1 equivalent of TMSOTf at -78 °C is a reliable starting point.

  • Substrate Structure: The structure of the starting alkenylsilyl alcohol is crucial. Studies have shown that E-vinylsilyl alcohols are much more effective substrates for clean silyl-Prins cyclization compared to their allylsilyl alcohol counterparts, which are more prone to the side reactions mentioned above.[6] If possible, redesign your synthesis to utilize a vinylsilyl precursor.

  • Temperature and Stoichiometry: Strict adherence to low temperatures (-78 °C) is essential to minimize the activation barriers for undesired pathways. Use a slight excess (1.2 equivalents) of the aldehyde and a stoichiometric amount (1.0 equivalent) of the Lewis acid (TMSOTf) for optimal results.[6]

Validated Experimental Protocol
Protocol 1: Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction

This protocol describes a general procedure for the reaction of Danishefsky's diene with an aldehyde, catalyzed by TiCl₄, to form a 2,3-dihydro-4H-pyran-4-one.

Materials:

  • Aldehyde (1.0 mmol, 1.0 eq)

  • Danishefsky's Diene (1.5 mmol, 1.5 eq, freshly distilled)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (1.1 mL, 1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM), 20 mL

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried, 2-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the aldehyde (1.0 mmol).

  • Dissolution: Dissolve the aldehyde in 15 mL of anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the TiCl₄ solution (1.1 mL) dropwise via syringe over 5 minutes. A color change (typically to yellow or orange) is expected. Stir for 15 minutes at -78 °C.

  • Diene Addition: In a separate flame-dried flask, dissolve Danishefsky's diene (1.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the consumption of the aldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding 10 mL of saturated aqueous NaHCO₃ solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous phase three times with DCM (15 mL each).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically the silyl enol ether of the dihydropyranone. This intermediate is often sensitive to silica gel. For direct conversion to the final product, dissolve the crude oil in a 1:1 mixture of Tetrahydrofuran (THF) and 1M HCl. Stir at room temperature for 1 hour. Then, extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify the final product by flash column chromatography on silica gel.

References
  • Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. (2023). Molecules, 28(7), 3093. MDPI. [Link]

  • Danishefsky's diene. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization. (2020). Frontiers in Chemistry, 8. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Ghosh, A. K., & Shirai, M. (2000). Asymmetric hetero Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived catalysts. Tetrahedron: Asymmetry, 11(13), 2829-2832. [Link]

  • Recent Contributions to Hetero Diels-Alder Reactions. (2016). Current Organic Chemistry, 20. ResearchGate. [Link]

  • Proposed mechanism for dihydropyranone formation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Diels‐Alder Reaction of Danishefsky Diene: The Initial Cyclohexene Product and the Corresponding Cyclohexenone Product. (2021). Molecules, 26(22), 6985. ResearchGate. [Link]

  • A novel, green and heterogeneous ceria-based solid lewis acid catalyst assisted one-pot multicomponent synthesis of dihydropyrano[2,3‐c]pyrazoles. (2020). Applied Organometallic Chemistry, 34(11). ResearchGate. [Link]

  • Reaction Mechanism of Polar Diels-Alder Reactions between 3-Nitrofuran and different Dienes. A Theoretical Study. (2018). MolMod, 2018, 5968. [Link]

  • Lewis Acid-Catalyzed Sequential Transformations: Straightforward Preparation of Functional Dihydropyridines. (2018). Letters in Organic Chemistry, 15(10). ResearchGate. [Link]

  • Lewis-acid catalyzed formation of dihydropyrans. (2007). Tetrahedron Letters, 48(43), 7652-7655. ResearchGate. [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • Synthesis of dihydropyranones and dihydropyrano[2,3-d][1][4]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. (2018). Arkivoc, 2018(3), 191-199. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules, 28(9), 3749. MDPI. [Link]

  • Hetero-Diels–Alder Reactions. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Multicomponent Pyran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyran derivatives via multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered in the laboratory. Pyran scaffolds are crucial components of numerous biologically active compounds, and their efficient synthesis is of paramount importance.[1] MCRs offer an atom-economical and environmentally friendly route to these valuable heterocyclic systems.[1][2]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental challenges.

Troubleshooting Guides & FAQs

This section is structured to provide rapid solutions to common problems encountered during the multicomponent synthesis of pyrans.

Issue 1: Low to No Product Yield

Question: My three-component reaction between an aldehyde, malononitrile, and a β-dicarbonyl compound is resulting in very low yields or no desired pyran product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product formation is a frequent challenge in multicomponent pyran synthesis. The root cause often lies in one or more of the following factors: catalyst inefficiency, suboptimal reaction conditions, or reagent quality. A systematic approach to troubleshooting is crucial.

Causality and Expert Insights:

The synthesis of the 4H-pyran core typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[1][3] Each of these steps is sensitive to the reaction environment. For instance, the initial Knoevenagel condensation between the aldehyde and the active methylene compound is often the rate-determining step and is highly influenced by the catalyst's nature and concentration.

Troubleshooting Protocol: A Step-by-Step Guide
  • Re-evaluate Your Catalyst System:

    • Catalyst Choice: The choice of catalyst is critical. Both acidic and basic catalysts can be employed. For instance, piperidine is a common basic catalyst, while catalysts like neodymium (III) oxide (Nd2O3) have also shown high efficiency.[4][5] In some cases, a simple base like triethylamine (Et3N) in water can be effective.[6]

    • Catalyst Loading: Insufficient or excessive catalyst loading can be detrimental. Perform a catalyst loading study to find the optimal concentration. For example, in the synthesis of 4H-pyran derivatives using KOH-loaded CaO, yields improved with up to 20% KOH loading but decreased at higher amounts.[7][8]

    • Catalyst Deactivation: Ensure your catalyst is active. Some catalysts can be poisoned by impurities in the reactants or solvents.[7] Using fresh or properly stored catalyst is recommended.

  • Optimize Reaction Conditions:

    • Solvent Selection: The polarity of the solvent can significantly impact the reaction. While polar protic solvents like ethanol are commonly used and often give good yields, solvent-free conditions have also been shown to be highly effective, sometimes leading to higher yields and shorter reaction times.[8][9] A screening of different solvents such as ethanol, water, acetonitrile, and even solvent-free conditions is advisable.[5][8]

    • Temperature Control: Temperature plays a vital role. While higher temperatures can accelerate the reaction, they can also promote the formation of side products.[7] Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal setting.[10]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7] Prolonged reaction times do not always lead to higher yields and can result in product degradation or side reactions.

  • Verify Reagent Quality:

    • Purity of Starting Materials: Impurities in aldehydes, malononitrile, or the β-dicarbonyl compound can inhibit the reaction. Use freshly distilled aldehydes and high-purity reagents.

    • Anhydrous Conditions: For reactions sensitive to moisture, especially those using Lewis acid catalysts, ensure the use of anhydrous solvents and reagents.[7]

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction is producing a complex mixture of products, making the purification of the desired pyran derivative difficult. What are the common side reactions, and how can I improve the selectivity?

Answer: The formation of multiple products is often due to competing reaction pathways or the inherent instability of intermediates. Understanding these side reactions is key to optimizing for the desired product.

Causality and Expert Insights:

Common side reactions in pyran synthesis can include the formation of open-chain dienone intermediates, which may not cyclize efficiently, or the occurrence of undesired condensation reactions.[11][12] The stability of the pyran ring itself can also be a factor, with some derivatives being prone to ring-opening.[12]

Strategies for Enhancing Selectivity:
  • Control of Reaction Sequence: In some cases, the order of addition of reactants can influence the outcome. While typically a one-pot reaction, a sequential addition approach might be beneficial in complex cases.

  • Catalyst Influence on Selectivity: The catalyst can not only affect the reaction rate but also its selectivity. Lewis acidic catalysts might favor different pathways compared to Brønsted acids or bases. Experimenting with different classes of catalysts can be a valuable strategy.

  • Structural Modification of Reactants:

    • Steric Hindrance: Introducing steric bulk on the reactants can sometimes disfavor side reactions and promote the desired cyclization.[12]

    • Electronic Effects: The electronic nature of the substituents on the aromatic aldehyde (electron-donating vs. electron-withdrawing) can influence the reactivity of the intermediates and the overall reaction outcome.[4]

Purification Protocol:
  • Recrystallization: For many crystalline pyran derivatives, recrystallization from a suitable solvent (e.g., ethanol) is a highly effective and scalable purification method that can avoid the need for column chromatography.[8]

  • Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel is the standard method. A careful selection of the eluent system is crucial for good separation. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate.

Issue 3: Catalyst Deactivation and Reusability

Question: I am using a heterogeneous catalyst, but its activity decreases significantly after a few cycles. What causes this deactivation, and how can I regenerate and reuse my catalyst effectively?

Answer: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by poisoning, fouling, or structural changes. Proper handling and regeneration protocols are essential for sustainable synthesis.

Causality and Expert Insights:

  • Poisoning: Certain functional groups or impurities can irreversibly bind to the active sites of the catalyst.[7]

  • Fouling: Deposition of byproducts or polymeric materials on the catalyst surface can block active sites.

  • Leaching: The active catalytic species may leach from the solid support into the reaction mixture.

Protocol for Catalyst Regeneration and Reuse:
  • Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or, in the case of magnetic catalysts, by using an external magnet.[13]

  • Washing: Wash the recovered catalyst sequentially with a suitable solvent (e.g., ethanol) to remove any adsorbed species.[8]

  • Drying: Dry the washed catalyst, often under vacuum or at an elevated temperature (e.g., 80 °C), to remove residual solvent.[8]

  • Reactivation (if necessary): In some cases, a thermal treatment or washing with a dilute acid or base might be required to restore the catalyst's activity. The specific reactivation procedure depends on the nature of the catalyst.

Many modern catalysts are designed for good reusability, with some maintaining their activity for five or more cycles without significant loss.[3][14]

Data Summary and Experimental Protocols

Table 1: Optimization of Reaction Parameters for 4H-Pyran Synthesis
ParameterCondition 1Condition 2Condition 3Condition 4Typical OutcomeReference
Catalyst Piperidine (20 mol%)Nd2O3 (20 mmol)KOH-loaded CaO (10 mmol)Et3N (20 mol%)Yields can vary significantly with catalyst choice.[5],[4],[8],[6]
Solvent EthanolWaterSolvent-freeAcetonitrileProtic solvents and solvent-free conditions often give good results.[9],[15],[8],[5]
Temperature Room Temperature60 °C80 °CRefluxHigher temperatures can reduce reaction time but may increase side products.,[8],
Time 10 min - 1 h2 - 6 h12 - 24 hMonitored by TLCShorter reaction times are desirable for efficiency.[8],[16],[4]
General Experimental Protocol for Three-Component Synthesis of 4H-Pyrans

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 5-10 mL of ethanol).

  • Catalyst Addition: Add the optimized amount of the selected catalyst (e.g., 10-20 mol%).

  • Reaction: Stir the mixture at the optimized temperature. Monitor the progress of the reaction by TLC.

  • Work-up:

    • If the product precipitates, collect it by filtration, wash with cold solvent (e.g., ethanol), and dry.[1]

    • If the product is in solution, remove the solvent under reduced pressure. The residue can then be purified.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Visualizing the Process

Reaction Mechanism and Troubleshooting Workflow

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

G cluster_0 General Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation (Catalyst) A->B C Electron-deficient Alkene B->C E Michael Addition C->E D β-Dicarbonyl Compound D->E F Intermediate E->F G Intramolecular Cyclization F->G H 4H-Pyran Product G->H

Caption: General mechanism for multicomponent pyran synthesis.

G Start Low/No Yield Cat Check Catalyst (Type, Loading, Activity) Start->Cat Cond Optimize Conditions (Solvent, Temp, Time) Cat->Cond Catalyst OK Fail Still Low Yield Cat->Fail Issue Found & Fixed But Still Low Yield Reag Verify Reagents (Purity, Anhydrous) Cond->Reag Conditions Optimized Cond->Fail Issue Found & Fixed But Still Low Yield Success Improved Yield Reag->Success Reagents OK Reag->Fail Issue Found & Fixed But Still Low Yield Reassess Reassess Reaction Scope/ Consider Alternative Route Fail->Reassess

Caption: Troubleshooting workflow for low yield issues.

References

  • Optimization of Catalyst Use in 3-Methyl-4H-pyran-4-one Reactions - Benchchem.
  • Multi-Component Reactions for the Synthesis of Pyran Derivatives: Application Notes and Protocols - Benchchem.
  • (PDF) Multicomponent synthesis of functionalized 4H-pyrans - ResearchGate. Available at: [Link]

  • Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Available at: [Link]

  • Troubleshooting low yields in pyran cyclization reactions - Benchchem.
  • Technical Support Center: Synthesis of 2H-Pyran Derivatives - Benchchem.
  • Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solven - Growing Science. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed Central. Available at: [Link]

  • Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4 H -pyrans - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01048A. Available at: [Link]

  • Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. Available at: [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - MDPI. Available at: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - NIH. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - ResearchGate. Available at: [Link]

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework - NIH. Available at: [Link]

  • What are the tandem reactions for the synthesis of Pyran Series compounds? - Blog - BTC. Available at: [Link]

  • Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. Available at: [Link]

  • Synthetic strategies of pyran derivatives by multicomponent reaction (MCR) approach. Available at: [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives - ResearchGate. Available at: [Link]

  • Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies - PMC - PubMed Central. Available at: [Link]

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. a - ResearchGate. Available at: [Link]

  • Efficient synthesis of 4H-pyran derivatives using a polymeric catalyst based on PVP - ResearchGate. Available at: [Link]

  • Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Publications. Available at: [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC - NIH. Available at: [Link]

  • Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System - SciELO. Available at: [Link]

  • Pyran - Top Ten Important Things You Need To Know - DotCom Magazine. Available at: [Link]

  • Synthesis of Pyran Derivatives - Encyclopedia.pub. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans - PMC - NIH. Available at: [Link]

  • 4H-Pyran Synthesis - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Purification of 2,3-Dihydro-4H-pyran-4-one Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-Dihydro-4H-pyran-4-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of heterocyclic compounds. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, providing not just solutions but also the underlying scientific principles.

I. Understanding the Challenges in Purifying 2,3-Dihydro-4H-pyran-4-ones

2,3-Dihydro-4H-pyran-4-ones are versatile synthetic intermediates in pharmaceutical and heterocyclic chemistry research.[1] However, their purification can be complicated by several factors, including their susceptibility to acid-catalyzed hydrolysis and the presence of structurally similar impurities from their synthesis.[2][3] Common synthetic routes, such as the hetero-Diels-Alder reaction or intramolecular rearrangements, can result in a variety of byproducts that require careful separation.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound products?

A1: The choice of purification method depends on the physical state, stability, and polarity of your product, as well as the nature of the impurities. The most common and effective techniques are:

  • Flash Column Chromatography: Ideal for separating compounds with different polarities.[6][7]

  • Recrystallization: Best for solid products to achieve high purity.

  • Distillation (including vacuum distillation): Suitable for liquid products that are thermally stable.[8]

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from the crude product mixture.[9][10][11]

Q2: My this compound derivative is sensitive to acid. How can I prevent decomposition during purification?

A2: Acid sensitivity is a significant concern as the ether linkage in the pyran ring is susceptible to acid-catalyzed hydrolysis.[2] To mitigate decomposition, especially during flash chromatography with standard silica gel (which is weakly acidic):

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing a small amount of a neutralizer like triethylamine (typically 0.1-1%).[12]

  • Use a Neutral Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[8]

  • Pre-neutralize the Crude Product: Before chromatography, wash the crude organic solution with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst from the reaction.[8][13]

Q3: How do I choose the right solvent system for flash column chromatography?

A3: The ideal solvent system should provide good separation between your desired product and impurities, with the product having an Rf value of approximately 0.3 on a Thin Layer Chromatography (TLC) plate.[12]

  • Start with a Standard System: A common starting point is a mixture of hexanes and ethyl acetate.[12]

  • Adjust Polarity: If your compound is highly polar, a system like dichloromethane/methanol may be more effective.[12][14][15]

  • Optimize for Selectivity: If co-elution is an issue, changing the solvent system to one with different selectivity (e.g., toluene-based) can be beneficial.[8]

Q4: I'm struggling to remove a very polar impurity. What are my options?

A4: Highly polar impurities can sometimes streak on silica gel columns.

  • Plug Filtration: A quick filtration through a small "plug" of silica gel or neutral alumina can sometimes remove very polar baseline impurities.

  • Acid-Base Extraction: If the impurity has acidic or basic properties, an aqueous wash with a dilute base or acid can effectively remove it.[16]

  • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with polar solvents. This can be very effective for separating polar compounds.[17]

III. Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during the purification process.

A. Flash Column Chromatography Troubleshooting
Issue Symptom Potential Cause(s) Recommended Solution(s)
Product Decomposition Streaking on TLC, low yield after column.Acid-sensitive product on standard silica gel.1. Deactivate Silica: Use an eluent containing 0.1-1% triethylamine.[12]2. Switch Stationary Phase: Use neutral alumina.[17]3. Pre-purification Wash: Wash the crude product with saturated NaHCO₃ solution.[8][13]
Poor Separation Co-elution of product and impurities.1. Inappropriate solvent system.2. Column overload.1. Optimize Eluent: Systematically vary the solvent ratio or switch to a different solvent system (e.g., from hexane/EtOAc to DCM/MeOH).[8][12]2. Gradient Elution: Use a solvent gradient from a less polar to a more polar mixture.3. Reduce Sample Load: Ensure the amount of crude product is not more than 5-10% of the silica gel weight.
Product Co-elutes with a Non-polar Impurity A single spot on TLC in multiple solvent systems.The polarity of the compounds is too similar.1. Try Reverse-Phase Chromatography: This separates compounds based on different principles than normal-phase chromatography.[17]2. Consider Recrystallization: If the product is a solid, this may be a more effective method.
B. Recrystallization Troubleshooting
Issue Symptom Potential Cause(s) Recommended Solution(s)
No Crystals Form The solution remains clear upon cooling.1. Too much solvent was used.2. The compound is highly soluble in the cold solvent.1. Evaporate Solvent: Gently heat the solution to reduce the solvent volume and re-cool.[8]2. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal.[8]3. Use an Anti-solvent: Add a miscible solvent in which your compound is insoluble dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[8]
"Oiling Out" The product separates as an oil instead of crystals.The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly.1. Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below your compound's melting point.2. Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[8]
Low Purity of Crystals The melting point is broad, or impurities are detected by NMR/LC-MS.Impurities were trapped within the crystal lattice during rapid crystallization.1. Re-recrystallize: A second recrystallization is often necessary for high purity.[8]2. Wash Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent.[8]
C. Distillation Troubleshooting
Issue Symptom Potential Cause(s) Recommended Solution(s)
Product Decomposes The material in the distillation flask darkens, and little product is collected.The compound is not stable at its atmospheric boiling point.1. Use Vacuum Distillation: Reducing the pressure lowers the boiling point, allowing for distillation at a lower, non-decomposition temperature.[8]
Bumping Violent, uneven boiling.Lack of boiling chips or inadequate stirring.1. Add Boiling Chips: Always add fresh boiling chips to the cool liquid before heating.2. Use a Magnetic Stirrer: For vacuum distillations, a magnetic stir bar is essential for smooth boiling.
No Distillate The heating temperature is at or above the expected boiling point, but no liquid is collecting.1. Loss of vacuum.2. Incorrect thermometer placement.1. Check for Leaks: Ensure all joints are properly sealed.[8]2. Position Thermometer Correctly: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.[8]

IV. Experimental Protocols & Workflows

Protocol 1: Purification of an Acid-Sensitive this compound using Deactivated Silica Gel

This protocol is designed for compounds that are prone to degradation on standard silica gel.

Workflow Diagram:

workflow cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_post Post-Purification crude Crude Product in Organic Solvent wash Wash with sat. NaHCO3 crude->wash dry Dry with Na2SO4, Concentrate wash->dry load Load Concentrated Crude Product dry->load slurry Prepare Silica Slurry (Eluent + 0.5% Triethylamine) pack Pack Column slurry->pack pack->load elute Elute with Solvent Gradient load->elute collect Collect and Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions collect->combine concentrate Concentrate under Reduced Pressure combine->concentrate final Pure Product concentrate->final

Caption: Workflow for purifying acid-sensitive pyranones.

Step-by-Step Methodology:

  • Work-up: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash the solution with saturated aqueous sodium bicarbonate, followed by brine.[8][13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Prepare the Eluent: Based on TLC analysis, prepare the starting eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add 0.5% (v/v) triethylamine.

  • Pack the Column: Prepare a slurry of silica gel in the starting eluent. Pour the slurry into the column and allow it to pack under gentle pressure.[18]

  • Load the Sample: Dissolve the concentrated crude product from step 1 in a minimal amount of dichloromethane or the starting eluent and carefully load it onto the top of the silica bed.[12]

  • Elute and Collect: Begin elution with the starting eluent, gradually increasing the polarity as needed. Collect fractions and monitor their composition by TLC.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Logical Relationship Diagram: Choosing a Purification Technique

decision_tree node_solid node_solid start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No is_acid_sensitive Acid/Base Sensitive Impurities? is_solid->is_acid_sensitive Yes is_thermally_stable Thermally Stable? is_liquid->is_thermally_stable is_thermally_stable->node_solid Fractional Distillation is_thermally_stable->node_solid Vacuum Distillation or Flash Chromatography is_acid_sensitive->node_solid Consider Acid-Base Extraction Followed by Recrystallization is_acid_sensitive->node_solid Recrystallization

Caption: Decision tree for selecting a purification method.

V. References

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Flash Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4H-Pyran-4-one , 2,3-dihydro-3,5-dihydroxy-6-methyl.... Retrieved from [Link]

  • NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one. Retrieved from

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved from [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Retrieved from [Link]

  • PubMed. (2009). 2,3-Dihydro-4H-pyran-4-ones and 2,3-dihydro-4-pyridinones by cyclizations of alpha,beta-unsaturated 1,3-diketones. Retrieved from [Link]

  • Organic Letters. (2001). A One-Step Synthesis of 2,3-Dihydro-4H-pyran-4-ones from 3-Ethoxy α,β-Unsaturated Lactones. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]

  • PubMed. (2002). [Synthesis, structure and stability of 4-aryl-4H-pyran-3,5-dicarboxylic acid esters]. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts: Unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H- pyran-2-yloxy)butyl)quinazolin-4(1H). Retrieved from [Link]

Sources

Troubleshooting low conversion rates in pyranone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: PS-TSG-24-01 Version: 1.0 Last Updated: January 22, 2026

Introduction

Pyranones, particularly 2-pyrones and 4-pyrones, are crucial heterocyclic motifs present in a vast array of natural products and serve as versatile building blocks in medicinal and synthetic organic chemistry.[1][2] Their synthesis, often involving elegant cycloadditions or cyclization cascades, can be sensitive to a variety of factors, leading to challenges in achieving high conversion rates and yields. This guide is designed to provide researchers and drug development professionals with a structured approach to troubleshooting common issues encountered during pyranone synthesis, moving from foundational checks to more complex mechanistic considerations.

Initial Diagnostics: A Systematic Approach to Low Conversion

Low conversion is a symptom, not a root cause. Before delving into complex parameter optimization, it is critical to validate the foundational aspects of your experimental setup. A systematic approach can save significant time and resources.[3]

Troubleshooting Workflow for Low Conversion Rates

G cluster_start cluster_reagents Step 1: Reagent & Glassware Integrity cluster_conditions Step 2: Reaction Condition Verification cluster_catalyst Step 3: Catalyst & Atmosphere Control cluster_advanced Step 4: Advanced Troubleshooting Start Symptom: Low Conversion Rate Reagent_Purity Verify Starting Material Purity (NMR, GC, etc.) Start->Reagent_Purity Begin Here Solvent_Dryness Check Solvent Purity & Anhydrous State Reagent_Purity->Solvent_Dryness Glassware_Prep Ensure Glassware is Clean & Flame-Dried Solvent_Dryness->Glassware_Prep Stoichiometry Confirm Accurate Reagent Stoichiometry Glassware_Prep->Stoichiometry Temperature Validate Temperature Control Accuracy Stoichiometry->Temperature Time Monitor Reaction Kinetics (TLC, LCMS) Temperature->Time Catalyst_Activity Assess Catalyst Activity/Handling Time->Catalyst_Activity Atmosphere Ensure Inert Atmosphere (N2/Ar) Catalyst_Activity->Atmosphere Side_Reactions Identify Side Products (NMR, MS) Atmosphere->Side_Reactions Mechanism Re-evaluate Reaction Mechanism & Selectivity Side_Reactions->Mechanism

Caption: A stepwise diagnostic workflow for troubleshooting low conversion rates in chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Foundational Issues

Question: My pyranone synthesis worked once with high yield, but now it's consistently low. What's the most common culprit?

Answer: The most frequent cause for inconsistency, assuming the procedure is unchanged, is the degradation of reagent or solvent quality.

  • Reagent Purity: Starting materials can degrade over time. Re-verify the purity of your substrates and reagents using techniques like NMR or GC-MS. Impurities can act as catalyst poisons or participate in side reactions.[3][4]

  • Solvent Quality: Many pyranone syntheses, especially those involving organometallics or strong bases, are highly sensitive to moisture and oxygen. Using an old bottle of "anhydrous" solvent is a common pitfall.[4] Always use freshly dried and degassed solvents.

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon). Small leaks in your apparatus can introduce oxygen or moisture, quenching sensitive intermediates.

Question: I'm not seeing my desired product, but my starting material is consumed. What should I investigate first?

Answer: This scenario points towards the formation of side products or product decomposition.

  • Identify Byproducts: Before discarding the reaction mixture, attempt to isolate and characterize the major byproducts using NMR and Mass Spectrometry. Understanding what is being formed is the key to diagnosing the problem. For instance, in some metal-catalyzed cyclizations for 2-pyrones, a common issue is the competing formation of furanone isomers (a 5-exo-dig cyclization) instead of the desired pyranone (a 6-endo-dig cyclization).[1][2]

  • Product Stability: Your target pyranone might be unstable under the reaction or workup conditions. For example, 2-pyrones, especially those with certain substituents like a 4-hydroxy group, can be susceptible to thermal or acid-catalyzed decarboxylation.[5] If you observe gas evolution, consider running the reaction at a lower temperature.[5]

Category 2: Catalyst and Reaction Conditions

Question: How does the choice of catalyst impact the yield and selectivity of my pyranone synthesis?

Answer: The catalyst is often the most critical variable and directly influences the reaction pathway, efficiency, and selectivity.[3]

  • Mechanism Control: In many transition-metal-catalyzed syntheses of 2-pyrones, the ligand system on the metal center dictates the regioselectivity. For the cyclization of carboxylic acid esters onto alkynes, N-heterocyclic carbene (NHC) ligands on a palladium catalyst tend to favor the desired 6-endo-dig cyclization for the pyranone ring.[5] Conversely, certain phosphine ligands can promote the undesired 5-exo-dig pathway leading to furanones.[5]

  • Lewis Acid Co-catalysts: The addition of a Lewis acid can dramatically steer selectivity. In some Pd-NHC catalyzed reactions, adding a Lewis acid like BF₃·Et₂O can result in complete selectivity for the 6-endo-dig product, shutting down the furanone pathway.[5]

  • Catalyst Loading: Optimizing catalyst loading is crucial. While it may seem intuitive to add more catalyst to drive a sluggish reaction, this can sometimes promote side reactions. Conversely, too little catalyst will result in an incomplete reaction.[3] It is essential to screen a range of catalyst loadings to find the optimum for your specific substrate.

A General Pyranone Synthesis Pathway (Hetero-Diels-Alder)

G Diene Electron-Rich Diene (e.g., Danishefsky's Diene) TS [4+2] Cycloaddition Transition State Diene->TS Dienophile Dienophile (e.g., Aldehyde) Dienophile->TS Catalyst Lewis Acid Catalyst (e.g., Cr(III)-Schiff Base) Catalyst->TS Lowers LUMO of Dienophile Intermediate Cycloadduct Intermediate TS->Intermediate Product Dihydropyranone Product Intermediate->Product Hydrolysis/ Workup

Caption: Simplified workflow for a Lewis acid-catalyzed Hetero-Diels-Alder reaction to form a pyranone.

Question: My reaction is stalling and never reaches full conversion. What adjustments should I consider?

Answer: Stalled reactions often indicate an issue with catalyst deactivation, insufficient thermal energy, or an unfavorable equilibrium.

  • Temperature and Reaction Time: Some cycloadditions have a significant activation energy barrier. If your reaction is clean but slow, a modest increase in temperature may be all that is required.[6] Monitor the reaction progress over an extended period (e.g., 24-48 hours) by TLC or LCMS to determine if it is simply slow or has truly stopped.

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity if their surfaces are blocked, while homogeneous catalysts can be sensitive to impurities. If using a palladium catalyst, for example, ensure that starting materials are free of coordinating impurities (like sulfur compounds) that can poison the metal center.

  • Reagent Addition Rate: For highly exothermic reactions, adding a reagent too quickly can create localized temperature spikes, leading to the formation of thermal byproducts.[4] Slow, controlled addition via a syringe pump can maintain a stable reaction temperature and improve yields.

Category 3: Substrate and Mechanistic Issues

Question: Can the substituents on my starting materials affect the reaction yield?

Answer: Absolutely. The electronic and steric properties of substituents play a major role in the reactivity of the substrates.[3]

  • Electronic Effects: In reactions like the hetero-Diels-Alder, the rate is governed by the electronic complementarity of the diene and dienophile. An electron-rich diene reacts fastest with an electron-poor dienophile. If your conversion is low, consider if the electronics of your substrates are mismatched. You may need to modify the substituents to make one component more electron-rich (e.g., adding an electron-donating group) and the other more electron-poor (e.g., adding an electron-withdrawing group).

  • Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the approach of the reactants, slowing down the reaction or preventing it altogether. If you suspect steric hindrance is the issue, you may need to redesign your synthetic route or use a less bulky protecting group.

Data Summary Table: Common Reaction Parameter Adjustments

ParameterCommon IssueRecommended ActionRationale
Temperature Reaction is slow or stalled with no side products.Increase temperature in 5-10 °C increments.Provides sufficient activation energy for the reaction to proceed at a reasonable rate.
Significant side product formation.Decrease temperature, even if it extends reaction time.Minimizes thermal decomposition of products or kinetically disfavored side reactions.[5]
Concentration Bimolecular reaction is slow.Increase concentration of reactants.Increases the probability of reactive species colliding.
Exothermic reaction with byproduct formation.Decrease concentration (run under more dilute conditions).Helps dissipate heat and maintain better temperature control.
Catalyst Loading Incomplete conversion.Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).Ensures enough active catalyst is present to drive the reaction to completion.
Formation of catalyst-driven side products.Decrease catalyst loading.Reduces the rate of undesired catalytic cycles.
Solvent Poor solubility of reagents; low reaction rate.Switch to a solvent that better solubilizes all components.Ensures a homogeneous reaction mixture, which is critical for efficient reactions.
Side reactions with solvent (e.g., hydrolysis).Switch to a non-coordinating, aprotic, anhydrous solvent.Prevents the solvent from participating in the reaction.

Key Experimental Protocols

Protocol 1: General Procedure for Solvent Purification (THF via Sodium/Benzophenone Still)

WARNING: This procedure involves metallic sodium, a flammable solid, and flammable solvents. Work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Pre-drying: Add ~10 g of calcium hydride (CaH₂) per liter of technical-grade THF and stir overnight under an inert atmosphere. This removes the bulk of the water.

  • Setup: Assemble a distillation apparatus in the fume hood. The distillation flask should be no more than two-thirds full. Add a stir bar.

  • Initial Reagents: Add benzophenone (approx. 1-2 g/L) to the distillation flask.

  • Sodium Addition: Carefully cut small pieces of metallic sodium (approx. 2-4 g/L) and add them to the flask. Caution: Add sodium slowly to avoid a vigorous reaction with any residual water.

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere (N₂ or Ar).

  • Color Indicator: The solution will turn a deep blue or purple color when it is anhydrous and oxygen-free. This color is due to the sodium-benzophenone ketyl radical. If the color is yellow or orange, there is still water or oxygen present; carefully add more sodium.

  • Distillation: Once the deep blue/purple color persists, the THF is ready to be distilled for use in your reaction. Collect only what is needed immediately before use.

References

  • Ye, S., & Li, Y. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1585-1629. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions a. Retrieved from [Link]

  • Reddit. (2020). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2-Pyrone synthesis. Retrieved from [Link]

  • ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Retrieved from [Link]

  • Garcia, F., Otoo, B., & Agyekum, I. (2023). Catalyst-Free Gas-Phase Synthesis of Pyrones via Thermally Induced Aldol Condensation of Acetoacetate Derivatives Using GC-MS. ChemRxiv. Retrieved from [Link]

Sources

Managing regioselectivity in the synthesis of substituted dihydropyranones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydropyranone Synthesis

Welcome to the technical support center for managing regioselectivity in the synthesis of substituted dihydropyranones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling isomeric outcomes in these valuable synthetic scaffolds. Here, we address common challenges through practical, in-depth troubleshooting guides and frequently asked questions, grounding our advice in established mechanistic principles and field-proven protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing causal explanations and actionable solutions.

Q1: My reaction is producing a mixture of regioisomers (e.g., 3,6-DHP vs. 5,6-DHP). How can I improve the selectivity for my desired product?

This is one of the most common challenges in dihydropyranone synthesis. The formation of different regioisomers, such as 3,6-dihydro-2H-pyran-2-ones versus 5,6-dihydro-2H-pyran-2-ones, often stems from competing reaction pathways, such as [4+2] versus [3+3] cycloadditions, which can be influenced by a variety of factors.[1][2]

Core Causality: Regioselectivity is dictated by the kinetic and thermodynamic stability of the intermediates and transition states in the reaction pathway. Your goal is to modify the reaction conditions to favor the pathway leading to your desired isomer.

Troubleshooting Workflow:

G start Problem: Poor Regioselectivity catalyst Step 1: Evaluate Catalyst System start->catalyst sterics Are catalyst sterics promoting undesired approach? catalyst->sterics electronics Is catalyst electronics mismatched with substrate? catalyst->electronics change_catalyst Action: Screen alternative catalysts (e.g., different NHC backbone, Lewis Acid) sterics->change_catalyst electronics->change_catalyst conditions Step 2: Optimize Reaction Conditions change_catalyst->conditions temp Is reaction run at high temperature? conditions->temp solvent Is solvent polarity appropriate? conditions->solvent thermo_kinetic Consider thermodynamic vs. kinetic control. Lower temp favors kinetic product. temp->thermo_kinetic change_temp Action: Lower reaction temperature thermo_kinetic->change_temp base Step 3: Re-evaluate Base change_temp->base stabilization Solvent can stabilize key intermediates. Test a range of polar/apolar solvents. solvent->stabilization change_solvent Action: Screen solvents (e.g., THF, CH2Cl2, Toluene) stabilization->change_solvent change_solvent->base base_strength Is base strength/type optimal for intermediate formation? base->base_strength change_base Action: Screen bases (e.g., NEt3, DBU, K2CO3) base_strength->change_base

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Catalyst Selection is Critical: The catalyst is the primary director of regioselectivity.

    • N-Heterocyclic Carbenes (NHCs): In NHC-catalyzed reactions, the structure of the carbene is paramount. The steric bulk and electronic properties of the NHC determine how it interacts with the substrates to form key intermediates like the Breslow intermediate and the subsequent homoenolate.[2][3][4] For instance, bulky NHCs may sterically hinder one reaction pathway, thereby favoring another. Changing the substituents on the NHC backbone can dramatically alter the outcome.[2]

    • Lewis and Brønsted Acids: In reactions like the Prins cyclization, acid catalysts generate an oxocarbenium ion intermediate.[5] The choice and strength of the acid can influence which nucleophilic attack or cyclization pathway is preferred.[6][7]

    • Metal Catalysts: Palladium and Copper-based catalysts are also employed. For example, Pd-catalyzed allylic alkylation cascades can be controlled by the choice of ligands and leaving groups to achieve high regioselectivity.[8]

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which is the one formed via the lowest energy transition state. Reactions run at higher temperatures may allow for equilibration to the more stable thermodynamic product.

    • Solvent: The polarity of the solvent can influence reaction rates and selectivity by stabilizing or destabilizing charged intermediates. A screen of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., THF, CH2Cl2) is recommended.[2][4]

    • Base: In many NHC-catalyzed reactions, a base is required to generate the active carbene or to participate in proton transfer steps. The strength and steric bulk of the base (e.g., NEt₃, DBU, Cs₂CO₃) can affect the concentration and nature of key intermediates, thereby impacting regioselectivity.[4]

Q2: My regioselectivity is good, but the overall yield is disappointingly low. What are the likely causes and solutions?

Low yield in a regioselective reaction can be frustrating. The cause is often a competing non-productive pathway or catalyst deactivation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalyst Deactivation The catalyst (especially sensitive organocatalysts like NHCs) may be degrading under the reaction conditions (e.g., presence of oxygen, water, or impurities).Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (N₂ or Ar). Consider increasing catalyst loading incrementally.
Slow Reaction Rate The reaction may not be reaching completion within the allotted time, especially at lower temperatures used to control selectivity.Monitor the reaction progress by TLC or LC-MS. If incomplete, extend the reaction time. A modest increase in temperature may be necessary, but watch for loss of selectivity.
Competing Side Reactions Substrates may be participating in undesired pathways. For example, in silyl-Prins cyclizations, competitive pathways like Peterson elimination or oxonia-Cope reactions can reduce the yield of the desired dihydropyran.[5]Modify the substrate or reaction conditions to disfavor the side reaction. For instance, changing the Lewis acid or temperature can suppress elimination pathways.[5]
Product Instability The desired dihydropyranone product might be unstable under the reaction or workup conditions (e.g., acidic or basic hydrolysis).Perform a gentle workup. Analyze the crude reaction mixture by ¹H NMR to see if the product is formed and then degrades during purification. Consider purification methods other than silica gel chromatography if the product is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my desired regioselectivity from the start?

While empirical screening is often necessary, you can make an educated choice based on the reaction mechanism and substrate electronics.

Catalyst Selection Logic:

G start Define Target Regioisomer mechanism Identify Probable Reaction Mechanism (e.g., NHC [4+2], Prins, HDA) start->mechanism substrates Analyze Substrate Electronics & Sterics mechanism->substrates lit_search Literature Precedent Search for similar substrates substrates->lit_search nhc_path NHC Catalysis? lit_search->nhc_path nhc_choice Select NHC based on sterics. Bulky NHCs for higher selectivity? nhc_path->nhc_choice Yes lewis_acid_path Lewis Acid Catalysis? nhc_path->lewis_acid_path No screening Perform Small-Scale Catalyst Screening nhc_choice->screening lewis_acid_choice Select acid based on strength. Hard/Soft match with substrate? lewis_acid_path->lewis_acid_choice Yes metal_path Metal Catalysis? lewis_acid_path->metal_path No lewis_acid_choice->screening metal_choice Select ligand/metal combo. (e.g., Pd with specific phosphine ligands) metal_path->metal_choice Yes metal_choice->screening

Caption: Workflow for rational catalyst selection.

Catalyst Comparison Table:

Catalyst Class Common Reaction Type Key Control Element for Regioselectivity Typical Application
N-Heterocyclic Carbenes (NHCs) Annulations of enals, ketoestersSteric bulk and electronic nature of the NHC backbone and N-substituents.[2]Synthesis of highly substituted 3,4-dihydropyranones.[2]
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) Prins Cyclization, Hetero-Diels-AlderAcid strength, coordination geometry, counter-ion.[6]Synthesis of cis-2,6-disubstituted dihydropyrans.[5]
Palladium Complexes Allylic Alkylation CascadesLigand choice (e.g., phosphines), nature of the leaving groups on the substrate.[8]Regioselective synthesis of furo[3,2-c]pyrans.[8]
Copper (I) Complexes Vinylogous Aldol ReactionsChiral ligands (e.g., DIFLUORPHOS) to create a specific chiral environment.[9]Asymmetric synthesis of α,β-unsaturated δ-lactones.[9]
Q2: How can I definitively confirm the regiochemistry of my synthesized dihydropyranone?

Unambiguous structure determination is crucial. A combination of spectroscopic methods is the most robust approach.[10][11]

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining regiochemistry in solution.

    • ¹H NMR: Analyze chemical shifts and coupling constants (J-values). Protons in different environments (e.g., adjacent to an oxygen vs. a carbonyl) will have distinct chemical shifts. The magnitude of J-coupling can help determine dihedral angles and thus relative stereochemistry.

    • ¹³C NMR: The chemical shift of carbons, especially those of the C=C double bond and the carbonyl group, provides strong evidence for the isomeric structure.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are often essential for definitive proof.

      • COSY establishes ¹H-¹H coupling networks (which protons are neighbors).

      • HSQC correlates protons directly to the carbons they are attached to.

      • HMBC is key for regiochemistry, as it shows long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC correlation from a specific proton to a carbonyl carbon can lock in the connectivity of the ring system.

  • Infrared (IR) Spectroscopy: While often insufficient on its own, IR can provide supporting evidence. The position of the C=O (lactone) and C=C stretching frequencies can sometimes differ between regioisomers due to conjugation effects.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation patterns observed in MS/MS experiments may also differ between isomers, providing clues to their structure.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unambiguous, three-dimensional structure, serving as the ultimate proof of both regiochemistry and relative stereochemistry.[13]

Experimental Protocols

Protocol 1: General Procedure for NHC-Catalyzed Synthesis of a 3,4-Dihydropyranone

This is a representative protocol and must be optimized for specific substrates.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the NHC precursor (e.g., a triazolium salt, 0.1 equiv) and a base (e.g., NEt₃, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, 0.2 M) via syringe. Stir the mixture at room temperature for 15-30 minutes to allow for in-situ generation of the free carbene.

  • Substrate Addition: Add the 1,3-dicarbonyl compound (1.2 equiv) to the flask, followed by the dropwise addition of the α,β-unsaturated aldehyde (1.0 equiv) over 10 minutes.

  • Reaction: Stir the reaction at the desired temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS. Reaction times can range from 3 to 24 hours.[2]

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired dihydropyranone.

Protocol 2: Sample Preparation and Analysis for 2D NMR
  • Sample Preparation: Dissolve ~10-15 mg of the purified dihydropyranone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

  • ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to identify all signals and assess sample purity.

  • COSY Spectrum: Acquire a gradient-selected COSY (gCOSY) spectrum to establish proton-proton connectivities through-bond.

  • HSQC Spectrum: Acquire a multiplicity-edited HSQC spectrum. This will correlate each proton signal to its attached carbon and distinguish between CH, CH₂, and CH₃ groups by phase.

  • HMBC Spectrum: Acquire a gHMBC spectrum. This is crucial for establishing long-range connectivity. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. Analyze the correlations between key protons (e.g., olefinic, methine) and quaternary carbons (e.g., carbonyl, substituted ring carbons) to piece together the final regiochemical assignment.

References

  • Proposed mechanism for dihydropyranone formation. ResearchGate. [Link]

  • Regioselective Synthesis of Functionalized Dihydropyrones via the Petasis Reaction. Journal of Organic Chemistry. [Link]

  • Pd-catalyzed allylic alkylation cascade with dihydropyrans: regioselective synthesis of furo[3,2-c]pyrans. Organic Letters. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

  • Regioselective Spirostan E-Ring Opening for the Synthesis of Dihydropyran Steroidal Frameworks. PubMed. [Link]

  • Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. Chalmers University of Technology Research. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry of 2H-pyran-3 (6H)-one and dihydro-2H-pyran-3 (4H)-one. ResearchGate. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health (NIH). [Link]

  • Spectroscopic Methods. Saylor Academy. [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. [Link]

  • 3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

  • Catalyst-controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. PubMed. [Link]

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Longdom Publishing. [Link]

  • Rhodium-catalyzed regioselective C–H activation/Lossen rearrangement/annulation for the green synthesis of trisubstituted 2-pyridones. Royal Society of Chemistry. [Link]

  • Enantioselective Syntheses of Secondary Alkylboronates via Asymmetric Regioselective Reduction of 1,3‐Dienylboronates. National Institutes of Health (NIH). [Link]

  • Spectrometric Identification Of Organic Solution. KIET Group of Institutions. [Link]

  • Regioselective synthesis of N-containing polycyclic compounds via radical annulation cyclization of 1,7-dienes with aldehydes. Royal Society of Chemistry. [Link]

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Technical Support Center: Scale-Up of 2,3-Dihydro-4H-pyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,3-Dihydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure a successful and efficient transition from bench-top to large-scale production.

Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives is predominantly achieved through several key methodologies. Understanding the nuances of each is critical for successful scale-up. The most common routes include:

  • Hetero-Diels-Alder (HDA) Reaction: A powerful and atom-economical [4+2] cycloaddition that is often the go-to method for constructing the dihydropyranone core.[1][2]

  • Intramolecular Rearrangement of δ-Hydroxyalkynones: A metal-free alternative that proceeds with high regioselectivity under mild acidic conditions.

  • N-Heterocyclic Carbene (NHC) Catalyzed Reactions: Versatile organocatalytic methods, including [4+2] and [3+3] cycloadditions, that offer a broad substrate scope and potential for asymmetric synthesis.[3]

This guide will focus on the scale-up considerations for these primary synthetic routes.

Troubleshooting Guide: From Lab to Plant

Scaling up a chemical synthesis is not merely about using larger flasks and more reagents; it involves a deep understanding of how changes in scale affect reaction kinetics, heat and mass transfer, and overall process safety.[4]

Issue 1: Decreased Yield and Selectivity upon Scale-Up

Q: We successfully synthesized our target this compound derivative on a gram scale with 85% yield. However, upon scaling to a 10 L reactor, the yield dropped to 50%, and we observed an increase in by-products. What could be the cause?

A: This is a classic scale-up challenge often rooted in mixing and heat transfer inefficiencies.

Causality Explained:

  • Mixing and Mass Transfer Limitations: In a small flask, reactants are mixed efficiently, ensuring a homogenous reaction environment. In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[5] Many industrial reactions are limited by the rate of mass transfer of reactants between the bulk fluid and the catalytic surface.[6]

  • Heat Transfer Issues: Exothermic reactions that are easily managed on a small scale can become problematic in larger reactors due to a lower surface-area-to-volume ratio.[4][7] Poor heat dissipation can lead to an increase in reaction temperature, favoring decomposition or the formation of undesired by-products.

Troubleshooting Protocol:

  • Characterize Mixing Efficiency:

    • Visual Observation (if possible): Look for stagnant zones or uneven mixing.

    • Computational Fluid Dynamics (CFD) Modeling: Simulate the fluid dynamics within your reactor to identify areas of poor mixing.

    • Experimental Mixing Studies: Introduce a tracer and monitor its dispersion to quantify mixing time.

  • Optimize Agitation:

    • Increase the agitator speed, but be mindful of potential issues like splashing or shear-sensitive catalysts.

    • Evaluate different impeller designs (e.g., pitched-blade turbine, anchor) to improve bulk mixing.

  • Improve Heat Transfer:

    • Ensure the reactor's heating/cooling jacket is functioning optimally.

    • Consider using a reactor with a higher heat transfer coefficient or internal cooling coils for highly exothermic processes.

    • For dose-controlled reactions, slowing down the addition rate of a reactant can help manage the exotherm.[7]

Issue 2: Thermal Runaway Hazard in Hetero-Diels-Alder Reactions

Q: Our HDA reaction for a highly functionalized dihydropyranone is significantly exothermic. What are the key safety considerations to prevent a thermal runaway event during scale-up?

A: Thermal runaway is a critical safety concern where a reaction enters an uncontrollable, self-heating state.[8] Understanding and mitigating this risk is paramount.

Causality Explained:

  • Exothermicity of HDA Reactions: The formation of new sigma bonds in the [4+2] cycloaddition is an enthalpically favorable process, releasing significant heat.

  • Accumulation of Unreacted Reagents: If the reaction rate is slow to initiate but then accelerates rapidly with temperature, a dangerous accumulation of unreacted starting materials can occur. A sudden increase in temperature can then trigger a rapid, uncontrolled reaction.

Process Safety Workflow:

Caption: Workflow for assessing and mitigating thermal runaway risk.

Troubleshooting and Prevention:

  • Reaction Calorimetry: Before scaling up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction and the rate of heat evolution.

  • Safe Operating Limits: Determine the Maximum Temperature for the Synthesis Reaction (MTSR) and ensure it remains well below the decomposition temperature of any component in the reaction mixture.[7]

  • Dose-Controlled Addition: For highly exothermic reactions, add one of the reactants gradually to control the rate of heat generation. The goal is for the reactant to be consumed as quickly as it is added.[7]

  • Emergency Preparedness: Ensure the reactor is equipped with an adequate cooling system, and consider an emergency quench or venting system for worst-case scenarios.

Issue 3: Catalyst Deactivation in NHC-Catalyzed Reactions at Scale

Q: We are using an N-heterocyclic carbene (NHC) catalyst for a [4+2] annulation. On a larger scale, the reaction stalls before completion. How can we address this catalyst deactivation?

A: NHC catalysts, while robust, can be susceptible to deactivation, especially under prolonged reaction times or in the presence of impurities, which can be more pronounced at scale.

Causality Explained:

  • Sensitivity to Air and Moisture: While many modern NHC pre-catalysts are air-stable, the active carbene species can be sensitive to oxygen and water, leading to catalyst decomposition.

  • Impurities in Reagents and Solvents: Impurities such as peroxides in solvents or acidic/basic contaminants in starting materials can react with and deactivate the NHC catalyst. The impact of such impurities is often magnified at a larger scale.

  • Thermal Instability: Prolonged exposure to elevated temperatures can lead to catalyst degradation.

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Reagent and Solvent Purity:

    • Use high-purity, anhydrous solvents. Consider passing them through a column of activated alumina or molecular sieves before use.

    • Analyze starting materials for potential catalyst poisons. The importance of reagent purity increases with reaction sensitivity.[9]

  • Catalyst Loading and Stability:

    • While the goal is often to minimize catalyst loading, a slight increase might be necessary to compensate for minor deactivation at scale.

    • Investigate the thermal stability of your specific NHC catalyst and ensure the reaction temperature does not exceed its tolerance for extended periods. Some NHC-metal complexes can be prone to reductive elimination, which can be detrimental to catalytic activity.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method for this compound at an industrial scale?

A1: The choice of purification method depends on the physical properties of your product and the impurities present.

  • Crystallization: This is often the most cost-effective and scalable method for solid products.[11] A well-developed crystallization process can effectively remove impurities and provide the desired polymorph.[12] Key parameters to control include solvent selection, cooling rate, and seeding.

  • Distillation: For liquid dihydropyranones with sufficient thermal stability and volatility, fractional distillation under reduced pressure can be an excellent purification technique.

  • Chromatography: While highly effective, large-scale chromatography can be expensive and solvent-intensive.[13] It is typically reserved for high-value products or when other methods fail to achieve the desired purity. When scaling up chromatography, maintaining the resolution and selectivity achieved at the lab scale is a primary challenge.[13]

Purification MethodKey Scale-Up Considerations
Crystallization Solubility curves, metastable zone width, control of nucleation and crystal growth, filtration and drying efficiency.[11]
Distillation Vapor-liquid equilibrium, column efficiency (number of theoretical plates), vacuum system performance, thermal stability of the product.
Chromatography Column packing uniformity, linear velocity scaling, pressure drop, solvent consumption and recycling.[13]

Q2: What are the common by-products in the synthesis of this compound, and how can their formation be minimized?

A2: By-product formation is highly dependent on the chosen synthetic route.

  • Hetero-Diels-Alder Reactions:

    • Regioisomers: With unsymmetrical dienes and dienophiles, the formation of regioisomers is possible. Careful selection of catalysts and reaction conditions can enhance regioselectivity.

    • Diene Polymerization: Dienes, especially electron-rich ones, can polymerize under acidic or thermal stress. Use the minimum effective temperature and reaction time.

  • NHC-Catalyzed Reactions:

    • Homo-benzoin or Stetter-type products: These can arise from side reactions of the aldehyde starting material.

    • Protodeacylation of the Breslow intermediate: This can lead to the formation of an undesired saturated ketone.

Minimization Strategies:

  • Reaction Optimization: Systematically screen reaction parameters (temperature, concentration, catalyst, solvent) at the lab scale to identify conditions that maximize selectivity.

  • Order of Addition: The order in which reagents are added can significantly impact by-product formation.

  • Purity of Starting Materials: Impurities in starting materials can sometimes catalyze side reactions. Ensure high-purity reagents are used.[14]

Q3: Can you provide a general experimental protocol for a Hetero-Diels-Alder synthesis of a 2-substituted this compound?

A3: The following is a representative protocol. Note: This is a general guideline and must be optimized for your specific substrates and scaled appropriately with all necessary safety precautions.

Step-by-Step Methodology: Hetero-Diels-Alder Reaction

  • Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and an inert gas inlet is assembled and dried.

  • Inerting: The reactor is purged with nitrogen or argon to remove air and moisture.

  • Reagent Charging: The dienophile (e.g., an α,β-unsaturated ketone or aldehyde) and a suitable solvent (e.g., toluene, dichloromethane) are charged into the reactor.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or lower) using a circulating chiller.

  • Diene Addition: The diene (e.g., Danishefsky's diene) is added dropwise to the stirred solution over a period of time to control the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, GC).

  • Work-up: Upon completion, the reaction is quenched (e.g., with a mild acid or base, depending on the specific reaction). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization, distillation, or chromatography to yield the desired this compound.

Reaction Workflow Diagram:

HDA_Workflow start Reactor Setup & Inerting reagents Charge Dienophile & Solvent start->reagents cooling Cool to Reaction Temp. reagents->cooling addition Slow Addition of Diene cooling->addition reaction Reaction Monitoring (TLC/HPLC) addition->reaction workup Quench & Aqueous Work-up reaction->workup Reaction Complete purification Purification (Crystallization/Distillation) workup->purification product Isolated Product purification->product

Caption: General workflow for a Hetero-Diels-Alder reaction.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available from: [Link]

  • On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. MDPI. Available from: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI. Available from: [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Available from: [Link]

  • Large-scale crystallization of proteins for purification and formulation. PubMed. Available from: [Link]

  • CHROMATOGRAPHY BEST PRACTICES AND CONSIDERATIONS FROM LABORATORY TO MANUFACTURING SCALE. Contentstack. Available from: [Link]

  • Key Factors for Successful Scale-Up in Organic Synthesis. PureSynth. Available from: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Publications. Available from: [Link]

  • Study on Thermal Runaway Risk Prevention of Lithium-Ion Battery with Composite Phase Change Materials. MDPI. Available from: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. Available from: [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available from: [Link]

  • How to Scale Up Chromatography for Industrial Bioproduction. Patsnap Synapse. Available from: [Link]

  • What Is Thermal Runaway? - YouTube. YouTube. Available from: [Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • How does reaction time impact synthetic product purity and yield?. Biotage. Available from: [Link]

  • Mass and Heat Transfer Limitations and Other Aspects of the Use of Large-Scale Catalytic Reactors | Request PDF. ResearchGate. Available from: [Link]

  • Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. Available from: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available from: [Link]

  • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. PMC. Available from: [Link]

  • (PDF) Synthesis of dihydropyranones and dihydropyrano[2,3-d][15][16]dioxine-diones by cyclization reaction of Meldrums acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. ResearchGate. Available from: [Link]

  • How Pure is Pure? Understanding Reagent Purity Grades. BioPharm International. Available from: [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. ScienceDirect. Available from: [Link]

  • Industrial-Scale Biochromatography Columns Address Challenging Purification Needs. BioProcess International. Available from: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes | Request PDF. ResearchGate. Available from: [Link]

  • What Causes Thermal Runaway?. UL Research Institutes. Available from: [Link]

  • Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. ACS Publications. Available from: [Link]

  • (PDF) Regioselectivity in Hetero Diels–Alder Reactions. ResearchGate. Available from: [Link]

  • Stability and reactivity of N-heterocyclic carbene complexes | Request PDF. ResearchGate. Available from: [Link]

  • Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory?. Reddit. Available from: [Link]

  • Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. NIH. Available from: [Link]

  • Thermal Runaway Risks for Li-ion Batteries in Energy Storage Systems. Sandia National Laboratories. Available from: [Link]

  • Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. RSC Publishing. Available from: [Link]

  • Crystallization Processes in Pharmaceutical Technology and Drug Delivery Design | Request PDF. ResearchGate. Available from: [Link]

  • Rules of Thumb: Chromatography Systems. The Chemical Engineer. Available from: [Link]

  • Development of organic reactions that productively leverage physical properties. PMC. Available from: [Link]

  • Diels-Alder Reaction Practice Problems. Pearson. Available from: [Link]

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Identification of common impurities in pyranone synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of pyranone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify impurities. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causal relationships between synthetic choices and analytical outcomes. Our goal is to empower you to not only identify common impurities but also to understand their origins and implement strategies for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: An unexpected peak with the same mass as my target pyranone is dominating my chromatogram. What is it?

Answer:

This is a classic and frequently encountered issue in pyranone synthesis. The most probable identity of this isomeric impurity is a furanone derivative .

  • Mechanistic Origin: The formation of a six-membered pyranone ring versus a five-membered furanone ring is a matter of regioselectivity during the crucial cyclization step. Many synthetic routes, particularly those involving the cyclization of functionalized alkynes, can proceed via two competing pathways[1][2]:

    • 6-endo-dig Cyclization: This pathway leads to the desired 6-membered pyranone ring.

    • 5-exo-dig Cyclization: This alternative pathway results in the formation of a 5-membered furanone ring.

    The balance between these two pathways is delicate and highly dependent on the reaction conditions.

  • Factors Influencing Selectivity:

    • Catalyst System: In transition metal-catalyzed reactions (e.g., Palladium), the choice of ligand is critical. N-heterocyclic carbene (NHC) ligands are known to strongly favor the 6-endo-dig pathway for pyranone formation. Conversely, certain phosphine ligands can promote the 5-exo-dig cyclization, leading to the furanone as a major byproduct[3].

    • Lewis Acids: The addition of a Lewis acid, such as Boron Trifluoride Etherate (BF₃·Et₂O), can enhance the selectivity for the desired 6-endo-dig product[3].

    • Catalyst Metal: In some syntheses, such as the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, the choice of metal is paramount. A ZnBr₂ catalyst will yield the pyranone, whereas an Ag₂CO₃ catalyst selectively produces the furanone[1].

  • GC-MS Identification:

    • Retention Time: The furanone isomer will likely have a different retention time from the pyranone due to differences in polarity and boiling point.

    • Mass Spectrum: While the molecular ion (M+) will be identical, the fragmentation pattern will differ. Furanones often exhibit characteristic fragmentation pathways distinct from pyrones. Look for differences in the relative abundance of key fragments. For pyrones (as δ-lactones), characteristic losses include CO and CO₂. Furanones may show different primary fragmentation, such as cleavage of the side chain alpha to the carbonyl group.

G cluster_synthesis Synthetic Origin cluster_analysis GC-MS Analysis cluster_data Interpretation Start Alkynoic Acid Precursor Cyclization Cyclization Step Start->Cyclization Pyr 2-Pyranone Product Cyclization->Pyr 6-endo-dig (Desired) Fur Furanone Impurity Cyclization->Fur 5-exo-dig (Impurity) GC GC Separation Pyr->GC Fur->GC MS MS Detection GC->MS Data Data Interpretation MS->Data RT Different Retention Times Data->RT Frag Different Fragmentation Data->Frag ID Impurity Confirmed RT->ID Frag->ID

Caption: Workflow for identifying furanone impurities.

Issue 2: My total ion chromatogram (TIC) is complex, showing many minor peaks besides my product. How do I identify them?

Answer:

A complex TIC points to multiple side reactions or incomplete conversion. A systematic approach is required to identify these byproducts. Below is a summary of common impurities, their origins, and key GC-MS identifiers.

  • Unreacted Starting Materials: The most straightforward impurities to identify. Their presence indicates incomplete reaction.

    • Identification: Compare retention times and mass spectra with authentic standards of your starting materials.

  • Self-Condensation Products: Highly reactive starting materials, such as β-ketoesters (e.g., methyl acetoacetate), can undergo self-condensation, especially at elevated temperatures.

    • Example: In a gas-phase synthesis using methyl acetoacetate, 2,4,6-heptanetrione was identified as a major side product[4].

    • Identification: These impurities will have a mass corresponding to the combination of two starting material units, often with the loss of a small molecule like water or methanol.

  • Dimerization/Polymerization Products: Pyranones themselves, or reactive intermediates, can undergo dimerization or polymerization, especially under catalytic conditions or high heat[5]. 2-pyrones contain a conjugated diene system and are known to participate in Diels-Alder reactions, potentially with themselves[6][7].

    • Identification: Look for peaks with a molecular weight that is a multiple of your product or a key intermediate. These often appear as broad peaks or a rising baseline at higher retention times in the chromatogram.

  • Decarboxylation Products: Pyrones bearing a 4-hydroxy or a carboxylic acid group are susceptible to decarboxylation (loss of CO₂), a reaction often promoted by heat or acid[3].

    • Identification: Look for a peak with a mass of (M - 44) relative to your product's molecular ion (M+).

  • Solvent & Reagent Artifacts: Never discount impurities arising from your reagents.

    • Example: Impurities from derivatizing agents (e.g., silylation agents like BSTFA) or residual synthesis solvents are common. Boronic acid reagents used in Suzuki couplings can also be a source of impurities[8].

    • Identification: Run a "blank" analysis of your solvents and reagents to create a background profile. Compare this to your sample chromatogram to identify extraneous peaks.

Impurity TypeLikely OriginKey GC-MS Identification Characteristics
Furanone Isomer Competing 5-exo-dig cyclization[1][2]Same M+ as product, different retention time, distinct fragmentation pattern.
Unreacted Precursors Incomplete reactionMatch retention time and MS of starting material standards.
Self-Condensation Product Reaction of starting materials with themselves[4]M+ corresponds to (2 x SM - small molecule). Check library for matches.
Diels-Alder Dimer Product reacting with itself[6][7]M+ corresponds to (2 x Product). May undergo retro-Diels-Alder in the inlet.
Decarboxylated Product Thermal or acid-catalyzed loss of CO₂[3]M+ corresponds to (Product - 44 Da).
Catalyst/Reagent Residue Carryover from synthesis/workupOften highly volatile or specific to the reagents used (e.g., boronic esters)[8].
GC-MS Analysis Protocol & Best Practices

A robust analytical method is the foundation of accurate impurity profiling. The following protocol provides a validated starting point for the analysis of typical pyranone reaction mixtures.

Experimental Protocol: GC-MS Analysis of a Pyranone Reaction Mixture
  • Sample Preparation: a. Quench a small aliquot (~50 µL) of the reaction mixture and dilute it in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet. c. Optional Derivatization: For pyranones with free hydroxyl or carboxylic acid groups that may exhibit poor peak shape, derivatization may be necessary. Silylation (e.g., using BSTFA) is a common technique to improve volatility and thermal stability[9].

  • GC-MS Instrumentation & Parameters:

    • GC System: Agilent 7890B or equivalent.

    • MS Detector: Agilent 5977A MSD or equivalent.

    • Column: A mid-polarity column is often a good starting point. An HP-5ms Ultra Inert column (30 m x 0.25 mm, 0.25 µm film thickness) is versatile for many pyranone derivatives[4].

    • Inlet Temperature: 250 °C (can be optimized based on analyte stability).

    • Injection Volume: 1 µL, Split mode (e.g., 50:1 split ratio to avoid column overloading).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 min.

      • (This program should be optimized to ensure good separation of the product from key impurities.)

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temp: 230 °C.

      • Quadrupole Temp: 150 °C.

      • Scan Range: m/z 40-550.

  • Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. For each peak, examine the mass spectrum. Identify the molecular ion (M+). c. Use the fragmentation pattern and comparison to spectral libraries (e.g., NIST) to propose structures for unknown peaks. d. Correlate potential impurity structures with the known chemistry of your reaction (see Table 1).

Interpreting Pyranone Mass Spectra

The fragmentation of a pyranone ring under Electron Ionization (EI) provides a structural fingerprint.

G cluster_frags Primary Fragments Pyranone Pyranone Molecular Ion (M+) Loss_CO [M - CO]+ (m/z = M-28) Pyranone->Loss_CO Lactone Cleavage Loss_R [M - R]+ Pyranone->Loss_R Side-chain Cleavage RDA Retro-Diels-Alder Fragment Pyranone->RDA Ring Opening

Sources

Preventing intermolecular etherification during diol cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: the selective intramolecular cyclization of diols to form cyclic ethers. This guide is structured for researchers, chemists, and drug development professionals who encounter the common side reaction of intermolecular etherification, which leads to undesired oligomers and polymers. Here, we dissect the underlying principles of this competing reaction and provide field-proven troubleshooting guides and advanced protocols to maximize the yield of your desired cyclic ether.

Part 1: Understanding the Core Problem: Intramolecular vs. Intermolecular Etherification

This section addresses the fundamental kinetics and thermodynamics that govern the reaction pathway.

Q1: I'm trying to synthesize a cyclic ether from a diol, but my main product is a polymer. Why is this happening?

Answer: You are observing a classic competition between an intramolecular (cyclization) and an intermolecular (polymerization) reaction. Both pathways are initiated by the same first step, typically the activation of one hydroxyl group. For instance, in an acid-catalyzed reaction, one -OH group is protonated to form a good leaving group (water).[1][2]

The critical next step determines your product:

  • Intramolecular Pathway: The second hydroxyl group on the same molecule acts as a nucleophile, attacking the activated carbon to form a cyclic ether. This is a first-order reaction, as it depends only on the concentration of the activated diol.

  • Intermolecular Pathway: A hydroxyl group from a different diol molecule acts as the nucleophile. This leads to the formation of a dimer, which can then react further to form trimers, oligomers, and ultimately, a polymer. This is a second-order reaction, as it depends on the concentration of two separate molecules (the activated diol and another diol).

The primary reason for polymer formation is that at high concentrations, the probability of two diol molecules colliding is much greater than the probability of the molecule's two ends finding each other in the correct conformation for cyclization.

G cluster_start cluster_pathways cluster_products Start Diol + Catalyst Activated Activated Diol Intermediate Start->Activated e.g., Protonation Intra Intramolecular Attack (1st Order Kinetics) Activated->Intra Favored by Low Concentration Inter Intermolecular Attack (2nd Order Kinetics) Activated->Inter Favored by High Concentration Cyclic Desired Cyclic Ether Intra->Cyclic Polymer Undesired Polymer Inter->Polymer G cluster_prep cluster_reaction cluster_workup Syringe Diol Solution in Syringe Pump Syringe Pump Syringe->Pump Flask Refluxing Solvent (+ Catalyst) Addition Slow Addition (Maintains Low [Diol]) Flask->Addition Pump->Addition Controls Rate Cyclization Intramolecular Cyclization Occurs Addition->Cyclization Final Purified Cyclic Ether Cyclization->Final After Workup

Caption: Workflow for high-dilution cyclization.

Q3: What role does temperature play, and what is the optimal range for my cyclization?

Answer: Temperature is a critical parameter that influences both reaction rate and selectivity. There is no single "optimal" temperature; it is highly dependent on the specific diol and the reaction method.

  • Kinetic vs. Thermodynamic Control: Lower temperatures generally favor the kinetically controlled product. For many diol cyclizations, particularly for forming 5- and 6-membered rings, the intramolecular pathway has a lower activation energy and is thus kinetically favored. [3]Higher temperatures can provide enough energy to overcome the activation barrier for the intermolecular reaction or even cause reversible reactions, potentially leading to the more thermodynamically stable polymer. [4]* Catalyst Activity: Many acid catalysts require heating to be effective. For example, cyclodehydration using heteropoly acids can require temperatures from 100°C to 150°C depending on the diol. [5][6] Troubleshooting & Optimization:

  • Start Low: Begin your optimization at a lower temperature (e.g., room temperature or 0°C) if your chosen method allows, especially for reactions like the Williamson ether synthesis.

  • Monitor by TLC/GC-MS: Gradually increase the temperature and monitor the reaction for the appearance of your desired cyclic ether versus oligomeric byproducts.

  • Consult Literature: Refer to established protocols for your specific class of diol and reaction type. [4]

    Reaction Type Diol Example Catalyst/Reagents Temperature (°C) Yield of Cyclic Ether (%) Reference
    Acid-Catalyzed Dehydration 1,4-Butanediol H₃PW₁₂O₄₀ (0.1 mol%) 100 98 [5]
    Acid-Catalyzed Dehydration 1,5-Pentanediol H₃PW₁₂O₄₀ (0.1 mol%) 150 93 [6]

    | Acid-Catalyzed Dehydration | 1,6-Hexanediol | H₃PW₁₂O₄₀ (0.1 mol%) | 140 | 95 | [6]|

Part 3: Advanced Strategies and Alternative Synthetic Routes

When simple optimization of concentration and temperature is insufficient, more advanced synthetic strategies are required.

Q4: I'm still getting poor selectivity. Are there alternative reactions that strongly favor cyclization?

Answer: Yes. When direct dehydration is problematic, converting the reaction into a high-yielding, irreversible intramolecular process is the best approach. The two most powerful methods are the Intramolecular Williamson Ether Synthesis and the Intramolecular Mitsunobu Reaction .

G Start Diol Substrate Direct Direct Acid-Catalyzed Dehydration Start->Direct Simple Substrate? (e.g., 1,4-butanediol) Williamson Intramolecular Williamson Synthesis Start->Williamson Heat/Acid Sensitive? Need Strong Nucleophile? Mitsunobu Intramolecular Mitsunobu Reaction Start->Mitsunobu Need Mild Conditions? Stereochemical Inversion Required? Protect Protecting Group Strategy Start->Protect Unsymmetrical Diol? Regioselectivity Issues? Success High Yield of Cyclic Ether Direct->Success Failure Polymerization/ Low Yield Direct->Failure Failure->Williamson Try Alternative Failure->Mitsunobu Try Alternative

Caption: Decision tree for choosing a cyclization strategy.

Strategy 1: Intramolecular Williamson Ether Synthesis

This robust method transforms the reaction into a nearly foolproof intramolecular Sₙ2 reaction. [7][8]It involves a two-step sequence:

  • Selective Activation: One of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate, mesylate, or halide). This is often achieved by using one equivalent of TsCl or MsCl in the presence of a base like pyridine.

  • Cyclization: A strong, non-nucleophilic base (like NaH) is added to deprotonate the remaining hydroxyl group, creating a potent internal nucleophile (an alkoxide) that rapidly displaces the leaving group to form the cyclic ether. [3][9] This method is highly effective because the cyclization step is fast, irreversible, and occurs under conditions that do not promote intermolecular reactions.

Experimental Protocol 2: Intramolecular Williamson Ether Synthesis
  • Monotosylation: Dissolve the diol (1 eq.) in dichloromethane (DCM) or pyridine at 0°C. Add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq.) portion-wise. Allow the reaction to stir at 0°C and then warm to room temperature overnight. Quench with water, extract the product, and purify the resulting hydroxy-tosylate.

  • Cyclization: Dissolve the purified hydroxy-tosylate in a dry, aprotic solvent like THF. Add sodium hydride (NaH) (1.2 eq.) portion-wise at 0°C. Allow the reaction to warm to room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC). Carefully quench the reaction with water, extract the product, and purify the final cyclic ether.

Strategy 2: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction is an excellent method for forming cyclic ethers from diols under very mild, neutral conditions, which is ideal for sensitive substrates. [10][11]The reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [12] The mechanism involves the activation of one hydroxyl group by the PPh₃/DEAD reagent system, which is then displaced by the other hydroxyl group in an intramolecular Sₙ2 fashion. [10]A key feature of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the carbon bearing the activated hydroxyl group. [11][13]This can be a powerful tool for controlling stereochemistry in complex molecules.

Experimental Protocol 3: Intramolecular Mitsunobu Reaction
  • Dissolve the diol (1 eq.) and triphenylphosphine (PPh₃) (1.5 eq.) in dry THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DIAD or DEAD (1.5 eq.) in THF dropwise over 30-60 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed. [12]4. Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to separate the cyclic ether from the triphenylphosphine oxide and hydrazide byproducts.

References
  • Diol - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Fujimoto, K., et al. (2014). Transetherification on Polyols by Intra- and Intermolecular Nucleophilic Substitutions. PLoS ONE, 9(3), e92459. [Link]

  • Li, Z., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5335-5353. [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link]

  • Chemistry Notes. (2022). Mitsunobu reaction mechanism: 2 new application. Chemistry Notes. [Link]

  • Alvarez, E., & Rodriguez, M. S. (2009). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Current Organic Chemistry, 13(10), 993-1026. [Link]

  • Alcaide, B., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(20), 3209-3212. [Link]

  • Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7247. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. Thieme. [Link]

  • LibreTexts Chemistry. (2020). 6.3: Carbonyl Protecting Groups. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • LibreTexts Chemistry. (2023). Williamson Ether Synthesis. [Link]

  • Wang, J., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180740. [Link]

  • Sharma, G., & Kumar, A. (2024). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Organic Synthesis. Retrieved January 22, 2026, from [Link]

  • NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • MNOpera. (n.d.). Williamson Ether Synthesis Mechanism. [Link]

  • Amann, C. D. (2016). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. IRL @ UMSL. [Link]

  • Aricò, F., et al. (2012). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. ChemSusChem, 5(8), 1578-1586. [Link]

  • Aricò, F., & Tundo, P. (2015). Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate. Green Chemical Reactions, 169-186. [Link]

  • High dilution principle - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Romero-Arenas, A., et al. (2021). Catalytic Screening for 1,2-Diol Protection: A Saccharose-Derived Hydrothermal Carbon Showcases Enhanced Performance. Catalysts, 11(11), 1361. [Link]

  • Wang, J., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Royal Society Open Science, 5(9), 180740. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2015). The Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • OChem Videos. (2007). Organic Chemistry - Mechanism of Diol Cyclization. YouTube. [Link]

  • Wang, J., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic ethers. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Wang, J., et al. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Wikimedia Commons. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Pyranone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyranone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization for the formation of pyranone scaffolds. Pyranones are crucial structural motifs in a vast array of biologically active natural products and medicinally important compounds.[1][2] The successful synthesis of these heterocycles is often challenged by issues of regioselectivity, catalyst stability, and undesirable side reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles. Our approach is grounded in mechanistic principles to empower you not just to solve immediate problems, but to build a robust understanding for future synthetic challenges.

Section 1: Troubleshooting Common Issues in Pyranone Synthesis

This section addresses prevalent challenges encountered during pyranone formation, offering diagnostic questions and actionable solutions.

Issue 1: Poor Regioselectivity - Formation of Furanone Isomer

Question: My reaction is producing a significant amount of the 5-membered furanone isomer instead of the desired 6-membered pyranone. How can I enhance the selectivity for the 6-endo-dig cyclization?

Answer: The competition between 5-exo-dig and 6-endo-dig cyclization is a common thermodynamic and kinetic challenge in lactone formation.[2][3] Several factors, primarily related to the catalytic system, can be modulated to favor the desired pyranone product.

Core Principles: The choice of catalyst and its ligand sphere directly influences the transition state energies for the competing cyclization pathways. Additionally, Lewis acid additives can pre-organize the substrate to favor the 6-membered ring formation.

Troubleshooting Steps & Protocol Insights:

  • Catalyst and Ligand Selection: For palladium-catalyzed cyclizations, the ligand plays a pivotal role. N-heterocyclic carbene (NHC) ligands are known to promote the 6-endo-dig pathway leading to pyranones.[2][3] In contrast, phosphine ligands like 1,3-bis(diphenylphosphino)propane (DPPP) can favor the 5-exo-dig cyclization, resulting in the furanone isomer.[3]

    • Experimental Protocol: In a typical palladium-catalyzed reaction, if you are using a phosphine-based ligand and observing furanone formation, consider switching to an NHC ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene).

  • Leverage Lewis Acid Additives: The addition of a Lewis acid can dramatically shift the regioselectivity. Boron trifluoride etherate (BF₃·Et₂O) has been shown to promote complete selectivity for the 6-endo-dig product in Pd-NHC catalyzed reactions.[2][3] The Lewis acid likely coordinates to the carbonyl oxygen, influencing the conformation of the substrate to favor the pyranone ring closure.

  • Alternative Catalyst Systems: If modifying the palladium system is unsuccessful, consider a different metal catalyst. For the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, zinc bromide (ZnBr₂) is an effective catalyst for selectively forming the 6-alkyl-2H-pyran-2-one.[3][4] Conversely, using silver carbonate (Ag₂CO₃) with the same substrate will selectively yield the furanone.[3][4]

Decision-Making Workflow for Regioselectivity:

G start Low Pyranone Selectivity (Furanone Formation) catalyst_check Current Catalyst System? start->catalyst_check pd_phosphine Pd with Phosphine Ligand catalyst_check->pd_phosphine Pd-based? other_metal Other Metal Catalyst catalyst_check->other_metal Non-Pd? switch_ligand Switch to NHC Ligand (e.g., IPr, SIMes) pd_phosphine->switch_ligand add_lewis_acid Add Lewis Acid (e.g., BF₃·Et₂O) pd_phosphine->add_lewis_acid If NHC switch is not feasible pd_nhc Pd with NHC Ligand change_catalyst Change Metal Catalyst (e.g., ZnBr₂ for Pyranone) other_metal->change_catalyst switch_ligand->add_lewis_acid Still low selectivity end Improved Pyranone Selectivity switch_ligand->end add_lewis_acid->end change_catalyst->end

Caption: Catalyst selection workflow for improving pyranone regioselectivity.

Issue 2: Low or No Product Yield

Question: My reaction is not proceeding, or I am observing very low conversion to the desired pyranone. What are the likely causes and how can I optimize the reaction conditions?

Answer: Low or no yield in pyranone synthesis can stem from a variety of factors including an inappropriate catalyst, suboptimal reaction conditions (temperature, solvent), or substrate-specific issues. A systematic approach to troubleshooting is essential.

Troubleshooting Steps & Protocol Insights:

  • Catalyst Choice and Loading: The catalyst is paramount. For instance, in Lewis acid-mediated pyranone synthesis, scandium(III) triflate (Sc(OTf)₃) has been shown to be highly effective at low catalyst loadings (as low as 10 mol%), while other metal triflates may fail to produce significant amounts of product.[5] If using a transition metal catalyst, ensure it is active and that the correct oxidation state is being used or generated in situ.

  • Solvent and Temperature Optimization: The reaction solvent can significantly impact yield.[6] A solvent screen is often a prudent step in optimization. For example, in some base-promoted domino reactions for pyranone synthesis, DMF has been found to be a suitable solvent.[7] Temperature is also a critical parameter. While higher temperatures can increase reaction rates, they can also lead to product decomposition or side reactions.[3] It is advisable to start at a moderate temperature and adjust based on reaction monitoring.[8][9]

    • Experimental Protocol: To optimize, set up a parallel reaction screen with different solvents (e.g., toluene, dioxane, acetonitrile, DMF) and a temperature gradient (e.g., room temperature, 60 °C, 80 °C, 100 °C). Analyze aliquots by TLC, LC-MS, or GC-MS to determine the optimal conditions.

  • Role of Additives and Dehydrating Agents: In some reactions, additives are crucial for success. For example, in certain Lewis acid-catalyzed formations of pyran-dioxinones, the choice of a dehydrating agent is critical, with calcium sulfate enabling high yields of the desired product.[5]

Table 1: Catalyst and Condition Comparison for a Model Pyranone Synthesis

Catalyst SystemSolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃ (10 mol%)Dichloromethane25High[5]
Other Metal TriflatesDichloromethane25Low/None[5]
KOHDMF100Excellent[7]
Ru-catalystToluene110Moderate to Good[10][11]
p-TsOH1,2-DCE84Moderate to High[12]
Issue 3: Unwanted Side Reactions - Decarboxylation

Question: I am observing significant loss of my 2-pyrone product due to decarboxylation. What conditions promote this side reaction, and how can it be minimized?

Answer: Decarboxylation is a common side reaction for 2-pyrones, particularly those with certain substitution patterns like a 4-hydroxy group.[3] This process is typically promoted by heat and acidic conditions, especially in the presence of water.

Troubleshooting Steps & Protocol Insights:

  • Temperature Control: High reaction temperatures are a primary driver of thermal decarboxylation.[3] If you observe gas (CO₂) evolution and the formation of a decarboxylated byproduct, consider running the reaction at a lower temperature, even if it necessitates a longer reaction time.

  • pH Control: Acidic conditions can catalyze decarboxylation. If your reaction conditions are acidic, consider if a less acidic catalyst or the addition of a non-nucleophilic base could be tolerated by the reaction chemistry to buffer the medium.

  • Anhydrous Conditions: The presence of water can facilitate decarboxylation. Ensure that all solvents and reagents are rigorously dried before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyranone synthesis?

A1: A wide variety of catalysts can be employed for pyranone synthesis, and the optimal choice depends on the specific reaction and substrates. The main classes include:

  • Lewis Acids: Scandium(III) triflate is a notable example, effective in Prins-type cyclizations.[5]

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is used in acid-catalyzed tandem reactions.[12]

  • Bases: Simple bases like potassium hydroxide (KOH) can promote domino reactions to form highly substituted pyranones.[7]

  • Transition Metals:

    • Palladium: Widely used in various cyclization and annulation strategies.[2][13] The choice of ligand is critical for regioselectivity.[3]

    • Ruthenium: Employed in cascade reactions involving vinylic C-H activation.[10][14]

    • Rhodium: Used in C-H activation and functionalization pathways.[10]

    • Gold: Effective in cyclo-isomerization of substrates containing alkynes.[2]

  • Organocatalysts: Bifunctional thiourea catalysts have been used in biomimetic approaches to benzopyranones.[5]

Q2: How do I choose a starting point for catalyst screening?

A2: A logical starting point is to review the literature for similar transformations. Consider the functional groups present in your substrates and their compatibility with different catalytic systems.

Catalyst Selection Funnel:

G start Define Reaction Type (e.g., Cyclization, Annulation) lit_review Literature Search for Analogous Reactions start->lit_review substrate_analysis Analyze Substrate Functional Group Tolerance lit_review->substrate_analysis catalyst_classes Identify Potential Catalyst Classes (Lewis Acid, Base, Transition Metal, Organocatalyst) substrate_analysis->catalyst_classes lewis_acid Lewis Acid (e.g., Sc(OTf)₃) catalyst_classes->lewis_acid base Base (e.g., KOH) catalyst_classes->base transition_metal Transition Metal (e.g., Pd, Ru, Au) catalyst_classes->transition_metal organocatalyst Organocatalyst catalyst_classes->organocatalyst optimization Perform Small-Scale Screening & Optimization lewis_acid->optimization base->optimization transition_metal->optimization organocatalyst->optimization

Caption: A systematic approach to initial catalyst screening for pyranone synthesis.

Q3: Can solvent choice influence the reaction mechanism?

A3: Absolutely. Solvents can play a crucial role in stabilizing intermediates and transition states, thereby influencing the reaction pathway. For instance, polar aprotic solvents like DMF or DMSO can be effective in base-catalyzed reactions by solvating the metal cation and enhancing the nucleophilicity of the base.[7] In some cases, changing from a non-polar to a polar solvent can alter the product distribution.[15]

References

  • Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. National Institutes of Health. [Link]

  • Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C–H Addition to Glyoxylate. ResearchGate. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). Semantic Scholar. [Link]

  • 14.3.5 Pyranones and Pyranthiones (Update 2021). ResearchGate. [Link]

  • Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. National Institutes of Health. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • (a) Synthesis of pyranones via Ru(II)‐catalyzed cascade reaction via... ResearchGate. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. National Institutes of Health. [Link]

  • 2-Pyrone synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. MDPI. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

  • ACID-CATALYZED ALPHA-PYRONE RING FORMATION REACTIONS. OpenMETU. [Link]

  • Optimization of the Reaction Conditions. ResearchGate. [Link]

  • The optimization reaction condition for the synthesis of 4H-pyran 4c. a. ResearchGate. [Link]

  • Optimization of solvent and temperature for the synthesis of pyrazolopyranopyrimidines [a]. ResearchGate. [Link]

  • Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones Atypical reactivity of anthracene derivatives. Ghent University. [Link]

  • Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of 2-Pyrones. ResearchGate. [Link]

  • A pyrone remodeling strategy to access diverse heterocycles: application to the synthesis of fascaplysin natural products. Royal Society of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of 4H-Pyran Derivatives for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The 4H-pyran scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Consequently, the development of efficient and sustainable synthetic methodologies for 4H-pyran derivatives is a significant focus in medicinal and organic chemistry. This guide provides a comparative analysis of the most prominent and effective methods for synthesizing 4H-pyran derivatives, offering insights into the mechanistic underpinnings, practical experimental protocols, and objective performance data to aid researchers in selecting the optimal strategy for their specific needs.

Multicomponent Reactions (MCRs): The Cornerstone of 4H-Pyran Synthesis

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, represent the most powerful and widely employed strategy for the synthesis of 4H-pyran derivatives.[2] These reactions are highly valued for their convergence, atom economy, and operational simplicity, aligning well with the principles of green chemistry.

Three-Component Synthesis: The Workhorse Approach

The most common MCR for 4H-pyran synthesis is a three-component reaction involving an aldehyde, a malononitrile, and a β-dicarbonyl compound (such as ethyl acetoacetate or dimedone). This reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.[3]

The reaction is typically catalyzed by a base or a Lewis acid. The generally accepted mechanism proceeds as follows:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde and malononitrile to form a vinyl-cyano intermediate (a Knoevenagel adduct).[4]

  • Michael Addition: The enolizable β-dicarbonyl compound then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.[3]

  • Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran ring system.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Malononitrile - H2O Malononitrile Malononitrile Michael Adduct Michael Adduct Knoevenagel Adduct->Michael Adduct + β-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl Intermediate Intermediate Michael Adduct->Intermediate Intramolecular Cyclization 4H-Pyran 4H-Pyran Intermediate->4H-Pyran Tautomerization G cluster_0 Pyrazolone Formation cluster_1 Knoevenagel Condensation cluster_2 Domino Reaction Ethyl Acetoacetate Ethyl Acetoacetate Pyrazolone Pyrazolone Ethyl Acetoacetate->Pyrazolone + Hydrazine Hydrazine Hydrazine Michael Adduct Michael Adduct Pyrazolone->Michael Adduct + Knoevenagel Adduct Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct + Malononitrile Malononitrile Malononitrile Pyrano[2,3-c]pyrazole Pyrano[2,3-c]pyrazole Michael Adduct->Pyrano[2,3-c]pyrazole Cyclization & Tautomerization

Caption: General mechanism of the four-component synthesis of pyrano[2,3-c]pyrazoles.

[5]

  • Reaction Setup: In a round-bottom flask, add the aromatic aldehyde (2 mmol), ethyl acetoacetate (2 mmol), malononitrile (2 mmol), and hydrazine hydrate (2 mmol) to water.

  • Catalyst Addition: Add triethylamine (1 ml) as a catalyst.

  • Reaction: Stir the mixture vigorously at room temperature for 20-30 minutes.

  • Work-up: The precipitated solid is filtered, washed with water, and then with a mixture of ethyl acetate/hexane. The crude product is purified by recrystallization from ethanol.

Alternative and Green Synthesis Methods

While MCRs are dominant, other methods offer specific advantages, particularly in the context of green and sustainable chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. [6]The synthesis of 4H-pyrans can be significantly accelerated under microwave conditions, with reactions often completing in minutes rather than hours. [7]

Ultrasound-Assisted Synthesis

Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. [8]Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully applied to the synthesis of 4H-pyran derivatives, often in aqueous media. [9]

FeatureMicrowave-AssistedUltrasound-Assisted
Energy Transfer Dielectric heatingAcoustic cavitation
Reaction Times Very short (minutes)Short (minutes to hours)
Yields Generally highOften improved over conventional methods
Scalability Can be challengingMore readily scalable
Equipment Specialized microwave reactorUltrasonic bath or probe

It has been observed that for some heterocyclic syntheses, ultrasound can be superior to microwave irradiation in terms of yields and reaction rates. [9]

A Green Chemistry Perspective: Quantifying the Environmental Impact

To objectively compare the "greenness" of different synthetic methods, we can utilize established green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor). [10]

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product. A higher AE indicates a more efficient and less wasteful process.

  • E-Factor: The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process. [11] Theoretical Comparison of Green Metrics for a Model Three-Component Reaction:

MethodAtom Economy (%)Theoretical E-Factor (assuming 100% yield)
Three-Component Reaction High (typically >80%)Low (approaches 0 in an ideal MCR)
Traditional Multi-Step Synthesis LowerHigher (due to intermediate isolation and purification steps)

Multicomponent reactions inherently possess high atom economy as all reactant atoms are, in principle, incorporated into the final product. [12]Solvent-free MCRs, such as those using ball milling or solid-supported catalysts, further minimize the E-Factor by eliminating solvent waste.

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of 4H-pyran derivatives is a mature field with a diverse array of effective methods.

  • For rapid access to a wide range of derivatives with high efficiency and atom economy, three- and four-component reactions are the methods of choice. The use of heterogeneous, recyclable catalysts in these reactions further enhances their green credentials.

  • When seeking to significantly reduce reaction times, microwave-assisted synthesis offers a compelling advantage.

  • For processes where scalability and the use of aqueous media are priorities, ultrasound-assisted synthesis is a valuable alternative.

Ultimately, the ideal synthetic method will depend on the specific target molecule, available resources, and the desired balance of factors such as yield, reaction time, cost, and environmental impact. By understanding the principles and practicalities of each approach presented in this guide, researchers can make informed decisions to advance their work in the synthesis of these important heterocyclic compounds.

References

  • Dhakar, A., et al. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent free condition. Current Chemistry Letters, 8(3), 125-134.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (2025). Mediterranean Journal of Basic and Applied Sciences (MJBAS), 9(2), 31-39.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Shiri, L., et al. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate. Current Chemistry Letters, 2(4), 197-204.
  • Karimi-Jaberi, Z., & Biazar, E. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst. International Journal of Environmental Analytical Chemistry, 102(16), 1-14.
  • Four-Component Domino Strategy for the Combinatorial Synthesis of Novel 1,4-Dihydropyrano[2,3- c ]pyrazol-6-amines. (2015). Synfacts, 11(08), 0836.
  • one pot synthesis of 4-h pyrans via knoevenagel condensation reaction - Sathyabama. (n.d.). Retrieved from [Link]

  • Green chemistry metrics. (2023, December 19). In Wikipedia. [Link]

  • Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (2021). Arabian Journal of Chemistry, 14(10), 103362.
  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2024). Chemistry & Chemical Technology, 18(1), 1-22.
  • One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium. (2013). Unpublished manuscript.
  • Microwave- and ultrasound-assisted heterocyclics synthesis in aqueous media. (2013).
  • One-pot, three-component, selective synthesis of the polyfunctionalized 4H-pyran and 4H-benzo[b]pyran derivatives in the presence of a highly efficient molecular sieve-supported zinc catalyst. (2015).
  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. (2019). Tetrahedron Letters, 60(39), 151059.
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023). Molecules, 28(13), 5085.
  • Metrics to 'green' chemistry—which are the best? (2002). Green Chemistry, 4(5), 521-527.
  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (2021). Scientific Reports, 11(1), 1-10.
  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. (2011). Der Pharma Chemica, 3(5), 81-86.
  • Gałuszka, A., et al. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Trends in Analytical Chemistry, 50, 78-86.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024). International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-8.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega, 6(42), 28243-28251.
  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. (2022). ACS Omega, 7(20), 17359-17368.
  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9642-9649.
  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (2023). International Journal for Research in Applied Science and Engineering Technology, 11(6), 3426-3430.
  • Green Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). (2022). Journal of Synthetic Chemistry, 1(2), 83-91.
  • Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold. (2019). Request PDF.

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A Comprehensive Guide to HPLC-Based Purity Validation of 2,3-Dihydro-4H-pyran-4-one for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible research and the bedrock of therapeutic safety and efficacy. 2,3-Dihydro-4H-pyran-4-one, a key heterocyclic building block for a multitude of more complex molecules, including pharmaceuticals, is no exception.[1] An inaccurate purity assessment can lead to significant errors in stoichiometry, the generation of unforeseen impurities in subsequent steps, and flawed biological assay results.

This guide provides an in-depth, experience-driven perspective on the validation of this compound purity, establishing High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the causality behind methodological choices, present a detailed and validated protocol, and objectively compare HPLC with alternative analytical techniques, furnishing researchers and drug development professionals with the knowledge to ensure the integrity of their work.

Chapter 1: The Central Role of HPLC in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a multistage separation technique where components of a sample are distributed between a stationary phase (packed in a column) and a mobile liquid phase.[2] Its prominence in pharmaceutical analysis is due to its high resolving power, sensitivity, and versatility for a wide range of compounds.[3][4]

1.1. Why HPLC is the Gold Standard for this compound

The selection of HPLC as the preferred method is a deliberate choice rooted in the physicochemical properties of the analyte. This compound is a polar, non-volatile, and thermally labile small molecule.

  • Polarity and Solubility : Its polar nature makes it highly suitable for Reversed-Phase HPLC (RP-HPLC), the most common mode of HPLC. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte's polarity ensures it has sufficient solubility in the mobile phase and appropriate interaction with the stationary phase for effective separation from nonpolar impurities.

  • Non-Volatility & Thermal Lability : Unlike Gas Chromatography (GC), which requires the analyte to be volatile and thermally stable, HPLC operates at or near ambient temperature.[3][5] This is critical for this compound, which can be susceptible to degradation at elevated temperatures, ensuring that the observed purity reflects the true state of the sample, not an artifact of the analytical method.

  • UV Absorbance : The presence of a carbonyl group conjugated with a carbon-carbon double bond (an α,β-unsaturated ketone) provides a chromophore that allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.

1.2. Key Considerations for Method Development: A Causality-Driven Approach

A robust HPLC method is not accidental; it is the result of a systematic optimization of several key parameters:

  • Column Chemistry : A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. The 18-carbon alkyl chains provide a nonpolar environment that retains the analyte and its potential impurities based on their hydrophobicity. For a typical 4.6 mm x 150 mm column with 5 µm particles, a good balance between resolution, backpressure, and analysis time is achieved.

  • Mobile Phase Composition : The choice of mobile phase is critical for achieving separation. A mixture of water and a polar organic solvent like acetonitrile is standard. Acetonitrile is often preferred over methanol due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. The separation is fine-tuned by adjusting the ratio of water to organic solvent. A gradient elution (where the organic solvent concentration is increased over time) is often superior to an isocratic (constant composition) elution for purity analysis, as it can effectively elute a wider range of impurities with varying polarities in a reasonable timeframe.

  • Detector Selection : A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended over a simple UV-Vis detector. A DAD/PDA acquires the entire UV-Vis spectrum for every point in the chromatogram. This allows for the determination of the optimal detection wavelength for sensitivity and, more importantly, enables peak purity analysis. By comparing spectra across a single chromatographic peak, one can assess whether it represents a single compound or co-eluting impurities.

Chapter 2: A Validated HPLC Protocol for this compound

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][7] The following protocol is designed to be robust and compliant with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[6][8][9]

2.1. Experimental Workflow: Step-by-Step Methodology

  • Preparation of Solutions:

    • Mobile Phase A: Deionized water, HPLC grade.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Diluent: A pre-mixed solution of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v). This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same nominal concentration (100 µg/mL) as the Standard Solution using the same diluent.

  • Chromatographic Conditions:

    • HPLC System: A quaternary or binary HPLC system with a DAD/PDA detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C. (Maintaining a constant temperature ensures retention time reproducibility).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or the absorbance maximum determined from the DAD/PDA spectrum).

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

  • Data Analysis and Purity Calculation:

    • Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram (excluding the solvent front) and multiplied by 100.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

2.2. Workflow Visualization

The following diagram illustrates the logical flow of the HPLC validation process, emphasizing the critical role of the System Suitability Test (SST) as a self-validating checkpoint.

HPLC_Validation_Workflow cluster_prep Preparation Phase cluster_validation Validation & Analysis Phase cluster_reporting Reporting Phase SamplePrep 1. Sample & Standard Preparation SystemPrep 2. HPLC System Preparation & Equilibration SST 3. System Suitability Test (SST) SystemPrep->SST Analysis 4. Sample Sequence Analysis SST->Analysis Pass Troubleshoot Troubleshoot System SST->Troubleshoot Fail Processing 5. Data Processing (Integration & Purity Calc.) Analysis->Processing Troubleshoot->SystemPrep Rectify Report 6. Final Report & Certificate of Analysis Processing->Report

Caption: Workflow for HPLC Purity Validation.

2.3. System Suitability Testing (SST): The Self-Validating System

Before any sample analysis, the chromatographic system's performance must be verified. This is a core tenet of trustworthiness. According to pharmacopeial standards like USP <621>, SST is an integral part of the method.[2][10][11][12] A series of replicate injections (typically 5 or 6) of the standard solution are made.

  • Tailing Factor (Symmetry Factor): The peak should be symmetrical. The acceptable range is typically 0.8 to 1.5.

  • Repeatability: The relative standard deviation (RSD) of the peak areas and retention times from the replicate injections should be less than 2.0%.

  • Theoretical Plates (Plate Number): A measure of column efficiency. A higher number indicates better separation power. Typically, a value >2000 is required.

Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument that must be rectified before proceeding.[12]

Chapter 3: Comparative Analysis with Alternative Methodologies

While HPLC is the primary choice, other techniques have specific applications and can provide complementary information.

3.1. Gas Chromatography (GC)

GC separates volatile compounds in the gas phase.[13] It is highly effective for analyzing residual solvents (a common class of impurities in synthesized materials) but is generally unsuitable for the direct purity analysis of this compound due to its low volatility and potential for thermal degradation.[3][5] However, derivatization could make the analyte more volatile, but this adds complexity and potential for artifact formation.

3.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful, primary analytical method that can determine purity without needing a reference standard of the analyte itself.[14][15] Instead, a certified internal standard of known purity is added to the sample at a precise concentration.[16] The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a signal from the internal standard.[14]

The key advantage of qNMR is its status as an "absolute" quantification method.[15] However, it is generally less sensitive than HPLC, may suffer from overlapping signals in complex impurity profiles, and requires access to a high-field NMR spectrometer.[17]

3.3. Performance Comparison Data

The following table provides an objective comparison of the key performance attributes of HPLC, GC, and qNMR for the purity validation of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.[2]Partitioning between gas mobile and liquid/solid stationary phases.[13]Signal intensity is directly proportional to the number of nuclei.[14]
Applicability to Analyte Excellent. Ideal for non-volatile, polar compounds.[4]Poor. Requires high volatility and thermal stability, not inherent to the analyte.[3]Very Good. Non-destructive and provides structural information.[15]
Typical Limit of Quantitation (LOQ) ~0.01 - 0.05%~0.001% (for suitable volatile compounds)~0.1 - 0.5%
Precision (Typical RSD%) < 2.0%< 5.0%< 1.0%
Throughput Moderate (20-30 min per sample)High (5-15 min per sample for volatiles)Low (requires careful sample prep and longer acquisition times)
Primary Use Case Purity and Impurity Profiling. Residual Solvent Analysis.Absolute Purity Assignment of reference standards.
Key Advantage High resolution, sensitivity, and versatility.Unmatched for volatile impurity analysis.[18]Does not require an analyte-specific reference standard.[15]
Key Limitation Requires a well-characterized reference standard for identity confirmation.Not suitable for non-volatile or thermally labile compounds.[5]Lower sensitivity, potential for peak overlap.

Conclusion

For the routine, high-confidence purity validation of this compound, a well-developed and validated Reversed-Phase HPLC method is the undisputed gold standard. Its ability to separate a wide range of potential impurities with high resolution and sensitivity, combined with the self-validating framework of System Suitability Testing, provides the trustworthiness required in both research and regulated drug development environments.

While techniques like GC and qNMR serve important, often complementary roles—GC for volatile impurities and qNMR for the primary assignment of purity to reference standards—HPLC offers the optimal balance of performance, accessibility, and robustness for the day-to-day assessment of this critical chemical building block. By understanding the scientific principles behind the chosen methodology, researchers can ensure the quality of their materials and the integrity of their results.

References

  • High Information Spectroscopic Detection Techniques for Gas Chromatography. National Institutes of Health (NIH).[Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).[Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH).[Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago.[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed.[Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).[Link]

  • Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate.[Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.[Link]

  • How To Calculate Percent Purity From Gas Chromatography? Chemistry For Everyone (YouTube).[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • USP Chapter 621 for Chromatography - Tip301. Waters Knowledge Base.[Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.[Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.[Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central.[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.[Link]

  • <621> CHROMATOGRAPHY. USP-NF.[Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.[Link]

  • Are You Sure You Understand USP <621>? LCGC International.[Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

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A Comparative Spectroscopic Guide to Synthetic 2,3-Dihydro-4H-pyran-4-one and its Heterocyclic Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Heterocyclic ketones, particularly derivatives of pyran, are foundational scaffolds in a myriad of biologically active molecules. This guide provides an in-depth spectroscopic characterization of a key synthetic intermediate, 2,3-Dihydro-4H-pyran-4-one. We will navigate through its distinctive spectral features and draw objective comparisons with two common structural alternatives: the fully saturated Tetrahydro-4H-pyran-4-one and the aromatic-fused Chroman-4-one. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed for unambiguous compound identification and characterization.

The Structural Context: A Tale of Three Ketones

The subject of our primary investigation, this compound, possesses a six-membered oxygen-containing ring with a ketone and a carbon-carbon double bond. This enone functionality is a key determinant of its reactivity and spectroscopic properties. For a robust comparison, we have selected two structural analogues that systematically vary key features of the parent molecule:

  • Tetrahydro-4H-pyran-4-one: This saturated analogue lacks the C-C double bond, providing a baseline for understanding the influence of unsaturation on the spectroscopic data.

  • Chroman-4-one: This molecule features a benzene ring fused to the dihydropyranone ring, introducing the effects of aromaticity and a more rigid structure.

The following diagram illustrates the structural relationships between these three compounds.

Structural_Comparison This compound This compound Tetrahydro-4H-pyran-4-one Tetrahydro-4H-pyran-4-one This compound->Tetrahydro-4H-pyran-4-one Reduction of C=C bond Chroman-4-one Chroman-4-one This compound->Chroman-4-one Annulation with Benzene Ring

Caption: Structural relationships of the compared heterocyclic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular connectivity and chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the dihydropyranone ring. The presence of the double bond significantly influences the chemical shifts of the vinylic protons.

In contrast, Tetrahydro-4H-pyran-4-one exhibits a more simplified spectrum with all protons residing in a saturated environment, leading to upfield shifts compared to its unsaturated counterpart. Chroman-4-one introduces aromatic protons, which appear in the characteristic downfield region of the spectrum.

Table 1: Comparative ¹H NMR Data (in CDCl₃)

CompoundProton AssignmentChemical Shift (δ, ppm) (Predicted/Reported)Multiplicity
This compoundH-2~4.5 - 4.7t
H-3~2.6 - 2.8t
H-5~7.2 - 7.4d
H-6~5.4 - 5.6d
Tetrahydro-4H-pyran-4-oneH-2, H-6~3.8 - 4.0t
H-3, H-5~2.4 - 2.6t
Chroman-4-one[1]H-24.45t
H-32.66t
Aromatic H6.30 - 7.61m
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is a key diagnostic signal, typically appearing significantly downfield.

For this compound, the carbons of the double bond are also readily identifiable. The absence of these signals in the spectrum of Tetrahydro-4H-pyran-4-one is a clear distinguishing feature. The spectrum of Chroman-4-one is more complex due to the additional signals from the aromatic ring.[1]

Table 2: Comparative ¹³C NMR Data (in CDCl₃)

CompoundCarbon AssignmentChemical Shift (δ, ppm) (Predicted/Reported)
This compoundC-2~68 - 70
C-3~38 - 40
C-4 (C=O)~195 - 198
C-5~150 - 155
C-6~105 - 110
Tetrahydro-4H-pyran-4-one[2]C-2, C-6~68
C-3, C-5~41
C-4 (C=O)~208
Chroman-4-one[1]C-266.9
C-336.9
C-4 (C=O)189.8
Aromatic C102.4 - 164.4

Vibrational Spectroscopy: The Infrared (IR) Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. The most prominent feature in the IR spectra of these ketones is the strong absorption band corresponding to the carbonyl (C=O) stretch.

The position of this band is sensitive to the electronic environment. In this compound, the conjugation of the ketone with the double bond is expected to lower the stretching frequency compared to the saturated Tetrahydro-4H-pyran-4-one. For Chroman-4-one, the aromatic ring further influences the electronic distribution and thus the C=O stretching frequency.

Table 3: Comparative IR Data

CompoundFunctional GroupVibrational Frequency (cm⁻¹) (Predicted/Reported)
This compoundC=O (stretch)~1670 - 1690
C=C (stretch)~1600 - 1620
C-O-C (stretch)~1050 - 1150
Tetrahydro-4H-pyran-4-one[2]C=O (stretch)~1715 - 1725
C-O-C (stretch)~1100 - 1150
Chroman-4-oneC=O (stretch)~1680 - 1690
C=C (aromatic)~1580 - 1600
C-O-C (stretch)~1100 - 1250

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The molecular ion peak (M⁺) will be distinct for each of the three compounds due to their different chemical formulas.

The fragmentation of these cyclic ketones is often initiated by cleavage of the bonds adjacent to the oxygen atom and the carbonyl group. For this compound, a characteristic retro-Diels-Alder reaction is a plausible fragmentation pathway.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways (Predicted)
This compoundC₅H₆O₂98.10Retro-Diels-Alder, loss of CO, loss of C₂H₂O
Tetrahydro-4H-pyran-4-one[2]C₅H₈O₂100.12Alpha-cleavage, loss of C₂H₄O, loss of CO
Chroman-4-one[1]C₉H₈O₂148.16Retro-Diels-Alder type fragmentation of the dihydropyranone ring, loss of CO

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire data with a spectral width of approximately 12 ppm.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire data with a spectral width of approximately 220 ppm.

    • A longer acquisition time is typically required compared to ¹H NMR.

IR Spectroscopy (ATR-FTIR)
  • Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 10-200).

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthetic compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthetic_Product Synthetic_Product NMR NMR (1H, 13C) Synthetic_Product->NMR IR IR (FTIR) Synthetic_Product->IR MS Mass Spectrometry Synthetic_Product->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Alternatives Structure_Elucidation->Comparison Final_Report Final Characterization Report Comparison->Final_Report

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral Dihydropyranones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Dihydropyranone Scaffolds

Chiral dihydropyranones are privileged scaffolds in medicinal chemistry and natural product synthesis. Their prevalence in a multitude of bioactive molecules necessitates stringent control over their stereochemical integrity. The biological activity, efficacy, and toxicity of a pharmaceutical agent can be intrinsically linked to its stereochemistry, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even harmful.[1] Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of drug development and asymmetric synthesis.[2][3]

This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the enantiomeric excess of chiral dihydropyranones: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific analytical challenge.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric excess determination due to its broad applicability and high resolving power.[1][4]

Principle of Separation: A Transient Diastereomeric Dance

The power of chiral HPLC lies in the Chiral Stationary Phase (CSP). Enantiomers, being chemically identical in an achiral environment, are separated by exploiting their differential interactions with the chiral selector immobilized on the stationary phase. This interaction forms transient diastereomeric complexes with different energies of formation and dissociation.[5] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a wide range of compounds, including dihydropyranones.

Why HPLC for Dihydropyranones?

The choice of HPLC is often justified by its robustness and directness. Most dihydropyranones possess chromophores (like a carbonyl group), making them readily detectable by standard UV detectors. The technique generally does not require derivatization, preserving the integrity of the analyte. Furthermore, the vast library of commercially available chiral columns provides a high probability of finding a suitable stationary phase for a given separation challenge.[4]

Experimental Protocol: A Systematic Approach to Chiral HPLC Method Development

A successful chiral separation is rarely achieved on the first attempt. A systematic screening process is the key to developing a robust and reliable method.

  • Column Selection: Begin by screening a set of diverse CSPs. For dihydropyranones, columns with polysaccharide-based selectors (e.g., Chiralpak IA, IB, IC) are excellent starting points.

  • Mobile Phase Screening:

    • Normal Phase: Typically involves mixtures of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The type and percentage of the alcohol can dramatically affect retention and resolution.

    • Reversed Phase: Uses mixtures of water or buffer with acetonitrile or methanol. This is generally preferred for more polar analytes.[6]

  • Sample Preparation: Dissolve a small amount of the dihydropyranone sample (racemic or enantiomerically enriched) in the mobile phase to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered to prevent column clogging.

  • Analysis: Inject the sample onto the HPLC system. Monitor the separation using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 210-254 nm).

  • Data Processing and ee Calculation: Once baseline separation of the two enantiomer peaks is achieved, the enantiomeric excess can be calculated from the peak areas (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizing the Workflow: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Method Development cluster_analysis Sample Analysis cluster_result Result Start Analyte Screen_Cols Screen Chiral Columns (e.g., Polysaccharide-based) Start->Screen_Cols Screen_MP Screen Mobile Phases (Normal/Reversed Phase) Screen_Cols->Screen_MP Optimize Optimize Conditions (Flow rate, Temperature) Screen_MP->Optimize Prepare_Sample Prepare Sample (Dissolve & Filter) Optimize->Prepare_Sample Validated Method Inject Inject on HPLC Prepare_Sample->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate_ee Calculate ee (%) Integrate->Calculate_ee

Caption: Workflow for Chiral HPLC Method Development and ee Determination.

Performance Data: A Comparative Example

The following table illustrates hypothetical, yet realistic, results from screening different chiral columns for the separation of a model chiral dihydropyranone.

Chiral Stationary Phase (CSP)Mobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak IA90:108.59.81.8
Chiralpak IB90:1012.112.50.8
Chiralpak IC90:107.210.53.5
Chiralcel OD-H95:515.317.12.1

Data is illustrative. Rs > 1.5 indicates baseline separation.

Based on this data, Chiralpak IC provides the best separation with the highest resolution, making it the optimal choice for accurate ee determination of this model compound.

Chiral Gas Chromatography (GC): The High-Sensitivity Specialist

For dihydropyranones that are volatile and thermally stable, chiral GC offers exceptional sensitivity and resolution.[7]

Principle of Separation: Volatility Meets Chirality

Similar to HPLC, chiral GC relies on a chiral stationary phase, most commonly a cyclodextrin derivative coated onto the inside of a capillary column. The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin cavities. The stability of these complexes dictates the elution order.

When to Choose GC?

GC is the method of choice when:

  • The dihydropyranone is sufficiently volatile and does not decompose at the temperatures required for analysis.

  • High sensitivity is required, for example, when analyzing trace amounts of one enantiomer in the presence of a large excess of the other.

  • The sample matrix is complex, as GC often provides superior separation from impurities.

Some dihydropyranones may require derivatization (e.g., silylation of a hydroxyl group) to increase their volatility for GC analysis.

Experimental Protocol: Chiral GC Analysis
  • Column Selection: Select a capillary column with a cyclodextrin-based CSP. Permethylated beta-cyclodextrin phases are a common starting point.[7]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of ~0.1-1 mg/mL. If derivatization is needed, perform the reaction and then dilute the sample.

  • Injector and Oven Program:

    • Set the injector temperature high enough to ensure rapid volatilization without causing degradation.

    • Develop a temperature program for the oven, typically starting at a lower temperature and ramping up to elute the compounds. An isothermal program may suffice for simple mixtures.

  • Detection: A Flame Ionization Detector (FID) is standard for organic analytes, offering excellent sensitivity and a wide linear range.

  • Data Analysis: Calculate the ee% from the integrated peak areas of the two separated enantiomers, identical to the HPLC calculation.

Visualizing the Workflow: Chiral GC Analysis

GC_Workflow Start Volatile Analyte Deriv Derivatization (If necessary) Start->Deriv Check Volatility Prepare Dissolve in Volatile Solvent Start->Prepare Deriv->Prepare Inject Inject into GC Prepare->Inject Separate Separation on Chiral Column (Temp. Program) Inject->Separate Detect FID Detection Separate->Detect Calc Integrate & Calculate ee Detect->Calc

Caption: General Workflow for Enantiomeric Excess Analysis by Chiral GC.

Chiral NMR Spectroscopy: A Structural and Quantitative Tool

NMR spectroscopy offers a distinct advantage by providing structural information alongside quantitative ee data. Since enantiomers are indistinguishable in a standard achiral NMR solvent, a chiral environment must be induced to differentiate them.[8] This is achieved by converting the enantiomeric pair into a diastereomeric pair, either through covalent bonding or transient complexation.[9]

Using Chiral Derivatizing Agents (CDAs): The Covalent Approach

A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that reacts with a functional group on the analyte (e.g., a hydroxyl group on the dihydropyranone) to form a covalent bond, creating a pair of diastereomers.[9][10] These diastereomers have distinct physical properties and, crucially, different NMR spectra. Mosher's acid (MTPA) is a classic example used for alcohols and amines.[9][10]

Causality: The efficacy of a CDA relies on its ability to create significant chemical shift differences (Δδ) between the diastereomers. This is often due to the anisotropic effects of aromatic rings within the CDA, which shield or deshield nearby protons on the analyte differently in the two diastereomers.

Protocol for CDA Analysis:

  • Reaction: React the dihydropyranone sample with an enantiopure CDA (e.g., (R)-MTPA-Cl) in the presence of a suitable base (e.g., pyridine) in an NMR tube or a small vial. The reaction must go to completion to avoid kinetic resolution, which would lead to an inaccurate ee measurement.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Analysis: Identify a well-resolved pair of signals corresponding to the two diastereomers. Integrate these signals (I1 and I2). The ratio of the integrals directly reflects the enantiomeric ratio of the original sample.

Using Chiral Solvating Agents (CSAs): The Non-Covalent Approach

Chiral solvating agents (CSAs) are enantiopure compounds that form weak, transient, non-covalent complexes (e.g., through hydrogen bonding or π-π stacking) with the analyte enantiomers.[11] This association creates diastereomeric complexes in situ, leading to the separation of NMR signals.

Causality: This method is experimentally simpler as it avoids a chemical reaction and purification. However, the induced chemical shift differences are often smaller than with CDAs and can be sensitive to concentration, solvent, and temperature.

Protocol for CSA Analysis:

  • Preparation: Dissolve the dihydropyranone sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Addition of CSA: Add the enantiopure CSA directly to the NMR tube. The optimal molar ratio of CSA to analyte often needs to be determined empirically (typically ranging from 1 to 5 equivalents).

  • NMR Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Identify and integrate the resolved signals to determine the enantiomeric ratio.

Visualizing the Workflow: NMR Approaches

NMR_Workflow cluster_cda CDA Method (Covalent) cluster_csa CSA Method (Non-Covalent) Start Dihydropyranone Enantiomers React React with CDA (e.g., Mosher's Acid) Start->React Mix Mix with CSA in NMR Tube Start->Mix Form_Diastereomers Stable Diastereomers Formed React->Form_Diastereomers NMR Acquire 1H NMR Spectrum Form_Diastereomers->NMR Form_Complexes Transient Diastereomeric Complexes Formed Mix->Form_Complexes Form_Complexes->NMR Result Integrate Resolved Signals & Calculate ee NMR->Result

Caption: Comparison of Chiral Derivatizing Agent (CDA) and Chiral Solvating Agent (CSA) workflows in NMR.

Performance Data: Comparing Chiral Auxiliaries

For a model dihydropyranone with a secondary alcohol, the following performance might be observed:

MethodChiral AuxiliaryTarget ProtonChemical Shift δ1 (ppm)Chemical Shift δ2 (ppm)Δδ (ppm)
CDA(R)-MTPA Ester-OCH-5.155.250.10
CDA(R)-MPA Ester-OCH-5.325.450.13
CSA(R)-Pirkle's Alcohol-OCH-4.954.980.03
CSA(S)-BINOL-OCH-5.015.020.01

Data is illustrative.

The larger chemical shift difference (Δδ) observed with CDAs generally allows for more accurate integration and, therefore, a more reliable ee determination.

Method Comparison and Selection Guide

Choosing the optimal method requires balancing several factors related to the analyte, the research goal, and available resources.

At-a-Glance Comparison
ParameterChiral HPLCChiral GCChiral NMR (CDA/CSA)
Principle Chromatographic SeparationChromatographic SeparationSpectroscopic Differentiation
Sample Throughput HighHighLow to Medium
Sensitivity Good (µg/mL)Excellent (ng/mL)Lower (mg scale)
Method Development Moderate (column/mobile phase screening)Moderate (temperature program)Fast (CSA) to Slow (CDA reaction)
Derivatization Usually not requiredMay be required for volatilityRequired for CDA; not for CSA
Sample Recovery Yes (preparative)No (destructive detector)Yes (non-destructive)
Cost (Consumables) Moderate (chiral columns are expensive)LowLow
Key Advantage Broad applicability, robustHighest sensitivityProvides structural confirmation
Decision-Making Framework
  • For routine analysis and high-throughput screening of asymmetric reactions: Chiral HPLC is the undisputed leader due to its reliability, direct analysis capabilities, and high throughput.

  • For analyzing highly volatile dihydropyranones or detecting trace enantiomeric impurities: Chiral GC is superior due to its exceptional sensitivity.

  • For a novel compound where structural confirmation and ee are needed simultaneously: Chiral NMR with a CDA is invaluable. The formation of a derivative provides a second compound for characterization, and the NMR data is rich with information.

  • For a quick, preliminary check of enantiopurity on a milligram-scale sample: Chiral NMR with a CSA is the fastest method, as it involves simply mixing the components in an NMR tube.

Conclusion

The determination of enantiomeric excess for chiral dihydropyranones is a critical analytical step that can be confidently addressed by several powerful techniques. Chiral HPLC stands out as the most broadly applicable and robust method for routine analysis. Chiral GC provides unmatched sensitivity for volatile analytes, while Chiral NMR offers the unique ability to couple quantitative ee determination with structural verification. A thoughtful consideration of the analyte's properties, the required sensitivity and throughput, and the overall research objective will guide the scientist to the most logical and efficient analytical choice, ensuring data of the highest integrity and trustworthiness.

References

  • BenchChem. (2025). A Comparative Guide to Enantiomeric Excess Analysis in Chiral Dihydropyran Synthesis.
  • Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.).
  • Grokipedia. Chiral derivatizing agent. (n.d.).
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.).
  • Wikipedia. Chiral derivatizing agent. (n.d.).
  • UNIPI. (2022, September 8).
  • Wenzel, T. J. (2013).
  • Mbah, C. J. (2018, October 23).
  • NMR determination of enantiomeric excess. (n.d.). ResearchGate.
  • BenchChem. (2025).
  • TCI Chemicals.
  • Phenomenex.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).

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A Comparative Analysis of Pyran Derivatives' Cytotoxicity in HCT-116 Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparison of the cytotoxic effects of various novel pyran derivatives on the human colorectal carcinoma cell line, HCT-116. Intended for researchers, scientists, and professionals in drug development, this document synthesizes findings from recent studies, presenting experimental data, outlining methodologies, and discussing the underlying mechanisms of action. Our objective is to provide an in-depth, objective analysis to inform future research and development of pyran-based chemotherapeutic agents.

Introduction to Pyran Derivatives in Oncology

The pyran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. In the context of oncology, pyran derivatives have emerged as a promising class of compounds due to their demonstrated ability to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. Their structural versatility allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity against various cancer cell lines, including the well-characterized HCT-116 colorectal cancer cell line.

Comparative Cytotoxicity of Novel Pyran Derivatives

The anti-proliferative activity of several series of newly synthesized pyran derivatives has been evaluated against the HCT-116 human colorectal cancer cell line. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50), key measures of a compound's potency, were determined for each derivative. The results from multiple independent studies are summarized below, highlighting the most promising candidates for further investigation.

Study 1: 4H-Pyran Derivatives

A study by El-Sayed et al. investigated a series of 4H-pyran derivatives for their cytotoxic effects on HCT-116 cells. The IC50 values were determined after a 24-hour incubation period.[1][2][3][4]

CompoundIC50 (µM)[1][2][3][4]
4d 75.1
4k 85.88
4g > 100
4j > 100

Data presented as mean ± standard deviation from three independent experiments.

In this series, compounds 4d and 4k demonstrated the most significant cytotoxic activity against HCT-116 cells, with IC50 values of 75.1 µM and 85.88 µM, respectively.[1][2][3][4] In contrast, derivatives 4g and 4j showed minimal to no inhibition of cancer cell growth at the tested concentrations.[1]

Study 2: Fused Pyran Derivatives

Fabitha et al. synthesized and evaluated a series of nitrogen-based heterocycle-substituted fused pyran derivatives for their in vitro anticancer efficacy against HCT-116 cells.[5]

CompoundIC50 (µM)[5][6]
8c 7.58 ± 1.01
8e Not specified, but noted to induce DNA damage
9b 4.84 ± 0.035
9f 4.89 ± 0.053

Data presented as mean ± standard deviation (n=3).

Among the tested fused pyran derivatives, compound 8c and compounds from the 9 series (9b and 9f ) exhibited potent cytotoxicity against HCT-116 cells, with IC50 values in the low micromolar range.[5][6]

Study 3: Benzothieno[3,2-b]pyran Derivatives

A study by Abuel-Magd et al. focused on a series of benzothieno[3,2-b]pyran derivatives and their broad-spectrum anticancer activity, including against HCT-116 cells. The study reported the 50% growth inhibition (GI50) values.[7][8]

CompoundGI50 (µM)[7][8]
3e 0.05

Compound 3e from this series, 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile, demonstrated exceptionally potent cytotoxic activity against HCT-116 cells with a GI50 value of 0.05 µM.[7][8]

Mechanistic Insights into Pyran-Induced Cytotoxicity

The cytotoxic effects of these pyran derivatives in HCT-116 cells are attributed to their ability to interfere with critical cellular processes, primarily cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest

Several of the potent pyran derivatives have been shown to induce cell cycle arrest at different phases. For instance, compound 8c was found to cause a substantial accumulation of HCT-116 cells in the G2/M phase of the cell cycle.[5] This suggests that the compound may interfere with the machinery responsible for mitotic entry and progression. Similarly, compound 3e was reported to induce a time-dependent decrease in the G1 phase cell population with a concomitant increase in the pre-G and G2/M populations, indicating a disruption of the normal cell cycle profile.[7][8]

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. The pyran derivatives investigated have demonstrated the ability to trigger this process in HCT-116 cells.

  • Caspase-3 Activation: Compounds 4d and 4k were found to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2][3][4]

  • DNA Damage: Compound 8c and 8e were observed to induce DNA double-strand breaks, a potent trigger for apoptosis.[5]

  • Apoptotic Body Formation: Treatment with compound 8c led to a significant increase in the percentage of apoptotic HCT-116 cells.[5] Compound 3e also induced a time-dependent increase in both early and late apoptotic cell populations.[7][8]

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

The proliferation of colorectal cancer cells is often linked to the overexpression of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Molecular docking simulations and in vitro kinase assays have suggested that some 4H-pyran derivatives, such as 4d and 4k , may exert their antiproliferative effects by inhibiting the kinase activity of CDK2 and downregulating its expression.[1][2][3][4]

Visualizing the Mechanisms of Action

To better understand the pathways through which these pyran derivatives exert their cytotoxic effects, the following diagrams illustrate the key molecular events.

Cytotoxicity_Workflow cluster_cell_culture HCT-116 Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis HCT116 HCT-116 Cells Culture Culture in McCoy's 5A Medium + 10% FBS HCT116->Culture Treatment Incubate with Pyran Derivatives Culture->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (4h) MTT_add->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure IC50 Calculate IC50/GI50 Values Measure->IC50

Caption: Experimental workflow for assessing the cytotoxicity of pyran derivatives.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_cell_cycle Cell Cycle Regulation Pyran Pyran Derivatives (e.g., 4d, 4k, 8c, 3e) DNA_damage DNA Damage (e.g., 8c, 8e) Pyran->DNA_damage CDK2 CDK2 Inhibition (e.g., 4d, 4k) Pyran->CDK2 G2M_arrest G2/M Arrest (e.g., 8c, 3e) Pyran->G2M_arrest Caspase3 Caspase-3 Activation (e.g., 4d, 4k) DNA_damage->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways for pyran-induced cytotoxicity.

Experimental Methodologies

The following sections provide a detailed, step-by-step methodology for the key experiments described in this guide, based on established protocols.

HCT-116 Cell Culture
  • Cell Line Maintenance : HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10]

  • Incubation : Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[9][10][11][12]

  • Subculturing : When cells reach 70-80% confluency, they are subcultured. The culture medium is removed, and the cell layer is washed with a DPBS solution.[9][12] Cells are detached using a Trypsin-EDTA solution.[9][10]

  • Seeding for Experiments : For cytotoxicity assays, a seeding density of approximately 2 x 10^4 cells/cm² is recommended.[11]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding : HCT-116 cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.[13]

  • Compound Treatment : The cells are then treated with various concentrations of the pyran derivatives and incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition : Following incubation with the test compounds, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[13]

  • Incubation : The plate is incubated for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : 100 µL of a solubilization solution is added to each well to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement : The plate is left overnight in the incubator, and the absorbance is then measured using a microplate reader at a wavelength between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of pyran derivatives as a scaffold for the development of novel anticancer agents against colorectal cancer. The studies reviewed demonstrate that various substituted pyrans exhibit potent cytotoxicity against HCT-116 cells, operating through mechanisms that include cell cycle arrest and the induction of apoptosis. Notably, the benzothieno[3,2-b]pyran derivative 3e displayed exceptional potency, warranting further preclinical evaluation.

Future research should focus on optimizing the structure of these lead compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic profiles. In vivo studies are a critical next step to validate the therapeutic potential of these promising pyran derivatives in a more complex biological system. A deeper understanding of their molecular targets and signaling pathways will be instrumental in advancing these compounds through the drug discovery pipeline.

References

  • El-Sayed, N. N., Zaki, M. E., Almarhoon, Z. M., Omar, H. S., Slima, B., Harrath, A. H., ... & El-Zaki, M. E. A. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Pharmaceuticals, 15(7), 891. [Link]

  • Elabscience. (n.d.). HCT 116 Cell Line. Retrieved from [Link]

  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]

  • Public Health England. (n.d.). HCT 116. Retrieved from [Link]

  • ENCODE Project. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. Retrieved from [Link]

  • Semantic Scholar. (2022). (PDF) Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. PubMed Central. Retrieved from [Link]

  • Fabitha, K., Kallingal, A., Maciejewska, N., Arya, C. G., Chandrakanth, M., Thomas, N. M., ... & Banothu, J. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances, 14(15), 10584-10597. [Link]

  • ResearchGate. (2024). (A-C) The effects of selected fused pyran derivatives on cell cycle... Retrieved from [Link]

  • Abuel-Magd, A. M., Ghorab, M. M., & Al-Said, M. S. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 115-122. [Link]

  • National Center for Biotechnology Information. (2023). Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-dependent cytotoxic activities of the compounds against HCT-116 cancer cells according to the MTT assay. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

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A Researcher's Guide to Modern Catalysts for Enantioselective Dihydropyranone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The enantioselective synthesis of dihydropyranones is a critical pursuit for researchers in drug discovery and development, as this heterocyclic motif is a cornerstone of numerous biologically active natural products and pharmaceuticals. The precise control of stereochemistry is paramount, and the evolution of catalytic methods has provided an expanding toolkit for chemists. This guide offers an in-depth comparison of leading catalytic systems, providing experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting and implementing the optimal strategy for their synthetic challenges.

The Enduring Importance of Chiral Dihydropyranones

Dihydropyranone scaffolds are prevalent in a wide array of bioactive molecules, exhibiting diverse pharmacological properties. Their value as chiral building blocks in the synthesis of complex natural products further underscores the need for efficient and highly stereoselective synthetic methods. This guide will navigate the landscape of modern catalysis, focusing on the most successful and innovative approaches to constructing these valuable heterocycles.

Benchmarking the Catalysts: A Comparative Overview

The field of enantioselective dihydropyranone synthesis is dominated by organocatalysis, with N-heterocyclic carbenes (NHCs) at the forefront. However, other powerful catalyst classes, such as bifunctional thioureas and chiral phosphoric acids, offer unique advantages in specific contexts. More classical metal-based catalysis also provides viable, albeit less common, routes. Here, we benchmark representative catalysts from each class, evaluating their performance based on yield, enantioselectivity, substrate scope, and operational simplicity.

N-Heterocyclic Carbenes (NHCs): The Versatile Powerhouse

NHCs have revolutionized organocatalysis, and their application in dihydropyranone synthesis is a prime example of their versatility.[1][2] They operate through various mechanistic pathways, most notably [4+2] and [3+3] cycloadditions, by activating aldehydes to form key intermediates like the Breslow intermediate, homoenolates, or acylazoliums.[2][3]

Featured Catalyst: Chiral triazolium salts are common precursors for highly effective NHC catalysts.

Performance Data:

Catalyst TypeReaction TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Substrate ScopeReference
Chiral Triazolium-derived NHC[3+3] Annulation85-98%90-99%Broad tolerance for substituted α,β-unsaturated aldehydes and various nucleophiles like pyrrole-4-ones.[2][2]
Chiral Triazolium-derived NHC[4+2] Annulation70-95%85-97%Effective with α-chloroaldehydes and aurones.[4][4]
Chiral Imidazolium-derived NHC[3+3] Annulation62-90%81-96%Applicable to α-substituted enals and β-tetralones.[5][5]

Causality Behind Experimental Choices: The choice of the NHC precursor, particularly the substituents on the nitrogen atoms and the backbone of the azolium ring, is crucial for inducing high stereoselectivity. These groups create a specific chiral environment around the carbene carbon, directing the approach of the substrates. The base used to generate the free carbene from the precatalyst and the solvent also play critical roles in reaction efficiency and selectivity.

Bifunctional Thioureas: Cooperative Catalysis in Action

Bifunctional thiourea organocatalysts operate through a distinct mechanism involving simultaneous activation of both the nucleophile and the electrophile via hydrogen bonding.[6] This dual activation strategy often leads to highly organized transition states and, consequently, excellent stereocontrol.

Featured Catalyst: Cinchona alkaloid-derived thioureas are a prominent class of bifunctional catalysts.

Performance Data:

Catalyst TypeReaction TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Substrate ScopeReference
Piperazine-ThioureaMichael Addition/CyclizationHighup to 95%α-cyanoketones and α,β-unsaturated trifluoromethyl ketones.[6][6]
Cinchona-derived ThioureaDomino Michael-Hemiacetalization59-91%71-99%α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds.[7][7]

Causality Behind Experimental Choices: The thiourea moiety acts as a hydrogen-bond donor, activating the electrophile, while the basic amine component (often from the cinchona alkaloid scaffold) deprotonates and activates the nucleophile. This cooperative catalysis allows for mild reaction conditions and often tolerates a broad range of functional groups.

Chiral Phosphoric Acids (CPAs): Brønsted Acid Catalysis for Stereocontrol

Chiral phosphoric acids are powerful Brønsted acid catalysts that can effectively control the stereochemical outcome of various transformations, including the synthesis of dihydropyranone precursors.[8] They operate by protonating a substrate, thereby lowering its LUMO and activating it towards nucleophilic attack within a well-defined chiral environment.

Featured Catalyst: BINOL-derived phosphoric acids are widely used due to their tunable steric and electronic properties.

Performance Data:

Catalyst TypeReaction TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Substrate ScopeReference
BINOL-derived CPAIntramolecular oxa-Diels-Alderup to 95%up to 99%Synthesis of tricyclic tetrahydropyran derivatives.[8][8]

Causality Behind Experimental Choices: The bulky substituents on the 3,3'-positions of the BINOL backbone create a confined chiral pocket. The phosphoric acid moiety activates the substrate through hydrogen bonding, and the chiral environment dictates the facial selectivity of the subsequent reaction.

Metal-Based Catalysts: A Complementary Approach

While organocatalysis is prevalent, metal-based catalysts offer alternative strategies for dihydropyranone synthesis. Lewis acid catalysis, in particular, has a long history in promoting hetero-Diels-Alder reactions.[9]

Featured Catalyst: Copper(I) and Silver(I) complexes can be used in sequential reactions to generate dihydropyranones.[10]

Performance Data:

Catalyst TypeReaction TypeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Substrate ScopeReference
Cu(I)/(R)-DTBM-Segphos then Ag(I)Sequential Aldol/Oxy-Michaelup to 99%up to 95%Ynones and a range of aliphatic and aromatic aldehydes.[10][10]
Chiral Titanium ComplexInverse-Electron-Demand Diels-AlderGoodHigh2-Pyrones and vinyl ethers.[9][9]

Causality Behind Experimental Choices: In the sequential Cu/Ag catalysis, the soft Lewis acidic nature of the metals is key. Copper(I) facilitates the initial aldol reaction, and silver(I) then activates the alkyne for the intramolecular oxy-Michael addition. The choice of the chiral ligand is crucial for achieving high enantioselectivity in the initial bond-forming step.

Mechanistic Pathways and Experimental Workflows

To provide a deeper understanding of these catalytic systems, the following diagrams illustrate the generally accepted mechanisms and a typical experimental workflow.

Catalytic Cycles

NHC_Catalysis cluster_NHC NHC-Catalyzed [3+3] Annulation Precatalyst Azolium Precatalyst NHC Free NHC Precatalyst->NHC - H-Base+ Base Base Base->Precatalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde α,β-Unsaturated Aldehyde Acylazolium α,β-Unsaturated Acylazolium Breslow->Acylazolium [Oxidant] Michael_Adduct Michael Adduct Acylazolium->Michael_Adduct + Nucleophile Nucleophile Nucleophile Product Dihydropyranone Michael_Adduct->Product Intramolecular Cyclization Product->NHC Release

Caption: Generalized catalytic cycle for NHC-catalyzed [3+3] annulation.

Thiourea_Catalysis cluster_Thiourea Bifunctional Thiourea Catalysis Catalyst Bifunctional Thiourea Catalyst N-H (H-bond donor) Amine (Base) Electrophile Electrophile (e.g., unsaturated ketone) Catalyst:f1->Electrophile H-bonding (Activation) Nucleophile Nucleophile (e.g., dicarbonyl) Catalyst:f2->Nucleophile Deprotonation (Activation) Transition_State Ternary Complex (Organized Transition State) Electrophile->Transition_State Nucleophile->Transition_State Product Adduct Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Dual activation mechanism of a bifunctional thiourea catalyst.

Experimental Workflow

Experimental_Workflow cluster_Workflow General Experimental Workflow for Organocatalytic Dihydropyranone Synthesis Start Start Setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (N2 or Ar) Start->Setup Reagents Addition of Reagents: - Chiral catalyst - Substrate 1 (e.g., aldehyde) - Substrate 2 (e.g., nucleophile) - Solvent Setup->Reagents Base_Addition Addition of Base (if required, e.g., for NHCs) Reagents->Base_Addition Reaction Stirring at specified temperature and time Base_Addition->Reaction Monitoring Reaction Monitoring (TLC or GC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry organic layer Monitoring->Workup Upon completion Purification Purification: - Flash column chromatography Workup->Purification Analysis Analysis: - NMR for structure confirmation - Chiral HPLC for ee determination Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for organocatalytic synthesis.

Detailed Experimental Protocols

To ensure the reproducibility of the benchmarked catalytic systems, the following detailed protocols are provided.

Protocol 1: NHC-Catalyzed [3+3] Annulation

This protocol is adapted from the work of Wu and Yetra for the annulation of an α,β-unsaturated aldehyde with a pyrrole-4-one.[2]

Materials:

  • Chiral triazolium salt (e.g., Catalyst B from the source, 10 mol%)[2]

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Pyrrole-4-one (1.2 equiv)

  • Potassium tert-butoxide (tBuOK) (1.5 equiv)

  • Oxidant (e.g., quinone, 1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the chiral triazolium salt (0.1 mmol, 10 mol%) and the pyrrole-4-one (1.2 mmol).

  • Add anhydrous CH₂Cl₂ (to achieve a 0.1 M concentration with respect to the aldehyde) and cool the mixture to 0 °C.

  • Add potassium tert-butoxide (1.5 mmol) and stir the mixture for 10 minutes at 0 °C.

  • Add the oxidant (1.1 mmol).

  • Slowly add a solution of the α,β-unsaturated aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ via syringe pump over 1 hour.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyranone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Bifunctional Thiourea-Catalyzed Domino Reaction

This protocol is a general representation for the synthesis of dihydropyrans via a domino Michael-hemiacetalization reaction.[7]

Materials:

  • Chiral bifunctional thiourea catalyst (e.g., a cinchona-derived catalyst, 5-10 mol%)

  • α-Hydroxymethyl nitroalkene (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂)

Procedure:

  • To a dry vial, add the chiral bifunctional thiourea catalyst (0.05 mmol, 5 mol%), the 1,3-dicarbonyl compound (1.2 mmol), and the anhydrous solvent (to achieve a 0.2 M concentration).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the α-hydroxymethyl nitroalkene (1.0 mmol).

  • Stir the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the dihydropyran product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The enantioselective synthesis of dihydropyranones has been significantly advanced by the development of novel organocatalytic methods. N-heterocyclic carbenes currently offer the most versatile and widely applied strategy, demonstrating broad substrate scope and excellent stereocontrol in various cycloaddition reactions. Bifunctional thioureas and chiral phosphoric acids provide powerful alternative approaches, often excelling in specific transformations through their unique modes of activation. While less prevalent, metal-based catalysis, particularly sequential catalysis, presents a complementary and effective route.

Future developments in this field will likely focus on the design of even more active and selective catalysts, the expansion of substrate scope to include more challenging starting materials, and the development of more sustainable and scalable reaction conditions. The continued exploration of synergistic catalytic systems, combining different activation modes, holds great promise for further innovation in the asymmetric synthesis of these vital heterocyclic compounds.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ([Link])

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ([Link])

  • An N-Heterocyclic Carbene-Mediated, Enantioselective and Multicatalytic Strategy to Access Dihydropyranones in a Sequential Three-Component One-Pot Reaction. ([Link])

  • Asymmetric synthesis of dihydropyranones from ynones by sequential copper(I)-catalyzed direct aldol and silver(I)-catalyzed oxy-Michael reactions. ([Link])

  • Asymmetric Synthesis of Dihydropyranones from Ynones by Sequential Copper(I)-Catalysed Direct Aldol and Silver(I)-Catalysed Oxy-Michael Reactions. ([Link])

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ([Link])

  • Enantioselective Synthesis of 3,5,6-Substituted Dihydropyranones and Dihydropyridinones using Isothiourea-Mediated Catalysis. ([Link])

  • Enantioselective Synthesis of 3,5,6-Substituted Dihydropyranones and Dihydropyridinones using Isothiourea-Mediated Catalysis. ([Link])

  • N-Heterocyclic Carbene-Catalyzed Enantioselective Synthesis Of Benzofuran-fused Dihydropyranones. ([Link])

  • Enantioselective Synthesis of Dihydrothiopyranones via NHC-Catalyzed [3 + 3] Annulation of 2-Bromoenals with β-Oxodithioesters. ([Link])

  • Recent Advances in Organocatalytic Asymmetric Synthesis of 3,4-Dihydropyran-2-ones and 3,4-Dihydropyridin-2-ones. ([Link])

  • N-Heterocyclic Carbene-Catalyzed Enantioselective Synthesis of Dihydrothiopyranones, Functionalized Benzofurans and Extending Michael Acceptor Aldimine Umpolung. ([Link])

  • Highly enantio- and diastereoselective synthesis of α-trifluoromethyldihydropyrans using a novel bifunctional piperazine-thiourea catalyst. ([Link])

  • Initial results for the NHC-catalyzed synthesis of dihydropyranones by resolution.. ([Link])

  • Asymmetric Synthesis of Dihydropyranones with Three Contiguous Stereocenters by an NHC-Catalyzed Kinetic Resolution. ([Link])

  • Chiral phosphoric acid and thiourea catalysts screened.. ([Link])

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. ([Link])

  • Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. ([Link])

  • Isothiourea-catalysed enantioselective pyrrolizine synthesis: synthetic and computational studies. ([Link])

  • Recent advances in catalytic asymmetric synthesis. ([Link])

  • Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. ([Link])

  • Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. ([Link])

  • Asymmetric Catalysis of the Diels–Alder Reaction with a Chiral Amine through Reversible. ([Link])

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. ([Link])

  • Chiral phosphoric acid catalyzed enantioselective inverse-electron-demand oxa-Diels–Alder reactions to synthesize chiral tricyclic tetrahydropyran derivatives. ([Link])

  • Recent Advances in the Synthesis of 2H-Pyrans. ([Link])

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ([Link])

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. ([Link])

  • NHC-catalyzed enantioselective synthesis of dihydropyranones via IEDHDAR.. ([Link])

  • Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. ([Link])

  • Enantioselective Synthesis of Substituted Dihydropyrans by Organocatalyst-Mediated Domino Michael/Enolization/Acetalization Reactions. ([Link])

  • Straightforward synthesis of [Cu(NHC) (alkynyl)] and [Cu(NHC)(thiolato)] complexes (NHC = N-heterocyclic carbene).. ([Link])

  • Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. ([Link])

  • Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. ([Link])

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. ([Link])

  • Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. ([Link])

  • Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. ([Link])

Sources

A Comparative Guide to the In Vitro Anticancer Screening of Dihydropyranone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Dihydropyranone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The dihydropyranone core is one such scaffold, forming the backbone of numerous synthetic compounds with diverse biological activities, including potent anticancer properties.[1][2] The inherent structural features of this versatile oxygen heterocycle permit extensive functionalization, enabling chemists to meticulously fine-tune pharmacodynamic and pharmacokinetic profiles in the quest for novel therapeutics.[1] Numerous studies have highlighted the cytotoxic effects of dihydropyranone derivatives against various cancer cell lines, with their antiproliferative activity often linked to the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[1][3][4]

This guide provides a comprehensive, in-depth comparison of standard methodologies for the in vitro screening of a hypothetical library of novel dihydropyranone derivatives. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, presenting a logical cascade from broad cytotoxicity screening to nuanced mechanistic investigation.

The Screening Cascade: A Strategy for Efficient Discovery

The journey from a library of novel compounds to a promising lead candidate is not a single experiment but a multi-stage process. A tiered or cascaded approach is the most logical and resource-efficient strategy. This begins with a high-throughput primary screen to identify "hits"—compounds that exhibit a desired biological effect, in this case, cytotoxicity against cancer cells. These hits are then subjected to a battery of secondary assays designed to elucidate their mechanism of action, potency, and selectivity. This funneling approach ensures that only the most promising candidates advance, saving valuable time and resources.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Lead Candidate Selection A Synthesized Dihydropyranone Derivative Library B High-Throughput Cytotoxicity Screen (e.g., MTT Assay) Against Panel of Cancer Cell Lines A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (e.g., IC50 < 10 µM) C->D E Apoptosis Induction Assay (Annexin V-FITC / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Selectivity Testing (Screen against Normal, Non-cancerous Cells) D->G H Comparative Data Analysis: Potency, Mechanism & Selectivity E->H F->H G->H I Selection of Lead Candidate(s) for Further Preclinical Studies H->I G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds CyclinE Cyclin E Receptor->CyclinE Activates Signaling Cascade Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Arrest S-Phase Arrest Rb Rb Protein Complex->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates Progression G1/S Phase Progression S_Phase->Progression DHP Dihydropyranone Derivative (e.g., DHP-4) DHP->CDK2 Inhibits

Sources

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydro-4H-pyran-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,3-Dihydro-4H-pyran-4-one (also known as Tetrahydro-4H-pyran-4-one), grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. This understanding forms the basis for all safety and handling decisions. According to its Safety Data Sheet (SDS), this compound is classified as a Flammable liquid, Category 3.[1] This classification dictates specific handling and storage protocols to mitigate the risk of fire or explosion.

Vapors of this compound are heavier than air and can spread along floors, potentially forming explosive mixtures with air at elevated temperatures.[1] Therefore, it is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2]

Table 1: Key Hazard and Safety Information for this compound

PropertyValueSource
CAS Number 29943-42-8[1]
GHS Classification Flammable liquids, Category 3[1]
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapour.[1]
Boiling Point 166 - 166.5 °C (331 - 331.7 °F)[1]
Density 1.084 g/cm³ at 25 °C (77 °F)[1]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, including during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with laboratory practices.[1]

  • Body Protection: A flame-retardant lab coat or antistatic protective clothing is recommended.[1]

  • Respiratory Protection: If working in an area with insufficient ventilation or where vapors/aerosols may be generated, a respirator is required.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3] The following protocol outlines the necessary steps for its proper disposal, adhering to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Step 1: Waste Collection and Segregation
  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3][6] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent vapor release.[7]

  • Avoid Mixing: Never mix this compound with incompatible wastes.[3] As a general principle, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]

  • Container Filling: Do not overfill the waste container. Leave at least one inch of headspace to allow for vapor expansion.[7]

Step 2: Labeling the Waste Container

Proper labeling is critical for the safe management and disposal of hazardous waste.[6] Your institution's Environmental Health and Safety (EHS) department will provide specific labeling requirements. However, all labels must, at a minimum, include:

  • The words "Hazardous Waste".[8][9]

  • The full chemical name: "this compound" or "Tetrahydro-4H-pyran-4-one".

  • The specific hazard(s) associated with the waste (e.g., "Flammable Liquid").[8]

  • The date when the first drop of waste was added to the container (accumulation start date).

Step 3: Storage of Hazardous Waste
  • Satellite Accumulation Area (SAA): Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of waste generation and under the control of laboratory personnel.[6][8]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment to prevent spills from reaching the environment.[3]

  • Regular Inspections: Weekly inspections of the SAA are necessary to check for container leakage or deterioration.[7]

Step 4: Arranging for Disposal

Once the waste container is full, or if it has been in storage for the maximum allowable time (typically up to one year for partially filled containers in an SAA), you must arrange for its disposal.[7]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a waste pickup.[3][6]

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations.[4][5]

Spill Management: A Swift and Safe Response

In the event of a spill of this compound, immediate and appropriate action is required to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Use a non-combustible absorbent material, such as sand or earth, to absorb the spill.[2][10] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste. Use non-sparking tools for this process.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Segregation cluster_2 Storage cluster_3 Disposal A Generate Waste This compound B Select Compatible, Leak-Proof Container A->B C Collect Waste in Designated Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Hazards C->D E Segregate from Incompatible Wastes (e.g., Oxidizers) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G H Is Container Full or Storage Time Limit Reached? G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I Yes J Professional Disposal via Licensed Vendor I->J

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is a shared responsibility that protects you, your colleagues, and the wider community.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Laboratory. (2020, January 29). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 2,3-Dihydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2,3-Dihydro-4H-pyran-4-one could not be located. The following guidance is synthesized from the safety profiles of structurally similar compounds, including other pyran derivatives. It is imperative to treat this compound with the caution required for a potentially hazardous chemical and to conduct a thorough risk assessment before handling.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is based on established best practices for handling analogous chemical compounds.

Hazard Assessment and Anticipated Risks

Based on data from similar pyran compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1]

  • A skin and eye irritant. [1]

  • A respiratory tract irritant. [1]

  • A flammable liquid. [2][3][4][5]

Therefore, all handling procedures must be designed to minimize exposure and mitigate fire risk.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to ensure personal safety. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Provides protection against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which may cause irritation.[1]
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects against accidental spills and potential flammability.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for safety. The following diagram and step-by-step guide detail the process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Work handle_dispense->handle_reaction handle_cap Securely Cap All Containers handle_reaction->handle_cap cleanup_decontaminate Decontaminate Work Surfaces handle_cap->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.